molecular formula C12H11NO3S B194099 Phenol, 4-[(4-aminophenyl)sulfonyl]- CAS No. 25963-47-7

Phenol, 4-[(4-aminophenyl)sulfonyl]-

Cat. No.: B194099
CAS No.: 25963-47-7
M. Wt: 249.29 g/mol
InChI Key: PSHPCZGANRRQDN-UHFFFAOYSA-N
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Description

4-Amino-4'-hydroxydiphenylsulfone is a diaryl sulfone with antileprotic activity. 4-Amino-4'-hydroxydiphenylsulfone is an antibacterial agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11NO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHPCZGANRRQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067166
Record name Phenol, 4-[(4-aminophenyl)sulfonyl]-
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Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25963-47-7
Record name 4-[(4-Aminophenyl)sulfonyl]phenol
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Record name 4-((4-Aminophenyl)sulfonyl)phenol
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Record name Phenol, 4-[(4-aminophenyl)sulfonyl]-
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Record name Phenol, 4-[(4-aminophenyl)sulfonyl]-
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Record name 4-[(4-aminophenyl)sulphonyl]phenol
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Record name 4-((4-AMINOPHENYL)SULFONYL)PHENOL
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Foundational & Exploratory

An In-Depth Technical Guide to 4-[(4-Aminophenyl)sulfonyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-[(4-Aminophenyl)sulfonyl]phenol, a critical metabolite of the sulfone antibiotic Dapsone. Known by several synonyms, including 4-Hydroxydapsone, this compound occupies a pivotal position in understanding the pharmacology, metabolism, and toxicology of its parent drug. While often viewed as an intermediate in the metabolic pathway leading to Dapsone's characteristic adverse effects, emerging research indicates that its metabolites possess intrinsic biological activity. This document is intended for researchers, drug development professionals, and clinicians, offering in-depth insights into the compound's physicochemical properties, metabolic fate, toxicological implications, and analytical quantification. We will explore the causal relationships behind its formation and activity, present validated experimental protocols, and provide a framework for its study in both research and clinical settings.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its scientific investigation. 4-[(4-Aminophenyl)sulfonyl]phenol is the product of hepatic metabolism of Dapsone, and its characteristics are summarized below.

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name 4-[(4-aminophenyl)sulfonyl]phenol[PubChem][1]
Synonyms 4-Hydroxydapsone, p-Sulfanilylphenol, 4-Amino-4'-hydroxydiphenylsulfone[ChemicalBook][2], [PubChem][1]
CAS Number 25963-47-7[Appretech Scientific Limited][3]
Molecular Formula C₁₂H₁₁NO₃S[MySkinRecipes][4]
Molecular Weight 249.29 g/mol [PubChem][1]
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)O[PubChem][1]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Melting Point 193-194 °C[ChemicalBook][2]
Boiling Point (Predicted) 508.5 ± 35.0 °C[ChemicalBook][2]
pKa (Predicted) 7.10 ± 0.13[ChemicalBook][2]
cLogP (Computed) 1.6[PubChem][1]
Solubility DMSO (Slightly), Methanol (Slightly)[ChemicalBook][2]
Appearance Pale Brown to Light Brown Solid[ChemicalBook][2]

Metabolic Pathways and Pharmacological Activity

4-[(4-Aminophenyl)sulfonyl]phenol is not administered directly but is formed in vivo. Its significance is therefore intrinsically linked to the metabolic pathways of its parent compound, Dapsone.

Formation via Dapsone Metabolism

Dapsone undergoes extensive hepatic metabolism, primarily through two competing pathways: N-acetylation and N-hydroxylation.[5] The formation of 4-[(4-aminophenyl)sulfonyl]phenol is a result of the N-hydroxylation pathway, which is catalyzed by the Cytochrome P450 (CYP) enzyme system.[6] Specifically, isoforms such as CYP3A4, CYP2C9, and CYP2E1 have been implicated in this biotransformation.[7][8] This metabolic activation is a critical step, as the resulting hydroxylamine metabolites are believed to be responsible for both the therapeutic and toxic effects of Dapsone.[5][9]

The balance between the acetylation and hydroxylation pathways can vary significantly between individuals due to genetic polymorphisms in the metabolizing enzymes, which can in turn influence the risk of developing adverse reactions.[5]

Dapsone_Metabolism Figure 1: Metabolic Pathway of Dapsone cluster_cyp Hepatic Metabolism cluster_nat Acetylation Pathway Dapsone Dapsone (4,4'-diaminodiphenyl sulfone) Hydroxydapsone Phenol, 4-[(4-aminophenyl)sulfonyl]- (4-Hydroxydapsone) Dapsone->Hydroxydapsone CYP450 Enzymes (CYP3A4, CYP2C9, CYP2E1) MADDS Monoacetyldapsone (MADDS) (Nontoxic Metabolite) Dapsone->MADDS N-acetyltransferase Hydroxylamine Dapsone Hydroxylamine (DDS-NOH) (Reactive Metabolite) Hydroxydapsone->Hydroxylamine Further Oxidation Toxicity Adverse Effects (Methemoglobinemia, Hemolysis) Hydroxylamine->Toxicity

Figure 1: Metabolic Pathway of Dapsone.
Intrinsic Anti-Inflammatory Activity

While the parent drug Dapsone is well-known for its anti-inflammatory properties, which are attributed to the inhibition of neutrophil activity and the myeloperoxidase-H2O2-halide system, evidence suggests that its metabolites are also pharmacologically active.[2][9] Specifically, the downstream metabolite Dapsone Hydroxylamine (DDS-NOH) has been shown to possess potent anti-inflammatory effects.[7] Studies have demonstrated that DDS-NOH is significantly more effective than Dapsone itself in suppressing the generation of certain leukotrienes.[7] This indicates that the therapeutic effect of Dapsone may be, at least in part, mediated by its metabolic products. This intrinsic activity complicates the traditional view of these metabolites as purely toxic byproducts.

Toxicological Profile and Mechanism of Adverse Effects

The clinical utility of Dapsone is often limited by dose-dependent hematological side effects, and 4-[(4-aminophenyl)sulfonyl]phenol is a key intermediate in the pathway leading to this toxicity.

Bioactivation to a Reactive Metabolite

The primary driver of Dapsone's toxicity is its further metabolism from 4-Hydroxydapsone to Dapsone Hydroxylamine (DDS-NOH).[5][10] This reactive hydroxylamine is a potent oxidizing agent within red blood cells. It initiates a futile redox cycle with hemoglobin, leading to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[10] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[10] This process also generates reactive oxygen species, which can damage erythrocyte membranes and lead to hemolytic anemia, particularly in patients with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5][7]

Toxicity_Pathway Figure 2: Bioactivation and Toxicity Pathway of Dapsone Metabolites cluster_rbc Inside Red Blood Cell Hydroxydapsone 4-Hydroxydapsone Hydroxylamine Dapsone Hydroxylamine (DDS-NOH) Hydroxydapsone->Hydroxylamine Oxidation HbFe2 Hemoglobin (Fe²⁺) (Oxygen Carrier) Hydroxylamine->HbFe2 Oxidizes ROS Reactive Oxygen Species (ROS) Hydroxylamine->ROS Generates MetHbFe3 Methemoglobin (Fe³⁺) (Cannot Carry Oxygen) HbFe2->MetHbFe3 Oxidation Hemolysis Hemolysis (RBC Destruction) MetHbFe3->Hemolysis ROS->Hemolysis

Figure 2: Bioactivation and Toxicity Pathway of Dapsone Metabolites.

Synthesis and Analytical Methodologies

The study of 4-[(4-aminophenyl)sulfonyl]phenol requires both its synthesis for use as a reference standard and robust analytical methods for its detection and quantification in biological matrices.

Synthesis Overview

4-[(4-Aminophenyl)sulfonyl]phenol is primarily encountered as a metabolite. However, for research purposes, its chemical synthesis is necessary. While a specific, dedicated synthesis is not widely published, a plausible route involves the controlled mono-diazotization of Dapsone, followed by an in-situ iodination and subsequent hydroxylation.[11] This desymmetrization of the Dapsone molecule allows for the selective introduction of a hydroxyl group onto one of the phenyl rings.[11] Alternatively, it can be synthesized as an intermediate in the production of various sulfa drugs and dyes.[4]

Analytical Quantification Protocol

The quantification of Dapsone and its metabolites in biological fluids is essential for pharmacokinetic and toxicological studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Protocol: Quantification of Dapsone and its Metabolites in Human Plasma using HPLC-MS/MS

This protocol is adapted from validated methods for Dapsone and its hydroxylamine metabolite and is suitable for the quantification of 4-[(4-aminophenyl)sulfonyl]phenol with appropriate optimization of mass spectrometric parameters.

1. Preparation of Stock and Working Solutions: a. Prepare a primary stock solution of 4-[(4-aminophenyl)sulfonyl]phenol in methanol at a concentration of 1 mg/mL. b. Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards. c. Prepare a stock solution of an appropriate internal standard (e.g., Dapsone-d8) in methanol. Dilute to a working concentration in 50:50 methanol:water.

2. Sample Preparation (Solid Phase Extraction - SPE): a. Thaw frozen human plasma samples at room temperature and vortex for 10 seconds. b. To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution. Vortex for 5 seconds. c. Add 200 µL of 5 mM ammonium acetate to each sample and vortex for 5 seconds. d. Condition an SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol, followed by 1 mL of HPLC-grade water. e. Load the entire plasma sample onto the conditioned SPE cartridge. f. Wash the cartridge with 1 mL of HPLC-grade water, followed by 1 mL of 5% methanol in water. g. Elute the analytes with 1 mL of an elution solution (e.g., 70:30 acetonitrile:5mM ammonium acetate). h. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. i. Reconstitute the dried residue in 200 µL of the mobile phase. Vortex thoroughly. j. Transfer the reconstituted sample to an autosampler vial for analysis.

3. HPLC-MS/MS Conditions (Typical):

  • HPLC System: Agilent 1200 series or equivalent.
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase A: 10 mM ammonium acetate and 0.1% formic acid in water.
  • Mobile Phase B: 10 mM ammonium acetate and 0.1% formic acid in methanol.
  • Gradient: Optimized to provide separation of the analyte and internal standard.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 4-[(4-aminophenyl)sulfonyl]phenol and the internal standard must be optimized.

Plasma [label="Plasma Sample"]; Spike [label="Spike with\nInternal Standard"]; Precipitate [label="Protein Precipitation\n& Acidification"]; SPE [label="Solid Phase Extraction (SPE)\n(Condition -> Load -> Wash -> Elute)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporate [label="Evaporation to Dryness"]; Reconstitute [label="Reconstitution\nin Mobile Phase"]; Analysis [label="HPLC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Processing &\nQuantification", shape=parallelogram];

Plasma -> Spike; Spike -> Precipitate; Precipitate -> SPE; SPE -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Analysis; Analysis -> Data; }

Figure 3: Analytical Workflow for Quantification in Plasma.

Conclusion and Future Directions

4-[(4-Aminophenyl)sulfonyl]phenol is more than a mere metabolic waypoint in the biotransformation of Dapsone. It is a central figure in the narrative of the drug's toxicity, serving as the direct precursor to the reactive hydroxylamine species responsible for significant hematological adverse events. Furthermore, the emerging evidence of intrinsic anti-inflammatory activity among Dapsone's metabolites, including the downstream product of 4-Hydroxydapsone, challenges the scientific community to reconsider its role. Future research should focus on elucidating the specific biological activities of 4-[(4-aminophenyl)sulfonyl]phenol itself, developing direct and efficient synthesis methods to facilitate its study, and establishing it as a key biomarker for predicting Dapsone-induced toxicity in patients. A deeper understanding of this compound will undoubtedly lead to safer and more effective use of Dapsone and may inform the development of new sulfone-based therapeutics with improved safety profiles.

References

  • Dapsone in Dermatology - Drug, Mechanism of Action, Use, Side-effects. (2023). YouTube. Available at: [Link]

  • A comprehensive insight into the anti-inflammatory properties of dapsone. (n.d.). PubMed. Available at: [Link]

  • Dapsone in dermatology and beyond. (n.d.). PubMed Central. Available at: [Link]

  • A comprehensive insight into the anti-inflammatory properties of dapsone | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. (n.d.). Systematic Reviews in Pharmacy. Available at: [Link]

  • Dapsone. (n.d.). StatPearls - NCBI Bookshelf. Available at: [Link]

  • 4-((4-Aminophenyl)sulfonyl)phenol. (n.d.). PubChem. Available at: [Link]

  • 4-((4-aminophenyl)sulfonyl)phenol. (n.d.). MySkinRecipes. Available at: [Link]

  • The molecular basis of dapsone activation of CYP2C9-catalyzed nonsteroidal anti-inflammatory drug oxidation. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. (2022). SCIREA Journal of Chemistry. Available at: [Link]

  • N-Hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity. (n.d.). PubMed. Available at: [Link]

  • What is the mechanism of Dapsone?. (2024). Patsnap Synapse. Available at: [Link]

  • Synthesis of Dapsone | Diaminodiphenyl sulfone | BP 601T| L~3. (2020). YouTube. Available at: [Link]

  • (PDF) 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate. (n.d.). ResearchGate. Available at: [Link]

  • 4-((4-aminophenyl)sulfonyl)phenol. (n.d.). Appretech Scientific Limited. Available at: [Link]

  • Dapsone hydroxylamine. (n.d.). PubChem. Available at: [Link]

  • Dapsone. (n.d.). PubChem. Available at: [Link]

  • Development of dapsone toxicity in patients with inflammatory dermatoses: activity of acetylation and hydroxylation of dapsone as risk factors. (n.d.). PubMed. Available at: [Link]

  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Technical Disclosure Commons. Available at: [Link]

  • Dapsone Hydroxylamine, an Active Metabolite of Dapsone, Can Promote the Procoagulant Activity of Red Blood Cells and Thrombosis. (2019). PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-((4-Aminophenyl)sulfonyl)phenol: A Cornerstone Moiety in Chemical and Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-((4-Aminophenyl)sulfonyl)phenol stands as a pivotal chemical intermediate, distinguished by its unique trifunctional structure comprising an aniline, a phenol, and a diphenyl sulfone core. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, validated synthesis and characterization protocols, and its significant role as a pharmacophore and versatile building block in medicinal chemistry and materials science. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as an expert resource for leveraging this molecule in advanced research and development.

Introduction and Significance

4-((4-Aminophenyl)sulfonyl)phenol, CAS No. 25963-47-7, is a sulfone derivative that has garnered significant attention as a precursor in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Its structure is intrinsically valuable, offering three distinct reactive sites: the amino group on one phenyl ring, the hydroxyl group on the other, and the robust sulfonyl linker connecting them. This arrangement provides a rigid, yet versatile, scaffold that is instrumental in the design of molecules with specific three-dimensional orientations required for biological target engagement.

The sulfone group is a key structural feature, analogous to the core of the well-known antibiotic class, sulfonamides.[3][4] This relationship hints at the molecule's potential as a pharmacophore. Indeed, it is a crucial intermediate in the synthesis of various sulfa drugs and other therapeutic agents.[5] Its utility extends into materials science, where it is used in the production of specialty polymers, dyes, and pigments, contributing to thermal stability and specific colorimetric properties.[5] This guide will elucidate the fundamental chemistry and practical applications of this compound, providing a solid foundation for its use in laboratory and industrial settings.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and formulation. The key properties of 4-((4-aminophenyl)sulfonyl)phenol are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name 4-((4-aminophenyl)sulfonyl)phenol[1]
CAS Number 25963-47-7[1][2]
Molecular Formula C₁₂H₁₁NO₃S[1][2][6]
Molecular Weight 249.29 g/mol [1][2][6]
Appearance White to beige crystalline powder[7]
Melting Point 173.00 - 175.00 °C[7]
Solubility Insoluble in water[7]
SMILES c1cc(ccc1N)S(=O)(=O)c2ccc(cc2)O[6]
InChIKey PSHPCZGANRRQDN-UHFFFAOYSA-N[6]
Chemical Structure Diagram

The structural formula reveals the asymmetric nature of the molecule, with distinct functional groups at the para-positions of the two phenyl rings relative to the central sulfonyl bridge.

synthesis_workflow Synthesis Workflow start Starting Materials: - Phenol - 4-Acetamidobenzenesulfonyl Chloride step1 Step 1: Friedel-Crafts Sulfonylation - Solvent: Dichloromethane - Catalyst: AlCl₃ - Temp: 0°C to RT start->step1 intermediate Intermediate: 4-((4-acetamidophenyl)sulfonyl)phenol step1->intermediate step2 Step 2: Acid Hydrolysis - Reagents: HCl, Ethanol - Condition: Reflux intermediate->step2 workup Neutralization & Precipitation - Base: NaHCO₃ step2->workup product Final Product: 4-((4-aminophenyl)sulfonyl)phenol workup->product moa_pathway Mechanism of Action: DHPS Inhibition PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to DHF Dihydrofolic Acid (Essential for Bacteria) DHPS->DHF Catalyzes Sulfonamide Sulfonamide Derivative (e.g., from our scaffold) Sulfonamide->DHPS Competitively Inhibits DNA Bacterial DNA Synthesis DHF->DNA Leads to Blocked Pathway Blocked

Sources

An In-depth Technical Guide to Phenol, 4-[(4-aminophenyl)sulfonyl]- (CAS 25963-47-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenol, 4-[(4-aminophenyl)sulfonyl]-, with the CAS registry number 25963-47-7, is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a sulfonyl bridge connecting a phenol and an aniline moiety, makes it a valuable intermediate for the synthesis of a diverse range of derivatives.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis and purification protocols, analytical characterization, and potential applications, with a focus on providing practical, field-proven insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Phenol, 4-[(4-aminophenyl)sulfonyl]- are summarized in the table below.

PropertyValueSource
IUPAC Name 4-((4-aminophenyl)sulfonyl)phenolPubChem[3]
CAS Number 25963-47-7CAS Common Chemistry[4]
Molecular Formula C₁₂H₁₁NO₃SPubChem[3]
Molecular Weight 249.29 g/mol PubChem[3]
Appearance White solidGuidechem[2]
Melting Point 193-194 °CGuidechem[2]
Boiling Point 508.5 °C at 760 mmHgGuidechem[2]
Density 1.396 g/cm³Guidechem[2]
InChI Key PSHPCZGANRRQDN-UHFFFAOYSA-NCymitQuimica[5]
SMILES O=S(=O)(c1ccc(O)cc1)c2ccc(N)cc2CAS Common Chemistry[4]

Synthesis and Purification

The synthesis of Phenol, 4-[(4-aminophenyl)sulfonyl]- can be approached through several routes. A particularly insightful method involves the controlled functionalization of dapsone (4,4'-diaminodiphenyl sulfone), a well-known antibacterial agent.[6] This approach highlights the principle of desymmetrization of a symmetrical starting material to achieve the desired monosubstituted product.

Synthesis Workflow Diagram

SynthesisWorkflow Dapsone Dapsone (4,4'-diaminodiphenyl sulfone) Diazotization Controlled Mono-Diazotization (NaNO₂, HCl) Dapsone->Diazotization Iodination In situ Iodination (KI) Diazotization->Iodination Intermediate 4-amino-4'-iododiphenyl sulfone Iodination->Intermediate Hydroxylation Copper-Catalyzed Hydroxylation (KOH, CuI, L-proline, DMSO/H₂O) Intermediate->Hydroxylation Target Phenol, 4-[(4-aminophenyl)sulfonyl]- (Final Product) Hydroxylation->Target

Caption: Synthetic pathway from Dapsone to the target compound.

Detailed Synthesis Protocol

This protocol is adapted from a method developed for the synthesis of dapsone impurities and demonstrates a robust approach to obtaining Phenol, 4-[(4-aminophenyl)sulfonyl]-.[6]

Step 1: Controlled Mono-iodination of Dapsone

The key to this synthesis is the selective reaction of one of the two amino groups on dapsone. This is achieved through a controlled diazotization followed by an in-situ Sandmeyer-type iodination.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Dapsone Solution: Dissolve dapsone in an appropriate acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and cool the solution to 0-5 °C in an ice-salt bath. The acidic environment is crucial for the stability of the resulting diazonium salt.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the dapsone solution, maintaining the temperature below 5 °C. The slow addition and strict temperature control are critical to prevent the formation of diazonium salts on both amino groups and to minimize side reactions.

  • Iodination: Following the complete addition of sodium nitrite, add a solution of potassium iodide (KI) to the reaction mixture. The diazonium salt will be converted to the corresponding iodide.

  • Work-up: Allow the reaction to warm to room temperature and then pour it into a large volume of water. The crude 4-amino-4'-iododiphenyl sulfone will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

Step 2: Copper-Catalyzed Hydroxylation

The conversion of the aryl iodide to the corresponding phenol is achieved through a copper-catalyzed hydroxylation reaction. The use of a ligand like L-proline is essential for the efficiency of this transformation.[6]

  • Reaction Setup: In a clean, dry flask, combine the 4-amino-4'-iododiphenyl sulfone from the previous step, potassium hydroxide (KOH), copper(I) iodide (CuI), and L-proline in a mixture of dimethyl sulfoxide (DMSO) and water.[6]

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir for several hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the copper catalyst.[6] Dilute the filtrate with water and acidify with a dilute acid (e.g., HCl) to a pH of approximately 4 to precipitate the product.[6] The crude Phenol, 4-[(4-aminophenyl)sulfonyl]- can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the aniline and phenol rings. The protons ortho and meta to the amino and hydroxyl groups will exhibit distinct chemical shifts and coupling patterns. The amino and hydroxyl protons will appear as broad singlets, the positions of which can be concentration and solvent dependent.

    • ¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms in the molecule. The carbons attached to the sulfonyl group, the amino group, and the hydroxyl group will have characteristic chemical shifts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

    • N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

    • O-H stretching vibration of the phenol (a broad band around 3200-3600 cm⁻¹).

    • S=O stretching vibrations of the sulfone group (strong bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹).

    • C-N and C-O stretching vibrations.

    • Aromatic C-H and C=C stretching vibrations. An FTIR spectrum of the related compound 4-aminophenyl sulfone can be used as a reference for the sulfone group vibrations.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z 249.29.[3] The fragmentation pattern can provide further structural information, with characteristic losses of SO₂ and other fragments.[8]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for assessing the purity of Phenol, 4-[(4-aminophenyl)sulfonyl]- and for monitoring reaction progress.

Proposed HPLC Method:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)Provides good separation for aromatic compounds.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and a polar organic solvent (e.g., acetonitrile or methanol).Allows for the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV detector at a wavelength of approximately 254 nm or 280 nm.The aromatic rings will provide strong UV absorbance at these wavelengths.
Injection Volume 10-20 µLStandard injection volume for analytical HPLC.
Column Temperature 25-30 °CTo ensure reproducible retention times.

Potential Applications

The unique structure of Phenol, 4-[(4-aminophenyl)sulfonyl]- makes it a versatile building block in several areas of chemical science.

Medicinal Chemistry and Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly sulfa drugs.[1] The sulfonyl group is a common pharmacophore in many therapeutic agents. The presence of both an amino and a hydroxyl group allows for further chemical modifications to generate a library of derivatives for screening against various biological targets. Derivatives of similar sulfonamides have shown a range of biological activities, including antimicrobial and anticancer properties.[9]

Potential Biological Signaling Pathway Involvement

While the direct mechanism of action of this specific compound is not extensively documented, its structural similarity to other sulfonamides suggests potential interactions with key biological pathways. For instance, many sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[9] Derivatives of Phenol, 4-[(4-aminophenyl)sulfonyl]- could be designed to target this or other enzymatic pathways.

SignalingPathway cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Inhibition by Sulfonamide Derivative PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPt Dihydropteridine pyrophosphate DHPt->DHPS DHF Dihydropteroate DHPS->DHF THF Tetrahydrofolate (Essential for DNA synthesis) DHF->THF Sulfonamide Phenol, 4-[(4-aminophenyl)sulfonyl]- Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Potential inhibition of bacterial folate synthesis.

Polymer Science

Phenol, 4-[(4-aminophenyl)sulfonyl]- is also a valuable monomer in the synthesis of high-performance polymers such as poly(ether sulfone)s (PES).[1] These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. The amino and hydroxyl groups can be used for polymerization reactions, leading to the formation of robust polymer backbones.[10][11]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Phenol, 4-[(4-aminophenyl)sulfonyl]-.

  • Hazard Identification: This compound may cause an allergic skin reaction and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Phenol, 4-[(4-aminophenyl)sulfonyl]- is a versatile and valuable chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring careful control, is achievable through established methods. A thorough understanding of its properties, characterization, and safe handling is crucial for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers to explore the full potential of this intriguing molecule.

References

  • AAYUSHI INTERNATIONAL INTERDISCIPLINARY RESEARCH JOURNAL (AIIRJ). Mass Spectral Fragmentation Patterns of (E)-2-(((4-((4- aminophenyl)sulfonyl)phenyl)mino)methyl)phenols. [Link]

  • PubChem. 4-((4-Aminophenyl)sulfonyl)phenol. [Link]

  • ResearchGate. FT‐IR spectra of 4‐aminophenyl sulfone (a), resorcinol (b), and ARES.... [Link]

  • MySkinRecipes. 4-((4-Aminophenyl)sulfonyl)phenol. [Link]

  • GSRS. 4-((4-AMINOPHENYL)SULFONYL)PHENOL. [Link]

  • Systematic Reviews in Pharmacy. Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. [Link]

  • SCIREA. Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • IJNRD. synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. [Link]

  • Google Patents. Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • ResearchGate. (PDF) 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate. [Link]

  • Google Patents. The synthetic method of 4-4'-diaminodiphenyl sulfone.
  • CAS Common Chemistry. 4-[(4-Aminophenyl)sulfonyl]phenol. [Link]

  • National Institute of Standards and Technology. Phenol, 4-amino-. [Link]

  • Appretech Scientific Limited. 4-((4-aminophenyl)sulfonyl)phenol. [Link]

  • ResearchGate. Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. [Link]

  • National Institute of Standards and Technology. Phenol, 4-amino-. [Link]

  • PMC - NIH. Modified polyether-sulfone membrane: a mini review. [Link]

  • Polymer Science Learning Center. Poly(ether sulfones). [Link]

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An In-Depth Technical Guide to the Synthesis of Phenol, 4-[(4-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Phenol, 4-[(4-aminophenyl)sulfonyl]- (CAS No: 25963-47-7), a key intermediate in the pharmaceutical and chemical industries.[1][2][3] The document details a robust and efficient two-step synthetic pathway, beginning with the formation of a diaryl sulfone core via Nucleophilic Aromatic Substitution (SNAr), followed by the selective reduction of a nitro group. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. Visual diagrams of workflows and mechanisms are provided to enhance understanding, and all procedures are grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Phenol, 4-[(4-aminophenyl)sulfonyl]-, also known as 4-((4-aminophenyl)sulfonyl)phenol, is a diaryl sulfone derivative. Its molecular structure, featuring a phenol, a sulfone bridge, and an aniline moiety, makes it a valuable building block in medicinal chemistry, particularly in the synthesis of sulfa drugs and other biologically active compounds.[1] The molecule's formula is C₁₂H₁₁NO₃S, and its molecular weight is approximately 249.29 g/mol .[3]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections. The most strategic disconnection is at the C-N bond of the aniline group, pointing to a late-stage reduction of a more stable nitro-aromatic precursor. This simplifies the synthesis to the formation of a diaryl sulfone bond, a well-established transformation. This leads to a practical and high-yielding forward synthesis strategy detailed in this guide.

Chosen Synthetic Pathway

The selected pathway involves two primary transformations:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) to construct the diaryl sulfone skeleton by reacting a phenoxide nucleophile with an activated aryl sulfonyl halide. The product of this step is the key intermediate, Phenol, 4-[(4-nitrophenyl)sulfonyl]- .

  • Step 2: Selective Nitro Group Reduction to convert the nitro intermediate into the final target amine, Phenol, 4-[(4-aminophenyl)sulfonyl]- , using catalytic hydrogenation.

This approach is favored for its reliability, use of readily available starting materials, and generally high yields.

Synthesis_Workflow cluster_start Starting Materials SM1 Phenol Intermediate Intermediate: Phenol, 4-[(4-nitrophenyl)sulfonyl]- SM1->Intermediate Step 1: SNAr Reaction (Base, Solvent) SM2 4-Nitrobenzenesulfonyl chloride SM2->Intermediate Step 1: SNAr Reaction (Base, Solvent) Product Final Product: Phenol, 4-[(4-aminophenyl)sulfonyl]- Intermediate->Product Step 2: Nitro Reduction (H2, Catalyst)

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of the Diaryl Sulfone Core via SNAr

The formation of the C-S bond to create the diaryl sulfone is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is highly effective when an aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group.[4][5]

Principle and Rationale

In this synthesis, 4-nitrobenzenesulfonyl chloride serves as the electrophilic substrate. The potent electron-withdrawing effect of the para-nitro group makes the ipso-carbon (the carbon attached to the chlorine) highly electron-deficient and thus susceptible to attack by a nucleophile.[5][6]

The nucleophile is phenol. However, phenol itself is only moderately nucleophilic. To enhance its reactivity, a base (e.g., potassium carbonate, sodium hydroxide) is used to deprotonate the hydroxyl group, forming the much more potent potassium or sodium phenoxide nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism. The phenoxide attacks the ipso-carbon, temporarily breaking the ring's aromaticity to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][6] Aromaticity is then restored by the expulsion of the chloride leaving group, yielding the desired diaryl sulfone product.

SNAr_Mechanism reagents Phenoxide (Nucleophile) intermediate Meisenheimer Complex (Intermediate) reagents->intermediate Attack substrate 4-Nitrobenzenesulfonyl Chloride (Electrophile) substrate->intermediate product 4-((4-Nitrophenyl)sulfonyl)phenol + Cl- intermediate->product Elimination of Cl-

Caption: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol: Synthesis of Phenol, 4-[(4-nitrophenyl)sulfonyl]-
Reagent/ParameterMolar Eq.MW ( g/mol )Amount
Phenol1.094.11(Specify Mass)
4-Nitrobenzenesulfonyl chloride1.05221.62(Specify Mass)
Potassium Carbonate (K₂CO₃)1.5138.21(Specify Mass)
Solvent (e.g., DMF, NMP)--(Specify Volume)
Reaction Conditions
Temperature80-100 °C
Time4-6 hours
Expected Outcome
Yield~85-95%

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add phenol and the chosen polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).[7][8]

  • Add finely ground anhydrous potassium carbonate to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of potassium phenoxide.

  • Slowly add 4-nitrobenzenesulfonyl chloride to the reaction mixture portion-wise to control any initial exotherm.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water, which will cause the product to precipitate.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Phenol, 4-[(4-nitrophenyl)sulfonyl]- as a solid.

Part II: Reduction of the Nitro Intermediate

The final step is the selective reduction of the aromatic nitro group to an amine. This is a fundamental transformation in organic synthesis, and several reliable methods exist.[9]

Principle and Rationale

For this synthesis, catalytic hydrogenation is an excellent choice due to its high efficiency, clean reaction profile, and mild conditions that preserve the phenol and sulfone functional groups.

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like Palladium (Pd) or Platinum (Pt) on a carbon support, or Raney Nickel.[10]

  • Adsorption: Both the hydrogen gas (H₂) and the nitro compound adsorb onto the catalyst surface.

  • Hydrogen Activation: The H-H bond is weakened and cleaved by the catalyst, generating reactive hydrogen atoms on the surface.

  • Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated via nitroso and hydroxylamine intermediates to the final amine.

  • Desorption: The final product, 4-((4-aminophenyl)sulfonyl)phenol, desorbs from the catalyst surface into the solution.

This method avoids the use of harsh acidic conditions (like Sn/HCl) or stoichiometric metal reagents, simplifying the work-up procedure.

Detailed Experimental Protocol: Synthesis of Phenol, 4-[(4-aminophenyl)sulfonyl]-
Reagent/ParameterMolar Eq.MW ( g/mol )Amount
Phenol, 4-[(4-nitrophenyl)sulfonyl]-1.0279.27(Specify Mass)
Catalyst (e.g., 10% Pd/C or Raney Ni)--5-10% w/w
Hydrogen Source--H₂ gas (50 psi)
Solvent (e.g., Ethanol, Ethyl Acetate)--(Specify Volume)
Reaction Conditions
TemperatureRoom Temperature
Time2-4 hours
Expected Outcome
Yield>95%

Procedure:

  • Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with a solution of Phenol, 4-[(4-nitrophenyl)sulfonyl]- in a suitable solvent like ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous agitation.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours when hydrogen consumption ceases.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • If necessary, the product can be further purified by recrystallization to afford pure Phenol, 4-[(4-aminophenyl)sulfonyl]-.

Safety and Handling

  • 4-Nitrobenzenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Polar Aprotic Solvents (DMF, NMP): Can be harmful. Avoid inhalation and skin contact.

  • Hydrogenation Catalysts (Pd/C, Raney Ni): Can be pyrophoric, especially when dry or exposed to air after use. Always handle under an inert atmosphere or as a wet slurry. Filtered catalyst should not be allowed to dry in the open air.

  • Hydrogen Gas: Highly flammable. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources, using appropriate pressure-rated equipment.

Conclusion

This guide outlines a scientifically sound, two-step synthesis for Phenol, 4-[(4-aminophenyl)sulfonyl]-. The pathway leverages a robust SNAr reaction to build the core diaryl sulfone structure, followed by a clean and efficient catalytic hydrogenation for the final amine formation. The provided protocols are based on established chemical principles and offer a reliable route for producing this valuable intermediate for research and development purposes.

References

  • 4-((4-Aminophenyl)sulfonyl)phenol. (n.d.). MySkinRecipes.
  • Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. (n.d.). RSC Publishing.
  • Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts. (n.d.). ResearchGate.
  • Process for the preparation of 4,4'-bis(4-aminophenoxy)-diphenyl sulfone. (n.d.). Google Patents.
  • Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. (2016). International Journal of Chemical Studies.
  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. (n.d.). Google Patents.
  • 4-((4-aminophenyl)sulfonyl)phenol. (n.d.). Appretech Scientific Limited.
  • 4-((4-Aminophenyl)sulfonyl)phenol. (n.d.). PubChem.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Technical Disclosure Commons.
  • Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. (n.d.). Google Patents.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
  • Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.

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An In-depth Technical Guide to the Solubility of Phenol, 4-[(4-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenol, 4-[(4-aminophenyl)sulfonyl]- (CAS No. 25963-47-7), a significant metabolite of the antibacterial and anti-inflammatory drug dapsone, presents a unique case study in physicochemical characterization. Despite its importance in understanding the metabolic fate and potential toxicological profile of dapsone, publicly available quantitative solubility data for this compound is notably scarce. This guide, therefore, shifts from a simple data repository to a comprehensive methodological framework. It is designed to empower researchers with the foundational knowledge and detailed experimental protocols required to accurately determine the solubility of this compound. By synthesizing information on its parent compound, dapsone, and established analytical techniques, this document provides a robust roadmap for generating reliable solubility data, a critical parameter in drug development and biomedical research.

Introduction to Phenol, 4-[(4-aminophenyl)sulfonyl]-

Phenol, 4-[(4-aminophenyl)sulfonyl]-, also known as 4-hydroxydapsone, is a product of the oxidative metabolism of dapsone (4,4'-diaminodiphenyl sulfone). The metabolic pathway, primarily mediated by cytochrome P450 enzymes in the liver, is crucial in both the therapeutic action and the adverse effects of dapsone therapy. Understanding the physicochemical properties of its metabolites is paramount for a complete pharmacological and toxicological assessment. Solubility, a key determinant of bioavailability, absorption, and distribution, is a fundamental property that dictates a compound's behavior in biological systems. This guide provides an in-depth analysis of the factors expected to govern the solubility of 4-hydroxydapsone and presents a validated experimental workflow for its precise measurement.

Physicochemical Properties: The Foundation of Solubility

A molecule's inherent physicochemical characteristics are the primary determinants of its solubility in various media. While experimental data for 4-hydroxydapsone is limited, we can infer its likely behavior from its structure and compare it to its well-characterized parent compound, dapsone.

PropertyPhenol, 4-[(4-aminophenyl)sulfonyl]-Dapsone (Parent Compound)
Synonyms 4-Hydroxydapsone, 4-((4-Aminophenyl)sulfonyl)phenol4,4'-Diaminodiphenyl sulfone, DDS
CAS Number 25963-47-780-08-0
Molecular Formula C₁₂H₁₁NO₃SC₁₂H₁₂N₂O₂S
Molecular Weight 249.28 g/mol 248.30 g/mol
Predicted pKa pKa₁: ~8.5-9.5 (phenolic -OH), pKa₂: ~2.5-3.5 (aromatic -NH₂)pKa₁: ~2.5 (first -NH₂), pKa₂: ~1.3 (second -NH₂)
Predicted logP ~1.0 - 1.5~0.9
Aqueous Solubility Data not available~0.208 mg/mL at 25°C[1]
Organic Solvents Slightly soluble in DMSO and MethanolSoluble in alcohol, acetone, and dilute HCl[2]

Predicted pKa and logP values are estimations from computational models and should be experimentally verified.

The introduction of a phenolic hydroxyl group in 4-hydroxydapsone, in place of an amino group in dapsone, is expected to significantly alter its acid-base properties and, consequently, its solubility profile. The presence of both a weakly acidic phenol and a weakly basic amine makes it an amphoteric molecule.

Factors Influencing Solubility

The solubility of 4-hydroxydapsone is not a static value but is dynamically influenced by environmental factors, most notably pH and temperature.

The Critical Role of pH

The amphoteric nature of 4-hydroxydapsone dictates a strong pH-dependence on its aqueous solubility.[3][4]

  • In acidic conditions (low pH): The aromatic amino group (-NH₂) will be protonated to form -NH₃⁺, increasing the molecule's polarity and favoring dissolution in aqueous media.

  • In alkaline conditions (high pH): The phenolic hydroxyl group (-OH) will be deprotonated to form the phenolate ion (-O⁻), which also significantly increases its aqueous solubility.

  • At the isoelectric point (pI): There will be a specific pH at which the net charge of the molecule is zero. At or near this pI, the compound's aqueous solubility is expected to be at its minimum.

This relationship is conceptually illustrated in the diagram below.

G Conceptual pH-Solubility Profile of 4-Hydroxydapsone cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Alkaline) Protonated Form\n(-NH3+)\nHigher Solubility Protonated Form (-NH3+) Higher Solubility Zwitterionic/Neutral Form\n(-NH2, -OH)\nMinimum Solubility Zwitterionic/Neutral Form (-NH2, -OH) Minimum Solubility Protonated Form\n(-NH3+)\nHigher Solubility->Zwitterionic/Neutral Form\n(-NH2, -OH)\nMinimum Solubility Increasing pH Deprotonated Form\n(-O-)\nHigher Solubility Deprotonated Form (-O-) Higher Solubility Zwitterionic/Neutral Form\n(-NH2, -OH)\nMinimum Solubility->Deprotonated Form\n(-O-)\nHigher Solubility Increasing pH

Caption: Expected pH-dependent solubility of 4-hydroxydapsone.

Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. Studies on the parent compound, dapsone, have demonstrated this positive correlation between temperature and solubility in various solvents.[5][6] It is highly probable that 4-hydroxydapsone will exhibit similar behavior. When determining thermodynamic solubility, it is therefore crucial to maintain precise temperature control, typically at physiologically relevant temperatures such as 25°C or 37°C.

Experimental Determination of Thermodynamic Solubility

Given the absence of published data, experimental determination is necessary. The "gold standard" for measuring thermodynamic solubility is the shake-flask method .[2][7][8] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved. The concentration of the dissolved compound is then quantified.

Experimental Workflow Diagram

The overall process for solubility determination is outlined below.

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid Phenol, 4-[(4-aminophenyl)sulfonyl]- to a glass vial. The excess should be sufficient to be visible after the equilibration period.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline of a specific pH) to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator with constant temperature control (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.

    • Filtration: Filter the solution using a syringe filter (e.g., 0.22 µm PVDF). Note: It is crucial to pre-saturate the filter with the solution by discarding the first portion of the filtrate to avoid loss of analyte due to adsorption to the filter membrane.[9]

  • Sample Dilution: Carefully aspirate an aliquot of the clear supernatant and dilute it with the mobile phase or an appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and reliable method for quantifying the concentration of 4-hydroxydapsone.[9]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[10]

  • Detection Wavelength: Based on the parent compound dapsone, a detection wavelength in the range of 260-296 nm should be evaluated to find the absorbance maximum for 4-hydroxydapsone.[11][12]

  • Calibration: Prepare a series of standard solutions of known concentrations of 4-hydroxydapsone in the same diluent as the samples. Generate a calibration curve by plotting the peak area against concentration.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then multiply by the dilution factor to obtain the solubility value in the original saturated solution.

Data Presentation

All experimentally determined solubility data should be recorded systematically.

Solvent System (pH)Temperature (°C)Equilibration Time (h)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Deviation
Phosphate Buffer (5.0)2548
Phosphate Buffer (7.4)2548
Phosphate Buffer (9.0)2548
Water3748
Ethanol2548

Conclusion

While direct solubility data for Phenol, 4-[(4-aminophenyl)sulfonyl]- remains elusive in current literature, this guide provides the necessary scientific framework and practical protocols for its rigorous experimental determination. The compound's amphoteric nature suggests a strong pH-dependent solubility, a critical consideration for any research involving this dapsone metabolite. By employing the detailed shake-flask and HPLC-UV methodologies described herein, researchers can generate the high-quality, reliable data essential for advancing pharmacokinetic studies, toxicological assessments, and the broader field of drug development.

References

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 128, 182-188. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. [Link]

  • de Campos, V. E., de Souza, J., & Diniz, R. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1), 125-134. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. [Link]

  • Jeliński, T., Cysewski, P., & Przybyłek, M. (2023). Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures. Molecules, 28(18), 6701. [Link]

  • Pharmaffiliates. (2024). Dapsone validation: UV-spectroscopy comparison of standard and sample. [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical journal, 39(3), xlii. [Link]

  • Patel, H., & Dr. Prajapati, P. (2020). UV Spectrophotometric Analysis and Validation of Dapsone in Semisolid Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(11), 5760-5764. [Link]

  • Al-Sabha, W. A. (2014). Colorimetric and Kinetic method for determination of Dapsone in bulk and pharmaceutical preparations. Indian Journal of Research in Pharmacy and Biotechnology, 2(1), 945-950. [Link]

  • Al-Rufaie, M. M., & Al-Adily, K. J. (2017). Spectrophotometric Determination of Dapsone in Pharmaceutical Formulation by Schiff҆s base with p-dimethyl amino benzaldehyde. International Journal of Drug Delivery Technology, 7(4), 281-286. [Link]

  • Cysewski, P., Jeliński, T., & Przybyłek, M. (2024). Experimental and Theoretical Insights into the Intermolecular Interactions in Saturated Systems of Dapsone in Conventional and Deep Eutectic Solvents. Molecules. [Link]

  • Al-Zehouri, J., & Al-Kurdi, Z. (2013). Spectrophotometric Determination of Dapsone Using Phloroglucinol Azo Coupling Reagent. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 1-6. [Link]

  • Acree, W. (2025). Simulation of dapsone solubility data in mono- and mixed-solvents at various temperatures. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link]

  • Poux, A., et al. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Proceedings of the 14th French Congress on Industrial Process Engineering. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Kumar, P., & Singh, S. (2018). RP-LC method for dapsone in pharmaceutical formulations: development and validation. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 83-88. [Link]

  • Allen, L. V. Jr. (2003). Formulation Development and Stabililty Testing of Extemporaneous Suspension Prepared From Dapsone Tablets. International Journal of Pharmaceutical Compounding, 7(3), 233-239. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

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A Comprehensive Technical Guide to Phenol, 4-[(4-aminophenyl)sulfonyl]-: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

Phenol, 4-[(4-aminophenyl)sulfonyl]-, also known under synonyms such as 4-Amino-4'-hydroxydiphenylsulfone, is a pivotal organic intermediate with significant applications in pharmaceutical and chemical industries. Its diaryl sulfone structure is a key pharmacophore, bestowing it with antibacterial and antileprotic properties.[1] More critically, it serves as a foundational building block in the synthesis of advanced sulfonamide antibiotics, specialized polymers, and certain oncology drug intermediates.[2]

This technical guide provides an in-depth exploration of this compound for researchers, medicinal chemists, and process development scientists. Moving beyond basic data, this document elucidates the causal science behind its synthesis, offers validated, step-by-step protocols for its analytical characterization, and contextualizes its functional role in drug development. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility in a laboratory setting.

Physicochemical and Structural Properties

The precise molecular weight and structural characteristics of a compound are fundamental to all subsequent research and development, from stoichiometric calculations in synthesis to interpretation of mass spectrometry data. The key properties of Phenol, 4-[(4-aminophenyl)sulfonyl]- are summarized below.

Key Data Summary
PropertyValueReference(s)
Molecular Weight 249.28 g/mol [3]
Molecular Formula C₁₂H₁₁NO₃S[3]
CAS Number 25963-47-7[3]
IUPAC Name 4-((4-aminophenyl)sulfonyl)phenolN/A
Melting Point 193-194 °C[1]
Boiling Point 508.5 °C (Predicted)[1]
Density 1.396 g/cm³ (Predicted)[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Appearance Pale Brown to Light Brown Solid[1]
Chemical Structure

Caption: 2D Structure of Phenol, 4-[(4-aminophenyl)sulfonyl]-.

Proposed Synthesis Pathway

While multiple synthetic routes to diaryl sulfones exist, a common and reliable strategy for unsymmetrical structures involves the electrophilic aromatic substitution of a sulfonyl chloride onto a reactive aromatic ring. The synthesis of the closely related 4,4'-diaminodiphenylsulfone often proceeds via condensation of chloro-nitrobenzene derivatives with sulfur-containing nucleophiles.[4][5] Drawing from these established principles, a robust pathway for Phenol, 4-[(4-aminophenyl)sulfonyl]- is proposed below.

The core of this synthesis is the Friedel-Crafts-type reaction between an activated phenol and a sulfonyl chloride derived from aniline. The amino group on the aniline must first be protected to prevent side reactions.

SynthesisWorkflow start Aniline step1 Step 1: Protection (CH₃CO)₂O, Pyridine start->step1 intermediate1 Acetanilide (N-Phenylacetamide) step1->intermediate1 step2 Step 2: Chlorosulfonation ClSO₃H (Chlorosulfonic Acid) intermediate1->step2 intermediate2 4-Acetamidobenzenesulfonyl Chloride step2->intermediate2 step3 Step 3: Friedel-Crafts Sulfonylation AlCl₃ (Lewis Acid Catalyst) intermediate2->step3 phenol Phenol phenol->step3 intermediate3 Protected Intermediate 4-Acetamido-4'-hydroxydiphenylsulfone step3->intermediate3 step4 Step 4: Deprotection Acidic Hydrolysis (e.g., aq. HCl, heat) intermediate3->step4 product Phenol, 4-[(4-aminophenyl)sulfonyl]- (Final Product) step4->product

Caption: Proposed multi-step synthesis workflow.

Causality of Experimental Choices:

  • Step 1 (Protection): The primary amine of aniline is highly reactive and would interfere with the subsequent chlorosulfonation step. Acetylation is a standard, high-yield method to form a stable amide, temporarily deactivating the nitrogen's nucleophilicity.

  • Step 2 (Chlorosulfonation): Chlorosulfonic acid is a powerful reagent for introducing the -SO₂Cl group onto activated aromatic rings. The acetamido group is an ortho-, para-director, and due to steric hindrance, the bulky sulfonyl chloride group is predominantly added at the para position.

  • Step 3 (Sulfonylation): This is a classic Friedel-Crafts type reaction. Phenol is a highly activated ring, and the reaction with the sulfonyl chloride is catalyzed by a Lewis acid like AlCl₃ to facilitate the formation of the C-S bond.

  • Step 4 (Deprotection): The final step is the removal of the acetyl protecting group to regenerate the free amine. This is typically achieved under acidic conditions through hydrolysis, which readily cleaves the amide bond without affecting the more stable sulfone and phenol moieties.

Applications in Drug Development and Industry

The utility of Phenol, 4-[(4-aminophenyl)sulfonyl]- stems from its identity as a "diaryl sulfone." This motif is recognized in medicinal chemistry for its antibacterial properties.

  • Pharmaceutical Intermediate: It is a direct precursor to various sulfa drugs and more complex sulfonamide antibiotics. The combination of the phenol and aniline-sulfone substructures allows for further chemical modification at either end of the molecule to modulate pharmacokinetic and pharmacodynamic properties.[2]

  • Oncology Research: Derivatives of aminophenols are used as precursors in the synthesis of targeted cancer therapies, such as tyrosine kinase inhibitors. The diaryl sulfone backbone can serve as a rigid scaffold to correctly orient pharmacophoric groups for binding to enzyme active sites.

  • Dye and Pigment Production: The conjugated aromatic system makes it a useful intermediate in the manufacturing of azo dyes, where it contributes to color stability and lightfastness.[2]

  • Polymer Chemistry: It has been explored in the development of heat-resistant and chemically stable resins due to the robust nature of the sulfone linkage.[2]

Analytical and Quality Control Protocols

Ensuring the purity and identity of a key intermediate is paramount. The following protocols provide a framework for the comprehensive analysis of Phenol, 4-[(4-aminophenyl)sulfonyl]-.

AnalyticalWorkflow sample Synthesized Product Batch protocol1 Protocol 1: Purity by HPLC-UV sample->protocol1 Primary Test protocol2 Protocol 2: Total Phenolics by 4-AAP sample->protocol2 Functional Test protocol3 Protocol 3: Structural Confirmation by GC/MS sample->protocol3 Confirmatory Test decision Purity ≥ 98%? Correct Mass? protocol1->decision protocol3->decision pass Release Batch for Further Use decision->pass Yes fail Reject Batch Investigate Synthesis decision->fail No

Caption: Integrated analytical workflow for quality control.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method is the gold standard for quantifying the purity of organic compounds by separating the main component from residual starting materials and by-products.

  • Principle: The sample is dissolved in a mobile phase and injected onto a column with a nonpolar stationary phase (C18). A polar mobile phase is pumped through the column. Nonpolar compounds (like impurities) will have a higher affinity for the stationary phase and elute later, while more polar compounds elute earlier. The analyte is quantified by its UV absorbance.

  • Instrumentation & Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Methanol (HPLC Grade) for sample preparation.

    • Phenol, 4-[(4-aminophenyl)sulfonyl]- reference standard (>99% purity).

  • Methodology:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to create a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by diluting the stock with the mobile phase (e.g., 50:50 A:B).

    • Sample Preparation: Prepare a test solution of the synthesized compound at a concentration of approximately 0.1 mg/mL in the mobile phase.[1]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.[6]

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.[7]

      • Detection Wavelength: 265 nm (based on typical absorbance for sulfonamides).[6]

      • Gradient Elution:

        • 0-5 min: 20% B

        • 5-25 min: Ramp to 90% B

        • 25-30 min: Hold at 90% B

        • 30-31 min: Return to 20% B

        • 31-35 min: Equilibrate at 20% B

    • Data Analysis:

      • Inject the standard to determine its retention time.

      • Inject the sample. Identify the main peak corresponding to the standard.

      • Calculate purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Trustworthiness Check: The system suitability is confirmed by ensuring the reference standard peak has high theoretical plates (>2000) and a low tailing factor (<2). The gradient ensures that both polar and nonpolar impurities are eluted from the column.

Protocol 2: Quantification by Colorimetric Assay (4-AAP Method)

This method provides a rapid, cost-effective way to determine the total concentration of phenolic compounds in a sample, confirming the presence of the key functional group.

  • Principle: In an alkaline environment (pH ~10), phenolic compounds react with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (potassium ferricyanide) to form a red-colored antipyrine dye. The intensity of the color, measured by a spectrophotometer at 460 nm or 510 nm, is directly proportional to the phenol concentration.[8][9]

  • Instrumentation & Reagents:

    • UV-Vis Spectrophotometer.

    • Ammonium Hydroxide Buffer (pH 10).

    • 4-Aminoantipyrine Solution (2% w/v).

    • Potassium Ferricyanide Solution (8% w/v).

    • Phenol stock solution (1 mg/mL) for standard curve.

  • Methodology:

    • Standard Curve Preparation: Prepare a series of phenol standards (e.g., 0, 5, 10, 20, 50 µg/mL) from the stock solution in deionized water.

    • Sample Preparation: Accurately prepare a dilute solution of the test compound in deionized water to fall within the standard curve range.

    • Reaction:

      • To 10 mL of each standard and sample solution in separate test tubes, add 0.2 mL of pH 10 buffer and mix.

      • Add 0.2 mL of 4-AAP solution and mix.

      • Add 0.2 mL of potassium ferricyanide solution and mix.[8]

    • Measurement:

      • Allow the color to develop for 15 minutes.

      • Measure the absorbance of each solution at 510 nm against the blank (0 µg/mL standard).[9]

    • Data Analysis: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the concentration of the unknown sample.

  • Trustworthiness Check: This method is susceptible to interference from other aromatic amines. However, when used alongside a highly specific method like HPLC or GC/MS, it serves as an excellent orthogonal check on the phenolic content of the sample. The linearity of the standard curve (R² > 0.995) validates the assay's performance.

Safety and Handling

  • Hazard Identification: May cause an allergic skin reaction and causes serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Storage: Keep in a tightly sealed container in a dark, dry place at room temperature. The compound is noted to be hygroscopic.[1]

Conclusion

Phenol, 4-[(4-aminophenyl)sulfonyl]- is a compound of significant industrial and pharmaceutical relevance. Its value lies not just in its intrinsic biological activity but in its versatility as a synthetic intermediate. A thorough understanding of its physicochemical properties, coupled with robust and validated analytical methods for quality control, is essential for its effective application in research and development. The protocols and data presented in this guide offer a comprehensive framework for scientists to synthesize, analyze, and utilize this important diaryl sulfone with confidence and scientific integrity.

References

  • U.S. Environmental Protection Agency. (1974). Method 420.
  • MySkinRecipes. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Method 420.
  • Bureau Veritas. (2025). What is the Difference Between Phenols by 4AAP vs GCMS Methods?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117686, 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Patyra, E., et al. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Colorimetric Method For The Determination of Phenolic Compounds. Retrieved from [Link]

  • LabRulez. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]

  • International Union of Crystallography. (2025). 4-[(4-Aminophenyl)sulfanyl]aniline. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 4-((4-aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • European Patent Office. (2015). PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - EP 1778630 B1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
  • Google Patents. (n.d.). CA2573114A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.

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The Pivotal Role of the 4-((4-Aminophenyl)sulfonyl)phenol Scaffold: A Technical Guide to its Biological Activity Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the relentless pursuit of novel therapeutic agents, the focus often gravitates towards complex molecular architectures. However, the foundational scaffolds upon which these complex molecules are built are of paramount importance. This guide delves into the world of 4-((4-aminophenyl)sulfonyl)phenol, a seemingly simple molecule that serves as a cornerstone in the synthesis of a diverse array of biologically active compounds. While the inherent biological activity of the parent compound may be modest, its true significance lies in its role as a versatile building block. For researchers, scientists, and drug development professionals, understanding the synthetic utility and the biological activities of the derivatives of this scaffold is crucial for the rational design of new and effective therapeutic agents. This document provides an in-depth exploration of the known biological activities stemming from the 4-((4-aminophenyl)sulfonyl)phenol core, offering insights into its application in medicinal chemistry and providing practical, field-proven experimental methodologies.

The Core Moiety: 4-((4-Aminophenyl)sulfonyl)phenol at a Glance

4-((4-Aminophenyl)sulfonyl)phenol, with the chemical formula C₁₂H₁₁NO₃S, is a bifunctional organic compound featuring a diaryl sulfone structure substituted with an amino group and a hydroxyl group.[1][2] This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries.[3]

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃S[1][2]
Molecular Weight 249.29 g/mol [1]
CAS Number 25963-47-7[1]
Appearance White solid[4]
Purity Typically ≥95%[4]

The presence of the reactive amino and hydroxyl groups allows for a wide range of chemical modifications, enabling the synthesis of a large library of derivatives. The sulfonyl group, being a strong electron-withdrawing group, influences the electronic properties of the entire molecule and its derivatives, which can in turn impact their biological activity.

A Versatile Scaffold for Biologically Active Derivatives

The primary significance of 4-((4-aminophenyl)sulfonyl)phenol in the biomedical field is its function as a key structural motif in the synthesis of various therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The general synthetic approach involves the chemical modification of the amino and/or hydroxyl groups to introduce diverse pharmacophores.

G cluster_core Core Scaffold cluster_derivatives Biologically Active Derivatives Core 4-((4-aminophenyl)sulfonyl)phenol Antibacterial Antibacterial Agents Core->Antibacterial Synthetic Modification (e.g., Schiff base formation) Antifungal Antifungal Agents Core->Antifungal Synthetic Modification (e.g., Esterification) Anticancer Anticancer Agents Core->Anticancer Synthetic Modification (e.g., Amide coupling) G Start Prepare Bacterial Inoculum Dilutions Prepare Compound Serial Dilutions Start->Dilutions Inoculate Inoculate Microtiter Plate Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Determine MIC (Visual or Spectrophotometric) Incubate->Read End Results Read->End

Caption: Workflow for MIC determination via broth microdilution.

Antifungal Activity

Similar to antibacterial agents, many antifungal compounds derived from phenolic structures exert their effects by disrupting the fungal cell membrane's integrity. [5]The presence of the sulfonyl group in the 4-((4-aminophenyl)sulfonyl)phenol scaffold can contribute to the overall electronic and steric properties of the derivatives, potentially influencing their interaction with fungal-specific targets.

3.2.1. Experimental Protocol: Antifungal Susceptibility Testing

The broth microdilution method, as described for bacteria, can be adapted for antifungal susceptibility testing against yeast and molds, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Anticancer Activity of 4-((4-Aminophenyl)sulfonyl)phenol Derivatives

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of 4-((4-aminophenyl)sulfonyl)phenol have emerged as a promising class of compounds. [6][7]The anticancer activity of phenolic compounds can be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. [8] 4.1. Potential Mechanisms of Action

While the precise mechanisms for many derivatives are still under investigation, some aminophenol analogues have been shown to induce apoptosis in cancer cell lines. [6]This programmed cell death is a key target for many chemotherapeutic agents. Furthermore, DNA interaction studies on some aminophenol derivatives have suggested a potential for these compounds to act as anticancer agents. [9][10] 4.2. Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Test compound (derivative of 4-((4-aminophenyl)sulfonyl)phenol)

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The vehicle control is essential to ensure that the solvent used to dissolve the compound does not have a significant effect on cell viability.

G Seed Seed Cancer Cells in 96-well Plate Treat Treat with Compound Dilutions Seed->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Abs Read Absorbance at 570 nm Solubilize->Read_Abs Analyze Calculate % Viability and IC₅₀ Read_Abs->Analyze End Results Analyze->End

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Future Perspectives and Conclusion

The 4-((4-aminophenyl)sulfonyl)phenol scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the parent molecule itself may not be the primary active agent, its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. Future research should focus on elucidating the specific mechanisms of action of these derivatives and optimizing their pharmacological properties through rational drug design. The exploration of novel synthetic modifications of the core scaffold holds the promise of yielding next-generation drugs with improved efficacy and safety profiles for the treatment of infectious diseases and cancer. This guide serves as a foundational resource for researchers embarking on this exciting endeavor, providing both the conceptual framework and the practical methodologies necessary for success.

References

  • Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 136-147. [Link]

  • 4-((4-Aminophenyl)sulfonyl)phenol. PubChem. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1352. [Link]

  • 4-((4-AMINOPHENYL)SULFONYL)PHENOL. FDA Global Substance Registration System. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1352. [Link]

  • 4-((4-Aminophenyl)sulfonyl)phenol. MySkinRecipes. [Link]

  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. (2007). Bioorganic & Medicinal Chemistry, 15(2), 947-953. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (2012). Journal of Medicinal Chemistry, 55(17), 7589-7600. [Link]

  • Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. (2004). Journal of Medicinal Chemistry, 47(25), 6255-6269. [Link]

  • 4-((4-aminophenyl)sulfonyl)phenol. Appretech Scientific Limited. [Link]

  • Synthesis and Antitumour Activity of Hybrid Compounds Based on 4-Aminophenylarsonic Acid and Spatially Hindered Phenols. (2024). Doklady Biochemistry and Biophysics, 519(1), 534-539. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(18), 10336. [Link]

  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). International Journal of Molecular Sciences, 23(23), 15292. [Link]

  • Sulforaphane’s Multifaceted Potential: From Neuroprotection to Anticancer Action. (2023). Antioxidants, 12(10), 1845. [Link]

  • Phenol-An effective antibacterial Agent. (2016). Research & Reviews: Journal of Microbiology and Biotechnology, 5(3), 1-5. [Link]

  • Selective cytotoxicity of a phenolic melanin precursor, 4-S-cysteaminylphenol, on in vitro melanoma cells. (1989). Biochemical Pharmacology, 38(13), 2217-2221. [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2022). Cancers, 14(19), 4647. [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023). Antibiotics, 12(2), 229. [Link]

  • Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. (2024). Foods, 13(1), 126. [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). RSC Medicinal Chemistry, 11(2), 209-220. [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). Phytomedicine, 23(8), 856-864. [Link]

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]

  • In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024). International Journal of Molecular Sciences, 25(23), 13038. [Link]

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Spectroscopic Characterization of Phenol, 4-[(4-aminophenyl)sulfonyl]-: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic data for Phenol, 4-[(4-aminophenyl)sulfonyl]-, a compound more commonly known as Dapsone or 4,4'-sulfonyldianiline. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles. The causality behind experimental choices and the interpretation of the spectral data are emphasized to provide field-proven insights.

Introduction

Phenol, 4-[(4-aminophenyl)sulfonyl]- (Dapsone), with the chemical formula C₁₂H₁₂N₂O₂S, is a sulfone antibiotic widely used in the treatment of various medical conditions, most notably leprosy.[1] Its structural elucidation and purity assessment are critical for its pharmaceutical applications. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm its molecular structure and identify potential impurities. This guide will delve into the key spectroscopic data that define this important molecule.

Molecular Structure and Spectroscopic Correlation

The molecular structure of Dapsone is symmetrical, consisting of two aminophenyl groups linked by a sulfonyl functional group. This symmetry has a direct influence on its spectroscopic signatures, particularly in NMR spectroscopy where chemically equivalent protons and carbons will produce singular resonance signals.

Caption: Molecular structure of Phenol, 4-[(4-aminophenyl)sulfonyl]- (Dapsone).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Dapsone, due to its symmetry, the NMR spectra are relatively simple and highly characteristic.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Dapsone, typically recorded in a deuterated solvent like DMSO-d₆, exhibits distinct signals for the aromatic protons and the amine protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.99Singlet4H-NH₂
~6.59-6.62Doublet4HAr-H ortho to -NH₂
~7.45-7.49Doublet4HAr-H ortho to -SO₂-

Table 1: ¹H NMR Data for Dapsone in DMSO-d₆.[1]

Interpretation:

  • The protons of the two amino groups (-NH₂) are chemically equivalent and appear as a single resonance at approximately 5.99 ppm. The integration of this peak corresponds to four protons.

  • The aromatic region shows two doublets. The upfield doublet, around 6.59-6.62 ppm, is attributed to the four protons ortho to the electron-donating amino groups. The downfield doublet, around 7.45-7.49 ppm, corresponds to the four protons ortho to the electron-withdrawing sulfonyl group. This assignment is based on the expected shielding and deshielding effects of the substituents on the aromatic rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the symmetrical nature of the Dapsone molecule.

Chemical Shift (δ) ppmAssignment
~112.59Ar-C ortho to -NH₂
~127.93C-SO₂
~128.22Ar-C ortho to -SO₂-
~152.38C-NH₂

Table 2: ¹³C NMR Data for Dapsone in DMSO-d₆.[1]

Interpretation:

  • Four distinct signals are observed in the ¹³C NMR spectrum, consistent with the four unique carbon environments in the symmetrical Dapsone molecule.

  • The carbon attached to the amino group (C-NH₂) appears most downfield at approximately 152.38 ppm due to the deshielding effect of the nitrogen atom.

  • The carbon directly bonded to the sulfonyl group (C-SO₂) is found around 127.93 ppm.

  • The remaining two signals correspond to the other aromatic carbons, with their chemical shifts influenced by the proximity to the amino and sulfonyl groups.

Experimental Protocol: NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra of Dapsone.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the Dapsone sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is a good choice for Dapsone due to its excellent dissolving power for polar compounds.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer. Modern high-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for better signal resolution.

  • Tuning and Shimming: The instrument's probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

  • Data Acquisition:

    • For ¹H NMR , a standard pulse sequence is used. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nucleus. A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay or FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm, or the residual solvent peak).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Electron Ionization (EI) is a common technique used for the analysis of relatively small and volatile organic molecules like Dapsone.

Electron Ionization Mass Spectrum (EI-MS)

The EI mass spectrum of Dapsone shows a prominent molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Assignment
248100[M]⁺ (Molecular Ion)
14056.17[H₂NC₆H₄SO₂]⁺
1265.11[C₆H₆SO]⁺
10892.2[H₂NC₆H₄S]⁺

Table 3: Key fragments in the Electron Ionization Mass Spectrum of Dapsone.[2]

Interpretation:

  • The molecular ion peak ([M]⁺) is observed at m/z 248, which corresponds to the molecular weight of Dapsone (C₁₂H₁₂N₂O₂S).[3] This is also the base peak, indicating its high stability under EI conditions.

  • The fragmentation pattern is consistent with the structure of Dapsone. The cleavage of the C-S bond is a major fragmentation pathway.

  • The fragment at m/z 140 likely results from the loss of an aminophenyl radical.

  • The ion at m/z 108 can be attributed to the further loss of SO₂ from the m/z 140 fragment.

  • The fragment at m/z 126 suggests the formation of a C₆H₆SO radical cation.

Fragmentation_Pathway M Dapsone [C₁₂H₁₂N₂O₂S]⁺˙ m/z = 248 F1 [H₂NC₆H₄SO₂]⁺ m/z = 140 M->F1 - •C₆H₄NH₂ F3 [C₆H₆SO]⁺˙ m/z = 126 M->F3 - •NH₂C₆H₄N F2 [H₂NC₆H₄S]⁺ m/z = 108 F1->F2 - SO₂

Caption: Proposed fragmentation pathway for Dapsone under Electron Ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: A small amount of the solid Dapsone sample (typically 1-2 mg) is introduced into the mass spectrometer.[4] For volatile solids, a direct insertion probe is often used. The probe is heated to vaporize the sample into the ion source.

  • Ionization: In the ion source, the gaseous Dapsone molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The excess energy imparted during ionization can cause the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectrum of Dapsone

The IR spectrum of Dapsone shows characteristic absorption bands for the amino (N-H), sulfonyl (S=O), and aromatic (C=C and C-H) functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3500Strong, Sharp (doublet)N-H stretching (asymmetric and symmetric)
~3200MediumOvertone of N-H bending
1600-1650StrongN-H scissoring (bending)
1590MediumC=C aromatic ring stretching
1200-1350StrongC-N stretching (aromatic amine)
1300-1350 & 1140-1180StrongS=O stretching (asymmetric and symmetric)
650-900BroadN-H wagging

Table 4: Characteristic IR absorption bands for Dapsone.

Interpretation:

  • The presence of a primary amine is strongly indicated by the pair of sharp bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • The strong absorptions in the 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ regions are characteristic of the asymmetric and symmetric stretching of the sulfonyl (S=O) group, respectively.

  • Aromatic C=C stretching vibrations are observed around 1590 cm⁻¹.

  • The C-N stretching of the aromatic amine is typically found in the 1200-1350 cm⁻¹ range.

Experimental Protocol: Infrared Spectroscopy (KBr Pellet Method)

Step-by-Step Methodology:

  • Sample Preparation: A small amount of Dapsone (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent to infrared radiation in the typical analysis range.

  • Pellet Formation: The finely ground mixture is placed into a pellet press, and pressure is applied to form a thin, transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: The IR spectrum of the Dapsone sample is then recorded. The instrument measures the amount of infrared radiation absorbed by the sample at each wavenumber.

  • Data Presentation: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and definitive characterization of Phenol, 4-[(4-aminophenyl)sulfonyl]- (Dapsone). The ¹H and ¹³C NMR spectra confirm the symmetrical aromatic structure and the presence of amino groups. Mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern. Infrared spectroscopy identifies the key functional groups, including the amine and sulfonyl moieties. Together, these techniques offer a powerful and complementary approach for the structural elucidation and quality control of this important pharmaceutical compound.

References

  • El-Gamel, N. E. A. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

  • University of Illinois Urbana-Champaign, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dapsone. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Dapsone. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • LibreTexts. (2022). Spectroscopy of Amines. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-[(4-Aminophenyl)sulfonyl]phenol in Advanced Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block in Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern pharmacotherapy. Since the discovery of prontosil, the first commercially available antibacterial sulfonamide, this structural motif has been incorporated into a vast array of drugs with diverse therapeutic applications, including antibacterial, diuretic, hypoglycemic, and anti-inflammatory agents.[1] The enduring success of sulfonamides stems from their ability to act as stable, effective mimics of transition states or key biological molecules, most notably as competitive inhibitors of dihydropteroate synthase in bacteria.[2]

At the forefront of novel sulfonamide drug design is the strategic selection of versatile chemical intermediates. Phenol, 4-[(4-aminophenyl)sulfonyl]- (CAS: 25963-47-7), also known as 4-Amino-4'-hydroxydiphenylsulfone, stands out as a particularly valuable building block.[3][4] Its structure is uniquely bifunctional, featuring the classic diphenyl sulfone core, a nucleophilic aromatic amine ready for sulfonamide bond formation, and a phenolic hydroxyl group that can be used to modulate physicochemical properties or serve as a handle for further derivatization.

This guide provides a comprehensive overview of 4-[(4-aminophenyl)sulfonyl]phenol, detailing its properties and presenting a robust protocol for its use in the synthesis of novel N-substituted sulfonamides. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to leverage this intermediate in their discovery programs.

Physicochemical Profile and Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis. 4-[(4-aminophenyl)sulfonyl]phenol is a white solid at room temperature.[3] Its key physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 25963-47-7[3][4][5]
Molecular Formula C₁₂H₁₁NO₃S[3][4][5]
Molecular Weight 249.29 g/mol [5][6]
Melting Point 193-194 °C[3][6]
Boiling Point 508.5 °C (Predicted)[6]
Appearance White Solid[3]
Density 1.396 g/cm³ (Predicted)[6]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[5]

  • Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Work in a well-ventilated area or a chemical fume hood.[5]

Core Concept: The Synthetic Utility of 4-[(4-Aminophenyl)sulfonyl]phenol

The synthetic power of 4-[(4-aminophenyl)sulfonyl]phenol lies in its dual reactivity. The primary aromatic amine is a potent nucleophile, making it the ideal reaction site for coupling with various sulfonyl chlorides to generate a diverse library of novel sulfonamide drug candidates. Simultaneously, the phenolic hydroxyl group offers a secondary site for modification, which can be used to enhance solubility, create prodrugs, or attach linkers for targeted drug delivery systems.

Caption: Core structure and key reactive sites of 4-[(4-aminophenyl)sulfonyl]phenol.

Application Protocol: Synthesis of Novel N-Arylsulfonyl Derivatives

This protocol details a general and reliable method for synthesizing novel sulfonamides by reacting 4-[(4-aminophenyl)sulfonyl]phenol with an arylsulfonyl chloride in the presence of a non-nucleophilic base.

Principle: The reaction is a classic nucleophilic substitution where the primary amine of 4-[(4-aminophenyl)sulfonyl]phenol attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a new S-N bond, creating the sulfonamide linkage. A base, typically pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G start Start: Reagents & Setup dissolve 1. Dissolve 4-[(4-aminophenyl)sulfonyl]phenol and Pyridine in Anhydrous DCM start->dissolve cool 2. Cool Reaction Mixture to 0 °C (Ice Bath) dissolve->cool add_sulfonyl 3. Add Arylsulfonyl Chloride Solution Dropwise cool->add_sulfonyl react 4. Warm to RT & Stir (Monitor by TLC) add_sulfonyl->react workup 5. Aqueous Workup: Wash with dilute HCl, NaHCO₃, Brine react->workup dry 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) & Filter workup->dry concentrate 7. Concentrate in vacuo to obtain Crude Product dry->concentrate purify 8. Purify by Recrystallization or Column Chromatography concentrate->purify characterize 9. Characterize Final Product (¹H NMR, MS, IR) purify->characterize end End: Pure Sulfonamide Derivative characterize->end

Caption: General experimental workflow for N-arylsulfonylation.

Step-by-Step Methodology

Reagents and Materials:

  • Phenol, 4-[(4-aminophenyl)sulfonyl]- (1.0 eq)

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

  • Pyridine (2.0 eq), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for thin-layer chromatography (TLC) (e.g., ethyl acetate/hexanes)

  • Solvents for purification (e.g., ethanol for recrystallization or silica gel and eluent for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-[(4-aminophenyl)sulfonyl]phenol (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the arylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

    • Causality Insight: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of undesired side products. The use of an anhydrous solvent and inert atmosphere prevents hydrolysis of the reactive sulfonyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot is consumed.

  • Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x, to remove pyridine), saturated NaHCO₃ (1x, to remove excess acid), and brine (1x).

    • Self-Validation: The aqueous washes are a crucial purification step. The HCl wash removes the basic catalyst (pyridine), and the NaHCO₃ wash neutralizes any remaining acidic species, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain the pure sulfonamide derivative.

Expected Results & Characterization
ParameterExpected Outcome
Yield 75-95%
Appearance White to off-white solid
¹H NMR Appearance of a new singlet for the sulfonamide N-H proton (typically δ 9-11 ppm); characteristic aromatic signals for both aryl rings.
IR (cm⁻¹) Strong absorptions around 1350-1320 (asymmetric SO₂) and 1170-1150 (symmetric SO₂); N-H stretch around 3300-3200.
Mass Spec (ESI-) A strong signal corresponding to the [M-H]⁻ ion.

Troubleshooting and Best Practices

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive sulfonyl chloride (hydrolyzed); insufficient base; low reaction temperature/time.Use fresh or newly purified sulfonyl chloride. Ensure anhydrous conditions. Increase reaction time or gently heat if necessary.
Multiple Products on TLC Bis-sulfonylation (at both amine and phenol); reaction with solvent.Use only a slight excess (1.05-1.1 eq) of sulfonyl chloride. Ensure slow addition at 0 °C. Use a non-reactive aprotic solvent like DCM or THF.
Difficult Purification Product has similar polarity to starting material or impurities.If recrystallization fails, use column chromatography with a shallow gradient. Consider protecting the phenolic -OH group prior to sulfonylation if it interferes.
Low Yield after Workup Product is partially soluble in aqueous layers; loss during transfers.Perform back-extraction of all aqueous layers with the organic solvent. Ensure careful transfers to minimize mechanical loss.

Conclusion

Phenol, 4-[(4-aminophenyl)sulfonyl]- is a high-value intermediate for the synthesis of novel sulfonamide-containing molecules. Its bifunctional nature provides a robust platform for generating chemical diversity, enabling researchers to systematically explore structure-activity relationships. The protocols and insights provided in this guide offer a solid foundation for utilizing this compound to its full potential in the pursuit of new therapeutic agents.

References

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-[(4-Aminophenyl)sulfonyl]phenol. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Dapsone | Diaminodiphenyl sulfone | BP 601T| L~3. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • Google Patents. (2016). WO2016016321A1 - Process for the synthesis of dapsone and its intermediates.
  • SCIREA. (2022). Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of Phenol, 4-[(4-aminophenyl)sulfonyl]- Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the antimicrobial evaluation of derivatives based on the "Phenol, 4-[(4-aminophenyl)sulfonyl]-" scaffold. This core structure is a close analog of dapsone, a foundational member of the sulfone class of antimicrobials. These application notes offer in-depth protocols for standardized antimicrobial susceptibility testing, grounded in established principles and methodologies. The focus is on ensuring reproducibility, scientific rigor, and a clear understanding of the experimental causality, enabling robust evaluation of novel chemical entities in the fight against microbial resistance.

Introduction and Scientific Rationale

The compound "Phenol, 4-[(4-aminophenyl)sulfonyl]-" and its derivatives belong to the broader class of sulfonamides, synthetic antimicrobial agents that have been a cornerstone of medicine for decades.[1][2] Dapsone (4,4'-diaminodiphenylsulphone) is a well-known sulfone that has proven to be a powerful antimicrobial agent.[3] The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[1][4][5][6]

Bacteria rely on this pathway to produce precursors for DNA, RNA, and protein synthesis.[] By acting as a structural analog to the natural substrate, para-aminobenzoic acid (PABA), these derivatives block the synthesis of dihydrofolic acid, leading to a cessation of bacterial growth and replication.[2][] This mode of action is described as bacteriostatic.[1][4] Human cells are not affected by this mechanism as they acquire folic acid from their diet, making the DHPS enzyme an excellent selective target for antimicrobial therapy.[1][2]

The persistent challenge of antimicrobial resistance necessitates the development of novel agents. Modifying the core dapsone or sulfonamide structure is a proven strategy for discovering compounds with enhanced potency, broader spectrum, or improved pharmacological properties.[8][9][10] This guide provides the standardized framework and detailed protocols necessary to reliably assess the antimicrobial efficacy of these new derivatives.

Mechanism of Action: Targeting Folate Synthesis

The antibacterial activity of sulfonamides is a classic example of antimetabolite action. The diagram below illustrates the targeted pathway.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Catalyzes Precursors Purines, Thymidine (DNA, RNA, Protein Synthesis) THF->Precursors Sulfonamide Sulfonamide Derivative (PABA Analog) Inhibit Competitive Inhibition Sulfonamide->Inhibit Inhibit->DHPS

Caption: Mechanism of sulfonamide action via competitive inhibition of DHPS.

Essential Preparations and Materials

Reproducibility in antimicrobial testing is critically dependent on standardized starting materials.

  • Test Compounds: Synthesize and purify derivatives to >95% purity. Prepare stock solutions (typically 10-20 mg/mL or 100x the highest test concentration) in a suitable solvent, commonly dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Bacterial Strains: Utilize standard quality control (QC) strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]

    • Gram-negative: Escherichia coli (ATCC 25922)

    • Gram-positive: Staphylococcus aureus (ATCC 29213)

    • (Optional)Pseudomonas aeruginosa (ATCC 27853) for assessing activity against notoriously resistant pathogens.

  • Culture Media:

    • Mueller-Hinton Agar (MHA) and Broth (MHB): These are the globally recommended media for routine susceptibility testing.[12] Their formulation contains low levels of sulfonamide inhibitors (PABA, thymidine), ensuring accurate results for this class of compounds.[12] Prepare according to the manufacturer's instructions.

  • Inoculum Preparation (0.5 McFarland Standard):

    • Aseptically pick 3-5 well-isolated colonies of the same morphology from an 18-24 hour agar plate.

    • Transfer to a tube containing 4-5 mL of sterile saline or MHB.

    • Vortex thoroughly to create a smooth, homogenous suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile broth/saline. Visually compare the tubes against a white background with a black line.[13] This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] It is considered the gold standard for susceptibility testing.[13]

Principle

A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration where no growth is observed.[14][15]

Workflow for MIC Determination

start Start: Prepare 2X Compound Dilution Series in MHB plate_setup Add 50 µL of each 2X compound dilution to a 96-well plate start->plate_setup inoculate Inoculate each well with 50 µL of diluted bacterial suspension (Final Volume = 100 µL) plate_setup->inoculate inoculum_prep Prepare bacterial inoculum (0.5 McFarland) and dilute 1:100 in MHB inoculum_prep->inoculate controls Prepare Controls: - Growth Control (Cells + Broth) - Sterility Control (Broth only) - Solvent Control (Cells + Broth + Max DMSO) inoculate->controls incubate Seal plate and incubate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity. MIC = Lowest concentration in a clear well incubate->read end End: Record MIC Value read->end

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol
  • Prepare Dilution Plate: In a separate "master" 96-well plate or in tubes, prepare serial twofold dilutions of your test compounds in MHB at twice the desired final concentration.

  • Aliquot Compounds: Add 50 µL of each 2x compound dilution to the corresponding wells of a sterile 96-well flat-bottom microtiter plate.

  • Prepare Inoculum: Dilute the 0.5 McFarland standard bacterial suspension. A 1:100 dilution in fresh MHB is typical to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control). This brings the total volume to 100 µL and dilutes the compounds to their final 1x concentration.

  • Set Up Controls:

    • Growth Control: 50 µL MHB + 50 µL diluted inoculum. This well should become turbid.

    • Sterility Control: 100 µL of sterile MHB only. This well should remain clear.

    • Solvent Control: 50 µL MHB containing the highest concentration of DMSO used + 50 µL diluted inoculum. This ensures the solvent itself is not inhibiting growth.

  • Incubation: Cover the plate with a lid or an adhesive seal and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, place the plate on a dark surface and determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bacteriostatic and bactericidal activity by determining the lowest agent concentration required to kill the bacteria.[16][17]

Principle

Following the MIC determination, a small aliquot from the wells showing no visible growth is sub-cultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction (a 3-log reduction) in the initial bacterial inoculum.[18]

Step-by-Step Protocol
  • Select Wells: Identify the MIC well and at least two more concentrated wells from the completed MIC plate.

  • Sub-culture: Aseptically withdraw 10-20 µL from each selected well.

  • Plate Aliquots: Spot-plate the aliquot onto a quadrant of a fresh MHA plate. Be sure to label each quadrant clearly.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest test concentration from which no colonies (or a ≥99.9% reduction compared to the initial inoculum count) grow on the subculture plate.[19]

  • Interpretation: The ratio of MBC to MIC is often calculated. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[18]

Protocol: Kirby-Bauer Disk Diffusion Assay

This is a widely used qualitative method to determine antimicrobial sensitivity. It is excellent for screening large numbers of compounds or strains.[12][13][20]

Principle

A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been swabbed with a uniform lawn of bacteria.[21][22] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the Zone of Inhibition (ZOI), will form around the disk.[22] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Workflow for Kirby-Bauer Disk Diffusion

start Start: Prepare 0.5 McFarland bacterial suspension swab Dip a sterile cotton swab into the suspension start->swab inoculate Inoculate a Mueller-Hinton Agar (MHA) plate by swabbing the entire surface in three directions to create a uniform lawn swab->inoculate dry Let the plate dry for 5-10 minutes inoculate->dry disks Impregnate sterile paper disks with a known amount of test compound. Place disks on the agar surface. dry->disks press Gently press disks to ensure full contact with the agar disks->press incubate Invert the plate and incubate at 37°C for 18-24 hours press->incubate measure Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) incubate->measure end End: Record ZOI Diameter measure->end

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Protocol
  • Prepare Inoculum: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Section 2.0.

  • Inoculate Plate: Dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube.[12]

  • Create Lawn: Swab the entire surface of a MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[21]

  • Dry: Allow the plate to sit with the lid slightly ajar for 5-10 minutes to allow the surface moisture to be absorbed.

  • Prepare and Apply Disks: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the surface of the agar. Place no more than 12 disks on a 150 mm plate or 5-6 on a 100 mm plate to avoid overlapping zones.[21]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Zones: Using a ruler or calipers, measure the diameter of the zone of inhibition to the nearest millimeter.

Data Analysis and Presentation

Systematic recording and presentation of data are crucial for structure-activity relationship (SAR) analysis. All experiments should be performed in triplicate.

Table 1: Sample Data Summary for Antimicrobial Activity of Derivative Series

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC/MIC RatioZOI (mm) vs. S. aureus
Parent Cmpd -OH128256>256>28
DERIV-01 -OCH₃64128128212
DERIV-02 -Cl166432218
DERIV-03 -NO₂3232128416
Ciprofloxacin Control0.50.061230

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling chemicals and microbial cultures.[23][24]

  • Fume Hood: Handle volatile solvents and concentrated stock solutions of test compounds within a certified chemical fume hood.[23]

  • Aseptic Technique: All microbiological manipulations must be performed using sterile techniques, preferably in a biological safety cabinet, to prevent contamination and exposure.

  • Waste Disposal: Decontaminate all microbial waste (e.g., plates, tubes, swabs) by autoclaving before disposal. Dispose of chemical waste according to institutional and local environmental regulations.[23]

  • Compound Handling: Refer to the Safety Data Sheet (SDS) for each specific derivative and solvent. Handle powdered compounds carefully to avoid inhalation.[25]

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

  • Adgoke, R. O., & Akinsiku, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Wadher, S. J., et al. (2009). Synthesis and Biological Evaluation of Schiff base of Dapsone and their derivative as Antimicrobial agents. International Journal of PharmTech Research. Retrieved from [Link]

  • Starkey, M., & Ko, M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link]

  • ESCMID. (n.d.). EUCAST. Retrieved from [Link]

  • LibreTexts Biology. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Kahlmeter, G., et al. (2019). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]

  • Najem, W. M., et al. (2020). New Dapsone Derivatives as potent Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • EUCAST. (n.d.). Home. Retrieved from [Link]

  • MI Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Digital Repository of University of Kerbala. (2018). Synthesis, Characterization and Biological Activity of New Compounds Derived from Dapsone. Retrieved from [Link]

  • Ibraheem, T. K., et al. (2021). Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Systematic Reviews in Pharmacy. Retrieved from [Link]

  • Clinical Microbiology and Infection. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]

  • National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Retrieved from [Link]

  • Meinerz, A. R. M., et al. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Retrieved from [Link]

  • Al-rubaie, L. A. R., & Raheem, J. M. (2015). Synthesis, Characterization and Antibacterial Studies of New Carboxamide Derivatives of Dapsone. ResearchGate. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2016). Computational study and antimicrobial activity of few Dapsone Schiff base derivatives. ResearchGate. Retrieved from [Link]

  • Orlewska, C., et al. (2012). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Medicinal Chemistry Research. Retrieved from [Link]

  • CLSI. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Wnorowski, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety. Molecules. Retrieved from [Link]

  • Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2022). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]

  • Rasheed, S., et al. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Retrieved from [Link]

  • Moise, M., et al. (2009). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW (SULFON-AMIDOPHENYL)-AMIDE DERIVATIVES.... Farmacia Journal. Retrieved from [Link]

  • FDA. (n.d.). Microbiology Review(s) - Aczone. Retrieved from [Link]

  • S, W. C. (2000). Dapsone in dermatology and beyond. Indian Journal of Dermatology, Venereology and Leprology. Retrieved from [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

Sources

Analytical methods for "Phenol, 4-[(4-aminophenyl)sulfonyl]-" quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for the Quantification of Dapsone

Introduction

Dapsone, chemically known as Phenol, 4-[(4-aminophenyl)sulfonyl]-, or 4,4'-sulfonyldianiline, is a sulfone antibiotic with potent anti-inflammatory and antibacterial properties.[1] It is a cornerstone in the multi-drug therapy for leprosy and is also indicated for conditions like dermatitis herpetiformis and for the prevention of opportunistic infections in immunocompromised individuals.[1] Given its therapeutic significance, the accurate and precise quantification of Dapsone in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for quality control, pharmacokinetic studies, and therapeutic drug monitoring.

This comprehensive guide provides detailed analytical methods for the quantification of Dapsone, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established scientific principles and have been validated to ensure trustworthiness and reproducibility. We will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a range of options to suit different laboratory capabilities and analytical requirements.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly specific, sensitive, and reliable technique for the quantification of Dapsone, making it a preferred method for quality control in pharmaceutical analysis.[2][3] The principle lies in the separation of Dapsone from other components in a sample mixture by passing it through a column packed with a stationary phase, propelled by a liquid mobile phase. A UV detector then quantifies the Dapsone as it elutes from the column.

Causality in Method Development

The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for a moderately polar compound like Dapsone. The mobile phase, a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, is optimized to achieve a good peak shape and a reasonable retention time.[2][3] The detection wavelength of 295 nm is selected as it corresponds to a high absorbance wavelength for Dapsone, thereby maximizing sensitivity.[2]

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis prep_std Prepare Dapsone Standard Stock Solution prep_cal Create Calibration Standards (5-50 µg/mL) prep_std->prep_cal inject Inject Standards & Samples prep_cal->inject prep_sample Prepare Sample Solution (e.g., from tablets) prep_sample->inject hplc_system HPLC System with UV Detector hplc_column C18 Column (250 mm x 4.6 mm, 5 µm) hplc_system->hplc_column hplc_mobile Mobile Phase: Methanol:Water (70:30 v/v) hplc_column->hplc_mobile hplc_conditions Flow Rate: 1.0 mL/min Detection: 295 nm hplc_mobile->hplc_conditions hplc_conditions->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Dapsone in Sample calibrate->quantify

Caption: Workflow for Dapsone quantification by HPLC-UV.

Detailed Protocol: RP-HPLC Method

1. Reagents and Materials:

  • Dapsone reference standard

  • Methanol (HPLC grade)[2]

  • Water (Milli-Q or equivalent)[2]

  • Pharmaceutical dosage forms of Dapsone (e.g., tablets)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and water in a 70:30 (v/v) ratio.[2] Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dapsone reference standard and dissolve it in methanol in a 100 mL volumetric flask. Make up the volume with methanol.[2]

  • Calibration Standards: From the stock solution, prepare a series of working standards with concentrations ranging from 5 to 50 µg/mL by diluting with the mobile phase.[2]

  • Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Dapsone into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

4. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Methanol:Water (70:30 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 295 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

5. Analysis:

  • Inject the calibration standards into the HPLC system to construct a calibration curve of peak area versus concentration.

  • Inject the sample preparation.

  • The retention time for Dapsone is expected to be approximately 4.5 ± 0.2 minutes.[2]

6. Calculation:

  • Determine the concentration of Dapsone in the sample solution from the calibration curve.

  • Calculate the amount of Dapsone in the pharmaceutical dosage form.

Performance Characteristics
ParameterResult
Linearity Range5–50 µg/mL[2]
Correlation Coefficient (r²)> 0.999[2]
Accuracy (Recovery)98.5–101.2%[2]
Precision (%RSD)< 2%[2]
Limit of Detection (LOD)~0.5 µg/mL[2]
Limit of Quantification (LOQ)~1.5 µg/mL[2]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more accessible alternative for the quantification of Dapsone, particularly for routine quality control in resource-limited settings. Two common approaches are direct UV measurement and colorimetric methods.

Direct UV Spectrophotometry

This method relies on the direct measurement of the absorbance of Dapsone in a suitable solvent at its wavelength of maximum absorption (λmax).

Experimental Workflow: Direct UV Method

UV_Direct_Workflow cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Analysis cluster_analysis Data Analysis prep_std Prepare Dapsone Standard Stock Solution prep_cal Create Calibration Standards (3-18 µg/mL) prep_std->prep_cal measure_abs Measure Absorbance prep_cal->measure_abs prep_sample Prepare Sample Solution (e.g., from gel) prep_sample->measure_abs uv_spectro UV-Vis Spectrophotometer set_lambda Set Wavelength to 260 nm uv_spectro->set_lambda set_lambda->measure_abs calibrate Generate Calibration Curve measure_abs->calibrate quantify Quantify Dapsone in Sample calibrate->quantify

Caption: Workflow for Dapsone quantification by direct UV spectrophotometry.

Detailed Protocol: Direct UV Method

1. Reagents and Materials:

  • Dapsone reference standard

  • Methanol (analytical grade)[4][5]

  • Reverse Osmosis (RO) water[4][5]

2. Instrumentation:

  • UV-Vis double beam spectrophotometer[4][5]

  • Quartz cuvettes (1 cm path length)

3. Preparation of Solutions:

  • Solvent: Prepare a mixture of methanol and RO water in a 75:25 (v/v) ratio.[4][5]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dapsone and dissolve it in the solvent in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of working standards with concentrations ranging from 3 to 18 µg/mL by diluting the stock solution with the solvent.[4][5]

  • Sample Preparation (from gel): Accurately weigh 1 g of the gel and transfer it to a 10 mL volumetric flask. Add 5 mL of the solvent and sonicate for 15 minutes. Make up the volume with the solvent and filter. Dilute the filtrate with the solvent to obtain a concentration within the calibration range.[4]

4. Analysis:

  • Scan a Dapsone solution (e.g., 50 µg/mL) from 200-400 nm to determine the λmax, which should be around 260 nm.[4][5]

  • Measure the absorbance of the calibration standards and the sample solution at 260 nm against the solvent as a blank.[4][5]

5. Calculation:

  • Construct a calibration curve of absorbance versus concentration.

  • Determine the concentration of Dapsone in the sample from the calibration curve.

Performance Characteristics
ParameterResult
Linearity Range3-18 µg/mL[4][5]
Correlation Coefficient (r²)0.9982[4]
Accuracy (Recovery)100.1-100.5%[4][5]
Precision (%RSD)< 2%[4][5]
Limit of Detection (LOD)0.826 µg/mL[4]
Limit of Quantification (LOQ)2.504 µg/mL[4]
Colorimetric Method via Diazotization

This method involves the diazotization of the primary aromatic amine group of Dapsone with sodium nitrite in an acidic medium, followed by a coupling reaction to form a colored azo dye.[6][7] The intensity of the color, which is proportional to the Dapsone concentration, is then measured spectrophotometrically.

Detailed Protocol: Diazotization Method

1. Reagents and Materials:

  • Dapsone reference standard

  • Hydrochloric acid (0.1 N)[6]

  • Sodium nitrite (0.1 N), freshly prepared and kept cold[6]

  • Ammonia-water solution (1:10)[6]

  • Distilled water

2. Instrumentation:

  • UV-Vis spectrophotometer

  • Glass cuvettes (1 cm path length)

  • Ice bath

3. Preparation of Solutions:

  • Standard Stock Solution (200 µg/mL): Dissolve 20 mg of Dapsone in 0.1 N HCl in a 100 mL volumetric flask.[6]

  • Calibration Standards: Place aliquots of the stock solution (e.g., 1.0, 1.5, 2.0, 2.5, and 3.0 mL) into a series of 10 mL volumetric flasks.[6]

4. Procedure:

  • To each volumetric flask containing the standard, add 1 mL of 0.1 N HCl and bring the volume to 3 mL with distilled water.[6]

  • Cool the flasks in an ice bath (0-5°C).

  • Add 1 mL of cold 0.1 N sodium nitrite solution to each flask, swirl, and let it stand for 5 minutes for diazotization to complete.[6]

  • Add 1 mL of 1:10 ammonia-water solution to each flask. A yellow color will develop.[6]

  • Make up the volume to 10 mL with distilled water, mix thoroughly, and let it stand for 5 minutes.[6]

  • Measure the absorbance of the yellow-colored solution at 445 nm against a reagent blank prepared in the same manner but without the Dapsone solution.[6]

5. Calculation:

  • Construct a calibration curve of absorbance versus concentration.

  • Determine the concentration of Dapsone in the sample.

Performance Characteristics
ParameterResult
Linearity Range0.2-0.6 mg/mL (in the final 10 mL solution, this corresponds to 20-60 µg/mL)[6]
λmax445 nm[6]
Accuracy and ReproducibilityHigh (indicated by low standard deviation and coefficient of variation)[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying Dapsone in complex biological matrices like plasma, milk, or tissue, offering unparalleled sensitivity and specificity.[8][9][10] The method combines the separation power of liquid chromatography with the mass analysis capability of tandem mass spectrometry.

Causality in Method Development

The use of a deuterated internal standard, such as Dapsone-d8, is crucial in LC-MS/MS analysis.[8] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction of any variability during sample preparation and analysis.[11] Solid-phase extraction (SPE) is often employed for sample cleanup to remove interferences and concentrate the analyte, leading to a cleaner sample and improved sensitivity.[8][10]

Experimental Workflow: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis sample_plasma Plasma Sample add_is Add Internal Standard (Dapsone-d8) sample_plasma->add_is protein_precip Protein Precipitation (or SPE) add_is->protein_precip centrifuge Centrifuge & Collect Supernatant protein_precip->centrifuge lc_separation UPLC/HPLC Separation centrifuge->lc_separation lcms_system LC-MS/MS System (Triple Quadrupole) lcms_system->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection integrate_peaks Integrate Peak Areas (Analyte & IS) ms_detection->integrate_peaks calc_ratio Calculate Area Ratio (Analyte/IS) integrate_peaks->calc_ratio calibrate Generate Calibration Curve calc_ratio->calibrate quantify Quantify Dapsone in Sample calibrate->quantify

Caption: Workflow for Dapsone quantification in plasma by LC-MS/MS.

Detailed Protocol: LC-MS/MS Method for Human Plasma

1. Reagents and Materials:

  • Dapsone reference standard

  • Dapsone-d8 (internal standard)[8]

  • Acetonitrile (HPLC or LC-MS grade)[8]

  • Ammonium Acetate[8]

  • Methanol (HPLC or LC-MS grade)[8]

  • Human plasma (K2EDTA as anticoagulant)[8]

2. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Solid-phase extraction (SPE) cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml).[8]

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Dapsone and Dapsone-d8 in methanol.[8]

  • Working and Calibration Standards: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the Dapsone stock solution with a methanol:water (50:50, v/v) mixture. Spike these into blank human plasma to create calibration standards.[8]

  • Internal Standard (IS) Working Solution: Prepare a 3000 ng/mL solution of Dapsone-d8 in methanol:water (50:50, v/v).[8]

4. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma sample, add 50 µL of the IS working solution.[8]

  • Add 200 µL of 5mM Ammonium Acetate solution and vortex.[8]

  • SPE Procedure:

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of HPLC grade water.[8]

    • Load the entire sample onto the cartridge.[8]

    • Wash the cartridge with 1 mL of ultra-pure water, then with 1 mL of 5% methanol in water.[8]

    • Elute the analytes with 1.0 mL of an elution solution (70:30 Acetonitrile:5mM Ammonium Acetate).[8]

    • The eluate is ready for injection.

5. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium acetate or 0.1% formic acid).[12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • Dapsone transition: e.g., m/z 249 -> 156[12]

    • Dapsone-d8 transition: Monitor the appropriate transition for the deuterated standard.

6. Analysis and Calculation:

  • Inject the prepared samples and calibration standards.

  • Integrate the peak areas for Dapsone and Dapsone-d8.

  • Calculate the peak area ratio (Dapsone/Dapsone-d8).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Dapsone in the unknown samples from the calibration curve.

Performance Characteristics
ParameterResult
Linearity Range2–2000 ng/mL in plasma[12]
Lower Limit of Quantification (LLOQ)2 ng/mL in plasma[12]
Accuracy (Recovery)> 87% from plasma[12]
Precision (%RSD)Intra- and inter-day precision typically < 15%
Matrix EffectMinimized by SPE and use of a deuterated internal standard[8]

Conclusion

This application note provides a comprehensive overview of validated analytical methods for the quantification of Dapsone. The choice of method will depend on the specific application, the required sensitivity and selectivity, and the available instrumentation. The HPLC-UV method is well-suited for routine quality control of pharmaceutical products. UV-Vis spectrophotometry offers a simple and cost-effective alternative, while the LC-MS/MS method provides the highest sensitivity and specificity required for bioanalytical applications. Each protocol is designed to be self-validating, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

References

  • Chakravarthy, I.E., & Reddy, N.R. (2004). Spectrophotometric Determination of Dapsone from Pharmaceutical Preparations. Asian Journal of Chemistry, 16(3-4), 1918-1920. [Link]

  • Pawar, S., & Gide, P. (2021). UV Spectrophotometric Analysis and Validation of Dapsone in Semisolid Dosage Form. International Journal of Pharmaceutical Sciences and Research, 12(9), 4945-4950. [Link]

  • Ahmad, W.S., & Abdulaziz, M.S. (2021). Spectrophotometric Determination of Dapsone in Pharmaceutical Formulation by Schiff҆s base with p-dimethyl amino benzaldehyde. International Journal of Drug Delivery Technology, 11(1), 141-146. [Link]

  • Daood, L.T. (2010). Spectrophotometric Determination of Dapsone Using Phloroglucinol Azo Coupling Reagent. Tikrit Journal of Pure Science, 15(4), 114-120. [Link]

  • Pawar, S., & Gide, P. (2021). UV Spectrophotometric Analysis and Validation of Dapsone in Semisolid Dosage Form. Research J. Pharm. and Tech., 14(9), 4945-4950. [Link]

  • Madhu, M. (2025). Analysis of Dapsone by RP-HPLC. International Journal for Multidisciplinary Research, 7(5). [Link]

  • Srinivasan, K., & Baskaran, T. (2017). RP-LC method for dapsone in pharmaceutical formulations: development and validation. International Journal of Pharmaceutical Sciences and Research, 8(9), 3855-3860. [Link]

  • Verma, P., et al. (2022). Quantification of dapsone in human plasma by using UPLC-MS/MS technique. GSC Biological and Pharmaceutical Sciences, 20(3), 133-144. [Link]

  • Kaklamanos, G., & Theodoridis, G. (2012). Determination of Dapsone in Muscle Tissue and Milk Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(1), 29-35. [Link]

  • Gandhi, S.V., et al. (2018). Development and Validation of Stability Indicating HPLC Method for Estimation of Dapsone. International Journal of Pharma Research and Health Sciences, 6(2), 2454-2458. [Link]

  • Colome, L.M., et al. (2017). Validation of analytical method by HPLC for determination of dapsone in polymeric nanocapsules based on crude rice brain oil. Journal of Applied Pharmaceutical Science, 7(7), 183-188. [Link]

  • Kaklamanos, G., & Theodoridis, G. (2012). Determination of dapsone in muscle tissue and milk using high-performance liquid chromatography-tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 60(1), 29–35. [Link]

  • Singh, S., et al. (2012). SENSITIVE AND SPECIFIC LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF CHLORPROGUANIL, DAPSONE, AND THEIR METABOLITES IN HUMAN PLASMA. Journal of Liquid Chromatography & Related Technologies, 35(18), 2599-2615. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-((4-aminophenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-((4-aminophenyl)sulfonyl)phenol. This compound is a key intermediate in the synthesis of various pharmaceuticals and is also a known impurity in active pharmaceutical ingredients such as dapsone.[1][2] The developed method is precise, accurate, and specific, making it suitable for quality control, impurity profiling, and stability testing in research and drug development settings. The protocol herein provides a comprehensive guide, from sample preparation to method validation, grounded in established scientific principles and regulatory expectations.

Introduction

4-((4-Aminophenyl)sulfonyl)phenol is a diaryl sulfone derivative that serves as a critical building block in organic synthesis.[3] Its purity is paramount to ensure the quality and safety of downstream products. Furthermore, as a potential impurity and degradation product in pharmaceutical formulations, a reliable analytical method for its quantification is essential. This application note addresses the need for a validated HPLC method that can accurately determine the concentration of 4-((4-aminophenyl)sulfonyl)phenol and resolve it from potential impurities and degradation products. The method has been developed based on the physicochemical properties of the analyte and established chromatographic principles for similar aromatic sulfones.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a selective and robust HPLC method.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃S[4][5]
Molecular Weight 249.29 g/mol [4][5]
Structure
Solubility While specific quantitative data is limited, diaryl sulfones generally exhibit good solubility in polar organic solvents such as methanol and acetonitrile, with limited solubility in water.General Chemical Knowledge
UV Absorbance The presence of two aromatic rings and a sulfone group suggests strong UV absorbance. Based on the related compound 4-aminophenol, which has absorption maxima at 194 nm, 218 nm, and 272 nm, a detection wavelength in the range of 254-280 nm is expected to provide good sensitivity.[6]Inferred from Analogous Structures

Experimental

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Reagents and Materials
  • 4-((4-Aminophenyl)sulfonyl)phenol reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

  • Ammonium acetate (reagent grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Chromatographic Conditions

The selection of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds like diaryl sulfones. A gradient elution is employed to ensure the timely elution of the main analyte while also allowing for the separation of potential, more or less retained, impurities and degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Methanol:Water (50:50, v/v)

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-((4-aminophenyl)sulfonyl)phenol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used for linearity and quantitation.

Sample Preparation
  • Accurately weigh a sample containing 4-((4-aminophenyl)sulfonyl)phenol and transfer it to a suitable volumetric flask.

  • Add a portion of the sample diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with the sample diluent to achieve a theoretical concentration within the linear range of the method (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified. Inject the working standard solution (e.g., 50 µg/mL) six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

These criteria are in line with general expectations outlined in pharmacopeial chapters such as USP <621>.

Method Validation

The developed method should be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.

Specificity and Stability-Indicating Properties

To demonstrate the method's ability to unequivocally assess the analyte in the presence of potential impurities and degradation products, forced degradation studies should be performed. Subject a solution of 4-((4-aminophenyl)sulfonyl)phenol to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the analyte can be demonstrated using a PDA detector.

Caption: Workflow for Forced Degradation Studies.

Linearity

Analyze the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus the concentration.

ParameterAcceptance Criteria
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Perform recovery studies by spiking a known amount of 4-((4-aminophenyl)sulfonyl)phenol reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

ParameterAcceptance Criteria
RSD ≤ 2.0%
Robustness

Intentionally vary critical method parameters to assess the method's reliability during normal use.

Parameter Variation
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5 °C)
Mobile Phase Composition (± 2% organic)

The system suitability parameters should still meet the acceptance criteria after these minor changes.

G cluster_validation Method Validation Parameters Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness Method Method Method->Specificity Resolves from interferences? Method->Linearity Linear response? Method->Accuracy Close to true value? Method->Precision Reproducible results? Method->Robustness Tolerant to small changes?

Caption: Key Parameters of HPLC Method Validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 4-((4-aminophenyl)sulfonyl)phenol. The method is specific, linear, accurate, and precise, and its stability-indicating nature makes it a valuable tool for quality control and regulatory submissions in the pharmaceutical industry. Adherence to the outlined protocols will ensure consistent and dependable results for researchers, scientists, and drug development professionals.

References

  • MySkinRecipes. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 4-((4-aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-((4-AMINOPHENYL)SULFONYL)PHENOL. Retrieved from [Link]

  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • ResearchGate. (2012). 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Retrieved from [Link]

  • ResearchGate. (2018). Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dapsone - Impurity A. Retrieved from [Link]

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Application Note: Synthesis and Characterization of Novel Azo-Azomethine Dyes Derived from 4-[(4-Aminophenyl)sulfonyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of novel azo-azomethine dyes utilizing 4-[(4-aminophenyl)sulfonyl]phenol as a key precursor. This document is intended for researchers, scientists, and professionals in drug development and materials science. The described methodology follows a two-step synthetic pathway: initial diazotization of the primary aromatic amine followed by an azo coupling reaction, and subsequent condensation to form the azomethine linkage. This guide elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, outlines characterization techniques, and discusses the potential applications of this class of dyes, which are noted for their biological activity and utility as high-performance colorants.[1]

Introduction: The Significance of Sulfonamide-Containing Azo-Azomethine Dyes

Azo-azomethine dyes represent a significant class of organic compounds characterized by the presence of both an azo (-N=N-) and an azomethine (-CH=N-) chromophoric group within the same molecule. This combination often results in compounds with intense color, good thermal stability, and interesting photophysical properties. The incorporation of a sulfonamide moiety, as provided by the precursor 4-[(4-aminophenyl)sulfonyl]phenol (also known as 4-amino-4'-hydroxy diphenyl sulfone), is of particular interest in the field of medicinal and materials chemistry.

The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, most notably antimicrobial drugs.[1] Its inclusion in a dye structure can impart significant biological activity, making these compounds promising candidates for the development of new antibacterial or anticancer agents.[1][2] The discovery of Prontosil, an early antibacterial sulfonamide azo dye, paved the way for the exploration of azo compounds in medicinal chemistry.[2][3] Beyond their medicinal potential, the sulfone group enhances the dye's affinity for various substrates and can improve properties like lightfastness, making them suitable for applications in textile dyeing and advanced materials.[4]

This application note provides a robust and reproducible protocol for the synthesis of these valuable compounds, with a focus on explaining the rationale behind each experimental step to ensure both success and safety in the laboratory.

Reaction Mechanism and Synthesis Workflow

The synthesis of azo-azomethine dyes from 4-[(4-aminophenyl)sulfonyl]phenol is a sequential, multi-step process. The overall workflow can be visualized as follows:

Azo-Azomethine Synthesis Workflow cluster_0 Part 1: Azo Dye Formation cluster_1 Part 2: Azomethine (Schiff Base) Formation A Start: 4-[(4-Aminophenyl)sulfonyl]phenol B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction (Alkaline medium, 0-5 °C) C->E D Coupling Agent (e.g., Salicylaldehyde) D->E F Intermediate Azo Dye (e.g., 2-hydroxy-5-((E)-(4-((4-hydroxyphenyl)sulfonyl)phenyl)diazenyl)benzaldehyde) E->F H Schiff Base Condensation (Ethanol, Reflux, Acid catalyst) F->H G Aromatic Amine (e.g., Aniline derivative) G->H I Final Product: Azo-Azomethine Dye H->I caption Synthesis Workflow Diagram

Caption: A diagram illustrating the two-part synthesis of azo-azomethine dyes.

2.1. Step 1: Diazotization

The synthesis begins with the diazotization of the primary aromatic amine, 4-[(4-aminophenyl)sulfonyl]phenol. In this reaction, the amino group (-NH₂) is converted into a diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl).

Causality: The reaction must be carried out at a low temperature (0-5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose, leading to side reactions and reduced yield.[5][6] The strong acid serves both to generate nitrous acid and to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.

2.2. Step 2: Azo Coupling

The highly electrophilic diazonium salt is then reacted with an electron-rich coupling agent. For the synthesis of an azo-azomethine dye, a suitable coupling agent is an aromatic aldehyde, such as salicylaldehyde (2-hydroxybenzaldehyde). The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component.

Causality: This reaction is typically performed in an alkaline medium (e.g., using sodium hydroxide). The alkaline conditions are necessary to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide ion. This greatly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by the diazonium salt and facilitating the coupling reaction.[7] Maintaining a low temperature (0-5 °C) throughout the addition of the diazonium salt is critical to prevent its decomposition.[5]

2.3. Step 3: Schiff Base (Azomethine) Condensation

The final step is the formation of the azomethine linkage. The intermediate azo dye, which now contains an aldehyde group, is condensed with a primary aromatic amine. This reaction, known as Schiff base formation, involves the nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.[7][8]

Causality: This condensation is often catalyzed by a small amount of acid and is typically carried out by refluxing the reactants in a solvent like ethanol.[9] The refluxing provides the necessary activation energy for the dehydration step, driving the reaction to completion. The choice of the primary amine in this step allows for the introduction of further structural diversity and modulation of the final dye's properties.

Detailed Experimental Protocol

Disclaimer: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

3.1. Materials and Reagents

  • 4-[(4-Aminophenyl)sulfonyl]phenol (≥98% purity)

  • Sodium Nitrite (NaNO₂) (≥99% purity)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Salicylaldehyde (≥98% purity)

  • Sodium Hydroxide (NaOH) (≥98% purity)

  • Substituted Aromatic Amine (e.g., Aniline, p-toluidine) (≥98% purity)

  • Ethanol (95% or absolute)

  • Glacial Acetic Acid

  • Distilled Water

  • Ice

3.2. Part A: Synthesis of the Intermediate Azo Dye

Protocol: Diazotization of 4-[(4-Aminophenyl)sulfonyl]phenol

  • In a 250 mL beaker, dissolve a specific molar amount (e.g., 0.01 mol) of 4-[(4-aminophenyl)sulfonyl]phenol in a mixture of concentrated HCl (e.g., 5 mL) and distilled water (e.g., 25 mL). Stir the mixture until a fine suspension is obtained.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5 °C. It is crucial to maintain this temperature range throughout the diazotization process.

  • In a separate 50 mL beaker, prepare a solution of sodium nitrite (e.g., 0.01 mol) in a small amount of cold distilled water (e.g., 10 mL).

  • Add the sodium nitrite solution dropwise to the cold amine suspension with constant, vigorous stirring. Use a thermometer to ensure the temperature does not rise above 5 °C. The addition should take approximately 15-20 minutes.

  • After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction goes to completion. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Protocol: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve an equimolar amount (e.g., 0.01 mol) of salicylaldehyde in an aqueous solution of sodium hydroxide (e.g., 0.01 mol in 50 mL of 10% NaOH solution).

  • Cool this alkaline solution in an ice-salt bath to 0-5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold salicylaldehyde solution with continuous and efficient stirring. A brightly colored precipitate should form almost immediately.

  • Maintain the temperature at 0-5 °C and continue stirring for an additional 1-2 hours after the addition is complete to ensure maximum yield.

  • Isolate the colored product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the intermediate azo dye in a vacuum oven at 60-70 °C.

3.3. Part B: Synthesis of the Final Azo-Azomethine Dye

Protocol: Schiff Base Condensation

  • Dissolve a specific molar amount (e.g., 0.005 mol) of the dried intermediate azo dye from Part A in ethanol (e.g., 30 mL) in a round-bottom flask. Gentle warming may be required to achieve dissolution.

  • To this solution, add an equimolar amount (e.g., 0.005 mol) of the chosen primary aromatic amine (e.g., aniline).

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The azo-azomethine dye product will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry in a vacuum oven.

Characterization of Synthesized Dyes

To confirm the identity and purity of the synthesized azo-azomethine dyes, a combination of spectroscopic techniques is essential.[10]

TechniqueExpected Observations and Interpretations
FT-IR Spectroscopy - -N=N- (Azo stretch): A characteristic peak appearing in the range of 1400-1500 cm⁻¹.[8] - -CH=N- (Azomethine stretch): A sharp absorption band around 1600-1630 cm⁻¹.[8] - -SO₂- (Sulfone stretch): Two strong bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). - O-H Stretch (Phenolic): A broad band around 3200-3600 cm⁻¹, which should be present in the final product if derived from salicylaldehyde.
UV-Visible Spectroscopy The dye, dissolved in a suitable solvent (e.g., DMSO or DMF), will show characteristic absorption maxima (λmax) in the visible region (typically 400-600 nm), which is responsible for its color. The exact λmax will depend on the specific structure and solvent used.
¹H NMR Spectroscopy - Aromatic Protons: Complex multiplets in the range of 6.5-8.5 ppm. - Azomethine Proton (-CH=N-): A characteristic singlet appearing downfield, typically between 8.0-9.0 ppm. - Phenolic Proton (-OH): A singlet, often broad, appearing further downfield (>10 ppm), which can be confirmed by D₂O exchange.
Mass Spectrometry Provides the molecular weight of the compound, confirming the successful formation of the target molecule via the molecular ion peak (M⁺).

Applications and Future Directions

Azo-azomethine dyes containing the sulfonamide moiety are compounds of significant scientific interest. Their potential applications are diverse and span multiple fields:

  • Pharmaceutical and Drug Development: The presence of the sulfonamide group makes these dyes prime candidates for screening as antimicrobial agents against various bacterial and fungal strains.[1][10] Their structures can be further modified to optimize biological activity and explore potential anticancer or antiviral properties.[2]

  • Textile Industry: These dyes can be investigated as high-performance disperse dyes for synthetic fabrics like polyester, offering brilliant colors and potentially enhanced fastness properties due to the sulfone group.[4][11]

  • Coordination Chemistry: The azo and azomethine groups, along with the phenolic oxygen, can act as effective ligands for coordinating with various metal ions.[1] This can lead to the formation of novel metal complexes with interesting catalytic, magnetic, or optical properties.

  • Analytical Chemistry: The distinct color changes of these dyes in response to pH variations or the presence of specific metal ions suggest their potential use as chemosensors or acid-base indicators.

Future research should focus on synthesizing a library of these dyes by varying both the coupling agent and the aromatic amine used in the Schiff base condensation. This will allow for a systematic study of the structure-activity and structure-property relationships, unlocking the full potential of this versatile class of compounds.

References

  • ResearchGate. (n.d.). Antimicrobial sulphonamide azo dyes | Request PDF. Retrieved January 15, 2026, from [Link]

  • Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-(4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • MDPI. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Biological Evaluation of Some Azo and Azo-Schiff Compounds. Retrieved January 15, 2026, from [Link]

  • Patel, P. S. (2012). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library. Available at: [Link]

  • Tapabashi, N., et al. (2021). Design, Microwave Assisted Synthesis of Some Schiff Bases Derivatives of Congo Red and Conventional Preparation of Their Structurally Reversed Analogous Compounds. International Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure of azo compound, 4-((4-((4 aminophenyl) sulfonyl) phenyl) diazenyl) phenol. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2023). Synthesis and Antibacterial Activity of Azo-Sulfa-Based Disperse Dyes and Their Application in Polyester Printing. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of a Novel Azo-Dye Schiff Base and Its Metal Ion Complexes Based on 1,2,4-Triazole Derivatives. Retrieved January 15, 2026, from [Link]

  • Hebei Xingfei Chemical Co., Ltd. (2024). Applications of Sulfamic Acid in the Dye Industry. Retrieved January 15, 2026, from [Link]

  • MDPI. (2024). Azobenzene-Containing Schiff-Bases—Syntheses and Dyes Applications. Retrieved January 15, 2026, from [Link]

  • PubMed. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved January 15, 2026, from [Link]

  • University of Calgary. (n.d.). The Synthesis of Azo Dyes. Retrieved January 15, 2026, from [Link]

  • PubMed. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Retrieved January 15, 2026, from [Link]

  • Academia.edu. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. Retrieved January 15, 2026, from [Link]

  • RSC Publishing. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Retrieved January 15, 2026, from [Link]

  • Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing. Retrieved January 15, 2026, from [Link]

  • Al-Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for "Phenol, 4-[(4-aminophenyl)sulfonyl]-" in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

"Phenol, 4-[(4-aminophenyl)sulfonyl]-" (also known as 4-amino-4'-hydroxydiphenyl sulfone), is a multifunctional aromatic compound that has garnered significant interest as a versatile building block in the realms of polymer chemistry, dye manufacturing, and medicinal chemistry. Its unique trifunctional nature, possessing a nucleophilic phenolic hydroxyl group, a reactive primary amino group, and a robust diaryl sulfone core, offers a rich landscape for synthetic transformations. The electron-withdrawing sulfonyl group activates the aromatic rings towards nucleophilic substitution, while the amino and hydroxyl moieties provide sites for polymerization and derivatization. This document provides in-depth application notes and detailed protocols for the effective utilization of this compound in various synthetic endeavors, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application and safe handling.

PropertyValue
CAS Number 25963-47-7
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Appearance Pale brown to light brown solid
Melting Point 193-194 °C
Solubility Slightly soluble in DMSO and methanol
pKa 7.10 ± 0.13 (Predicted)

Safety and Handling: "Phenol, 4-[(4-aminophenyl)sulfonyl]-" should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Application in Polymer Synthesis: Crafting High-Performance Polyamides

The bifunctional nature of "Phenol, 4-[(4-aminophenyl)sulfonyl]-", with its amino and hydroxyl groups, makes it an excellent candidate for the synthesis of high-performance polymers such as polyamides and poly(ether sulfone)s. The rigid diaryl sulfone backbone imparts excellent thermal stability and mechanical strength to the resulting polymers.

Protocol: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol details the synthesis of a novel aromatic polyamide by reacting "Phenol, 4-[(4-aminophenyl)sulfonyl]-" with a diacid chloride. The resulting polymer is expected to exhibit high thermal stability and good solubility in polar aprotic solvents.

Reaction Scheme:

G A H2N-Ar-SO2-Ar-OH C -[HN-Ar-SO2-Ar-O-CO-Ar'-CO]n- A->C + B ClOC-Ar'-COCl B->C Polycondensation

Figure 1: General scheme for polyamide synthesis.

Materials:

  • "Phenol, 4-[(4-aminophenyl)sulfonyl]-"

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve "Phenol, 4-[(4-aminophenyl)sulfonyl]-" (1 equivalent) in anhydrous NMP.

  • To this solution, add anhydrous pyridine (2.2 equivalents) as an acid scavenger and stir until a homogeneous solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • In a separate flask, dissolve terephthaloyl chloride (1 equivalent) in anhydrous NMP.

  • Slowly add the terephthaloyl chloride solution to the stirred amine solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80 °C to a constant weight.

Characterization: The structure of the resulting polyamide can be confirmed by FTIR and NMR spectroscopy. The molecular weight can be determined by gel permeation chromatography (GPC), and the thermal properties can be assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Application in Azo Dye Synthesis: A Chromophoric Transformation

The primary amino group of "Phenol, 4-[(4-aminophenyl)sulfonyl]-" can be readily diazotized and coupled with a suitable aromatic compound to generate a wide range of azo dyes. The extended conjugation provided by the diaryl sulfone moiety can lead to dyes with deep colors and good lightfastness.[1]

Protocol: Synthesis of a Novel Azo Dye

This protocol describes a two-step synthesis of an azo dye, starting with the diazotization of "Phenol, 4-[(4-aminophenyl)sulfonyl]-" followed by coupling with β-naphthol.

Workflow:

G A Diazotization of 4-[(4-aminophenyl)sulfonyl]-phenol C Azo Coupling Reaction A->C B Preparation of Coupling Component (β-naphthol solution) B->C D Isolation and Purification of Azo Dye C->D

Figure 2: Workflow for azo dye synthesis.

Materials:

  • "Phenol, 4-[(4-aminophenyl)sulfonyl]-"

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Deionized water

Procedure:

Part 1: Diazotization

  • In a beaker, suspend "Phenol, 4-[(4-aminophenyl)sulfonyl]-" (1 equivalent) in a mixture of concentrated HCl and deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in deionized water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the amine suspension dropwise, ensuring the temperature remains below 5 °C. The formation of a clear solution indicates the formation of the diazonium salt.

Part 2: Azo Coupling

  • In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the crude dye by vacuum filtration and wash it with a saturated sodium chloride solution and then with cold deionized water.

  • Recrystallize the dye from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Characterization: The synthesized azo dye can be characterized by UV-Vis spectroscopy to determine its absorption maximum (λmax), and its structure can be confirmed by FTIR and NMR spectroscopy.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The diaryl sulfone core is a well-established pharmacophore found in a variety of therapeutic agents, most notably in the class of sulfonamide antibiotics. "Phenol, 4-[(4-aminophenyl)sulfonyl]-" serves as a valuable precursor for the synthesis of dapsone analogs and other bioactive molecules.[2][3] The amino and hydroxyl groups provide convenient handles for derivatization to explore structure-activity relationships.

Protocol: Synthesis of a Schiff Base Derivative

Schiff bases derived from aromatic amines often exhibit a wide range of biological activities. This protocol outlines the synthesis of a Schiff base from "Phenol, 4-[(4-aminophenyl)sulfonyl]-" and a substituted benzaldehyde.[4][5]

Reaction Scheme:

G A H2N-Ar-SO2-Ar-OH C R-CH=N-Ar-SO2-Ar-OH A->C + B R-CHO B->C Condensation

Figure 3: General scheme for Schiff base formation.

Materials:

  • "Phenol, 4-[(4-aminophenyl)sulfonyl]-"

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve "Phenol, 4-[(4-aminophenyl)sulfonyl]-" (1 equivalent) in ethanol with gentle heating.

  • To this solution, add 4-hydroxybenzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

Characterization: The formation of the imine bond in the Schiff base can be confirmed by the appearance of a characteristic C=N stretching band in the FTIR spectrum and the presence of the azomethine proton signal in the ¹H NMR spectrum.

Conclusion and Future Outlook

"Phenol, 4-[(4-aminophenyl)sulfonyl]-" is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for its application in the creation of high-performance polymers, vibrant azo dyes, and potentially bioactive molecules. The protocols provided herein serve as a comprehensive guide for researchers to explore the synthetic utility of this compound. Future research could focus on the development of novel copolymers with tailored properties, the synthesis of near-infrared absorbing azo dyes, and the exploration of a wider range of biologically active derivatives for drug discovery applications.

References

  • Al-Obaidi, N. S., Abdul Sattar, O. D., Hadi, F. F., Ali, A. S., & Zaki, B. T. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42.
  • Bdaiwi, Z. M., Abbas, G. J., & Ghanem, H. T. (2022). Synthesis, Characterization of Heterocyclic Compounds containing Dapsone. International Journal of Drug Delivery Technology, 12(3), 1446-1452.
  • Fareed, G., Versiani, M. A., Afza, N., & Anwar, M. A. (2015). Scheme 2: Synthesis of Schiff bases (9-17) by condensation of 4-amino phenol and a variety of aldehydes.
  • Gannett, P. M., Johnson, E. M., Grimes, M. A., Myers, A. L., Deavers, R. E., & Tracy, T. S. (2002). Synthesis of deuterated 4, 4′-diaminodiphenylsulfone (Dapsone) and related analogs. Journal of Labelled Compounds and Radiopharmaceuticals, 45(9), 751-758.
  • Iraqi Academic Scientific Journals. (2015). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Iraqi Journal of Science, 56(4B), 3229-3236.
  • Patel, K. J., & Patel, N. K. (2014). Synthesis method for dapsone.
  • Ridd, J. H., Yousaf, T. I., & Rose, J. B. (1988). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones. Journal of the Chemical Society, Perkin Transactions 2, (9), 1729-1736.
  • SCIREA. (2022). Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. SCIREA Journal of Chemistry, 7(2), 31-39.
  • Shaker, R. M. (2011). The chemistry of heterocyclic compounds. In The Chemistry of Heterocyclic Compounds: Fused Pyrimidines. John Wiley & Sons, Ltd.
  • Siddiqui, H. L., et al. (2013). Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. International Journal of Advanced Research, 1(8), 443-448.
  • Song, M. J., et al. (2021). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 143(1), 186-191.
  • The University of Maine. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Turos, E., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
  • Wang, J., et al. (2013). Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. Polymer Journal, 45(9), 909-914.
  • Yakan, H., et al. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Molecules, 28(5), 2205.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenol, 4-[(4-aminophenyl)sulfonyl]- (Dapsone)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenol, 4-[(4-aminophenyl)sulfonyl]-, a critical pharmaceutical compound more commonly known as Dapsone or 4,4'-sulfonyldianiline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring a deeper understanding and more effective problem-solving in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions about the synthesis of Dapsone, providing the essential knowledge needed before embarking on or troubleshooting an experiment.

Q1: What are the most common industrial synthesis routes for Dapsone, and what are their primary advantages and disadvantages?

A1: There are several established routes for synthesizing Dapsone, each with distinct trade-offs in terms of cost, safety, and yield. The choice of route often depends on available starting materials, equipment, and scale.

Synthetic Route Starting Materials Key Intermediates Advantages Disadvantages & Common Issues Reference
Route 1: Halobenzene Condensation Chlorobenzene, Sulfuric Acid4,4'-Dichlorodiphenyl sulfoneLow-cost starting materials.Requires harsh conditions (high pressure/temperature) for the final amination step, which can be equipment-intensive.[1]
Route 2: Nitroarene Reduction 4-Chloronitrobenzene, Sodium Sulfide4,4'-Dinitrodiphenyl sulfoneWell-established, reliable method.Involves multiple steps including oxidation and reduction; handling of nitro compounds requires care.[2]
Route 3: Protecting Group Strategy p-Acetamidobenzenesulfonyl chloride, AcetanilideN,N'-DiacetyldapsoneAvoids direct manipulation of highly activated or deactivated anilines, offering better control.Adds two steps (protection and deprotection), which can lower the overall yield if not optimized.[3]
Route 4: "One-Pot" Sulfonyl Chloride Coupling p-Nitrobenzenesulfonyl chloridep-Dinitrophenyl sulfoneStreamlined process with fewer workup steps, potentially higher throughput. Total yields can reach up to 88%.Requires a catalyst (e.g., copper acetate) and careful control of reaction conditions to avoid side products.[3][4]

Q2: The amino groups in aniline are strong activators for electrophilic aromatic substitution. Why can't I just react aniline directly with sulfuric acid to form the sulfone bridge?

A2: This is a classic problem in aromatic chemistry. While the amino group is a powerful ortho-, para-director, its basicity poses a major challenge in strongly acidic conditions required for sulfonation.[5]

  • Protonation: In the presence of concentrated sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This positively charged group is a strong deactivator and a meta-director, shutting down the desired electrophilic aromatic substitution.[6][7]

  • Over-reaction and Oxidation: Aniline is highly susceptible to oxidation, and strong acids at high temperatures can lead to the formation of tarry by-products, significantly reducing the yield and complicating purification.[8]

  • N-Sulfonation: The initial reaction can occur on the nitrogen atom to form a sulfamate, which then needs to rearrange to the carbon-sulfonated product upon heating.[9][10]

To overcome these issues, the amino group's activity is often "tamed" by converting it to an amide (acetanilide) before proceeding with the sulfonation or related reactions.[8]

Section 2: Troubleshooting Guides for Key Synthetic Steps

This section provides a problem-and-solution framework for specific issues you may encounter during synthesis.

Guide 1: Issues in Friedel-Crafts Type Reactions (e.g., using p-Acetamidobenzenesulfonyl chloride)

Problem: Low yield or no reaction when reacting p-acetamidobenzenesulfonyl chloride with acetanilide.

Causality & Troubleshooting: This reaction is a Friedel-Crafts acylation variant. Its success hinges on the activity of the Lewis acid catalyst (e.g., AlCl₃) and the purity of the reagents.

  • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in your reagents or solvent will hydrolyze AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried. Use freshly opened or properly stored anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of AlCl₃ because the catalyst complexes with the carbonyl oxygen of the product, deactivating it.[11]

    • Solution: Use at least 2-3 equivalents of AlCl₃. One equivalent is consumed by the sulfonyl chloride, and another complexes with the product.

  • Low Reaction Temperature: While low temperatures are used to control selectivity, the reaction may not have sufficient activation energy to proceed.

    • Solution: Monitor the reaction by TLC. If no product is forming, allow the reaction to slowly warm to room temperature or slightly above, but be cautious of potential side reactions.

Workflow: Friedel-Crafts Acylation for Dapsone Intermediate

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation A Dry Glassware & Reagents B Inert Atmosphere (N2/Ar) A->B C Charge Acetanilide & Solvent B->C D Add AlCl3 (2-3 eq.) at 0°C C->D E Add p-Acetamidobenzenesulfonyl Chloride solution dropwise D->E F Monitor by TLC E->F G Quench with Ice/HCl F->G H Extract with Organic Solvent G->H I Wash, Dry, Concentrate H->I J Recrystallize Intermediate I->J

Caption: Workflow for Friedel-Crafts acylation step.

Guide 2: Incomplete Hydrolysis of N,N'-Diacetyldapsone

Problem: The final product is contaminated with mono-acetyl dapsone or the starting di-acetyl compound.

Causality & Troubleshooting: The hydrolysis of the amide groups to retrieve the final di-amino product requires forcing conditions, either strongly acidic or basic. Incomplete hydrolysis is a common purity issue. N-acetyl dapsone is a known major metabolite of Dapsone, indicating the stability of the amide bond.[12][13]

  • Insufficient Acid/Base or Reaction Time: The amide bond is stable, and hydrolysis can be slow.

    • Solution (Acidic Hydrolysis): Increase the concentration of the acid (e.g., use 50% H₂SO₄ or concentrated HCl) and extend the reflux time. Monitor the reaction progress using TLC or HPLC until the starting material is fully consumed.

    • Solution (Basic Hydrolysis): Use a higher concentration of NaOH or KOH and consider a co-solvent like ethanol to improve solubility.

  • Precipitation of Product: In acidic conditions, the Dapsone product can precipitate as a salt, potentially trapping unreacted starting material.

    • Solution: Ensure vigorous stirring throughout the reaction. After cooling, carefully neutralize the mixture to precipitate the free base form of Dapsone. Check the purity of the precipitate and the filtrate to ensure complete recovery.

Protocol: Optimized Acidic Hydrolysis of N,N'-Diacetyldapsone

  • Suspend the crude N,N'-diacetyldapsone (1 eq.) in a 1:1 mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • Monitor the reaction every 2 hours using a suitable TLC system (e.g., 8:2 Ethyl Acetate:Petroleum Ether).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture in an ice bath.

  • Slowly add a concentrated NaOH solution to neutralize the acid (pH 7-8). The Dapsone product will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Guide 3: Low Yield in the Final Reduction Step (Nitro to Amino)

Problem: When synthesizing Dapsone via a dinitro intermediate (e.g., 4,4'-dinitrodiphenyl sulfone), the yield of the final reduction step is poor.

Causality & Troubleshooting: The reduction of aromatic nitro groups is a cornerstone of this synthesis but can be inefficient if not properly controlled.

  • Choice of Reducing Agent: Different reducing agents have different potencies and require specific conditions.

    • Tin(II) Chloride (SnCl₂): A classic and effective reagent. The reaction must be conducted in acidic medium (HCl). Insufficient acid will lead to the precipitation of tin hydroxides and an incomplete reaction.[2]

    • Sodium Dithionite (Na₂S₂O₄): Effective in "one-pot" methods, but it can be unstable, especially in acidic solutions or at high temperatures.[3][4]

    • Catalytic Hydrogenation (H₂/Pd-C): A very clean method but can be sensitive to catalyst poisons. Sulfur compounds can sometimes inhibit palladium catalysts.

  • Incomplete Reaction: The reduction may stall if the reagent is consumed or the conditions are not optimal.

    • Solution: Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). Ensure the reaction mixture is homogenous through vigorous stirring. For catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons.

  • Complex Workup: The workup for metal-based reductions can be challenging. For SnCl₂ reductions, the product is often complexed with tin salts.

    • Solution: After the reaction, the mixture must be made strongly basic (pH > 10) with NaOH or KOH to precipitate tin salts as hydroxides, releasing the free amine product for extraction.

Troubleshooting Low Purity in Final Product

Start Low Purity of Final Dapsone Q1 TLC/HPLC shows multiple spots? Start->Q1 A1 Incomplete Reaction (Starting Material Present) Q1->A1 Yes A3 Contamination from Workup or Solvent Q1->A3 No (Single broad spot) Sol1 Increase reaction time/temp Add more reagent A1->Sol1 Troubleshoot A2 Side Products Formed Sol2 Check reaction temp Verify reagent purity Consider side reactions (e.g., hydrolysis, over-alkylation) A2->Sol2 Troubleshoot Sol3 Improve washing steps Recrystallize from a different solvent system A3->Sol3 Troubleshoot

Caption: Decision tree for troubleshooting low product purity.

Section 3: References

  • Medicover Hospitals. (2024). Chemical Structure of Dapsone: Uses, Dosage & Side Effects. [Link]

  • Inchem.org. (n.d.). Dapsone (PIM 167). [Link]

  • Google Patents. (2017). CN106518735A - Synthesis method for dapsone.

  • Patsnap Synapse. (2024). What is the mechanism of Dapsone?[Link]

  • Wikipedia. (n.d.). Dapsone. [Link]

  • YouTube. (2020). Synthesis of Dapsone | Diaminodiphenyl sulfone. [Link]

  • Google Patents. (2017). CN103641753B - Preparation method of dapsone.

  • SCIREA. (2022). Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Patsnap. (2014). Preparation method of dapsone - CN103641753A. [Link]

  • MDPI. (n.d.). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. [Link]

  • Chemistry LibreTexts. (2019). Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. [Link]

  • MySkinRecipes. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. [Link]

  • Ningbo Innopharmchem. (n.d.). Exploring the Synthesis and Applications of 4,4'-Diaminodiphenyl Sulfone. [Link]

  • SlidePlayer. (2020). Aromatic Electrophilic substitution. [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. [Link]

  • Veeprho. (n.d.). Dapsone Impurities and Related Compound. [Link]

  • PubMed. (n.d.). Development of dapsone toxicity in patients with inflammatory dermatoses: activity of acetylation and hydroxylation of dapsone as risk factors. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (n.d.). Product manipulations and comparison of isomer outcomes with aniline sulfonation. [Link]

  • Chemistry Stack Exchange. (2017). Reversible Sulfonation of Aniline?[Link]

Sources

Technical Support Center: Purification of 4-((4-Aminophenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-((4-aminophenyl)sulfonyl)phenol (CAS No. 25963-47-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important compound. As a key intermediate and a known impurity of the drug Dapsone, achieving high purity of 4-((4-aminophenyl)sulfonyl)phenol is critical for accurate research and pharmaceutical development.[1][2][3][4]

This document provides a structured approach to purification, focusing on the underlying scientific principles of each technique. We will explore common challenges and their solutions, backed by practical, field-proven insights.

Physicochemical Properties at a Glance

A thorough understanding of the physical and chemical properties of 4-((4-aminophenyl)sulfonyl)phenol is fundamental to designing effective purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO₃S[5][6]
Molecular Weight 249.29 g/mol [6]
Melting Point 193-194 °C[5][7]
Appearance White to pale brown solid[5]
Solubility Slightly soluble in DMSO and Methanol[7]
pKa 7.10 ± 0.13 (Predicted)[7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The goal is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the desired compound to crystallize in a purer form as the solution cools, leaving impurities behind in the solvent.[8]

Q1: My 4-((4-aminophenyl)sulfonyl)phenol won't dissolve completely, even with heating. What should I do?

A1: This is a common issue and can be attributed to several factors:

  • Insufficient Solvent: You may not be using enough solvent. Add the solvent in small increments to the heated mixture until the solid dissolves completely.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound at elevated temperatures. 4-((4-aminophenyl)sulfonyl)phenol has limited solubility. Consider a solvent system, such as a mixture of ethanol and water. A study on a related compound successfully used ethanol for recrystallization.[9]

  • Insoluble Impurities: Your starting material may contain insoluble impurities. If a small amount of solid remains despite adding more solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: Oiling out occurs instead of crystallization. How can I fix this?

A2: "Oiling out" happens when the solute comes out of solution as a liquid instead of a solid. This often occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Use More Solvent: The concentration of your compound might be too high. Add more hot solvent to the oiled-out mixture to redissolve it, and then cool it slowly.

  • Change Solvent System: Consider a solvent with a lower boiling point or a solvent mixture that promotes better crystal lattice formation.

Q3: The purity of my recrystallized product is still low. What are the possible reasons?

A3: Several factors can lead to poor purification:

  • Incomplete Dissolution: If the compound was not fully dissolved during the heating stage (aside from insoluble impurities), both the desired compound and soluble impurities will co-precipitate upon cooling.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

  • Insufficient Washing: The crystals must be washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

  • Inappropriate Solvent: The solvent may dissolve the impurities well even at low temperatures, causing them to co-crystallize with your product. A different solvent or solvent system may be necessary.

Experimental Protocol: Recrystallization of 4-((4-aminophenyl)sulfonyl)phenol
  • Solvent Selection: Based on available data, an ethanol/water mixture is a good starting point.

  • Dissolution: In a flask, add the crude 4-((4-aminophenyl)sulfonyl)phenol. Add a minimal amount of hot ethanol to dissolve the solid. If it doesn't dissolve completely, add hot water dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C).

Section 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[6][10] For a polar compound like 4-((4-aminophenyl)sulfonyl)phenol, silica gel is a suitable stationary phase.

Q4: I'm not getting good separation of my compound from impurities on the column. What can I do?

A4: Poor separation can be due to several factors related to the mobile phase, stationary phase, or sample loading.

  • Optimize the Mobile Phase: The polarity of the mobile phase is crucial. For polar compounds on silica, a mixture of a non-polar and a polar solvent is typically used. A study on the synthesis of this compound utilized an ethyl acetate/hexane (40:60) mixture as the eluent for silica gel column chromatography.[11] You can adjust the ratio to improve separation.

    • Too slow elution: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

    • Too fast elution: Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).

  • Use TLC to Guide You: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.25 and 0.35.[7]

  • Column Packing: Ensure the column is packed uniformly without any cracks or bubbles, as these can lead to poor separation.

  • Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column in a narrow band. Overloading the column will result in broad, overlapping bands.

Q5: My compound is streaking on the TLC plate and the column. Why is this happening?

A5: Streaking, especially for compounds with acidic or basic functional groups, is a common issue. 4-((4-aminophenyl)sulfonyl)phenol has both a weakly acidic phenolic hydroxyl group and a basic amino group.

  • Add a Modifier to the Eluent:

    • For the basic amine group, adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can prevent streaking by neutralizing acidic sites on the silica gel.

    • For the acidic phenol group, a small amount of acetic acid or formic acid can sometimes improve peak shape.

  • Use a Different Adsorbent: Alumina, which is slightly basic, can sometimes be a better choice for purifying basic compounds like amines.[12]

Experimental Protocol: Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is ethyl acetate/hexane.[11]

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude 4-((4-aminophenyl)sulfonyl)phenol in a minimum amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the mobile phase to the column and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 4-((4-aminophenyl)sulfonyl)phenol.

Section 3: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[13][14] Since 4-((4-aminophenyl)sulfonyl)phenol is amphoteric (containing both acidic and basic groups), this technique can be used to separate it from neutral impurities or from other acidic or basic impurities with different pKa values.

Q6: Can I use acid-base extraction to purify 4-((4-aminophenyl)sulfonyl)phenol?

A6: Yes, this can be an effective preliminary purification step.

  • To remove neutral impurities: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., dilute HCl) to protonate the amino group, moving your compound into the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the phenol and then neutralize to precipitate the pure compound.

  • To remove acidic impurities: Dissolve the crude mixture in an organic solvent. Extract with an aqueous base (e.g., dilute NaOH) to deprotonate the phenolic group, moving your compound into the aqueous layer. Acidify the aqueous layer to precipitate the pure compound.

Q7: I'm getting a poor recovery after acid-base extraction. What could be the issue?

A7: Low recovery can result from several factors:

  • Incomplete Extraction: Ensure you perform multiple extractions with the aqueous acid or base to completely transfer the compound from the organic to the aqueous phase.

  • Incorrect pH Adjustment: Use a pH meter to ensure you have sufficiently acidified or basified the solution to fully protonate or deprotonate the functional groups. When precipitating the final product, adjust the pH carefully to the isoelectric point to minimize its solubility in the aqueous medium.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your compound. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through celite.

Workflow & Logic Diagrams

Purification Strategy Decision Tree

Purification_Strategy Start Crude 4-((4-aminophenyl)sulfonyl)phenol Purity_Check Assess Purity (TLC/HPLC) Start->Purity_Check High_Purity High Purity (>98%) Purity_Check->High_Purity Yes Low_Purity Low Purity (<98%) Purity_Check->Low_Purity No Recrystallization Recrystallization Low_Purity->Recrystallization Primary Method Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography For complex mixtures Acid_Base Acid-Base Extraction (for specific impurities) Low_Purity->Acid_Base If neutral impurities are suspected Final_Purity_Check Final Purity Analysis (HPLC/NMR) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Acid_Base->Recrystallization Further Purification Final_Purity_Check->Recrystallization Needs Further Purification Pure_Product Pure Product Final_Purity_Check->Pure_Product Meets Specs

Caption: Decision tree for selecting a purification method.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting Problem Problem Incomplete Dissolution Oiling Out Low Purity Solution1 Solution Add more solvent Try a different solvent Perform hot filtration Problem:Incomplete Dissolution->Solution1 Solution2 Solution Cool slowly Use more solvent Change solvent Problem:Oiling Out->Solution2 Solution3 Solution Ensure complete dissolution Cool slowly Wash crystals properly Problem:Low Purity->Solution3

Caption: Common recrystallization problems and their solutions.

Section 4: Purity Assessment

Q8: How can I check the purity of my 4-((4-aminophenyl)sulfonyl)phenol?

A8: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in your sample. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single sharp peak in the chromatogram indicates a high degree of purity. Several HPLC methods have been developed for the analysis of related compounds like 4-aminophenol.[15][16]

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. The melting point of pure 4-((4-aminophenyl)sulfonyl)phenol is reported to be 193-194 °C.[5][7] A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities with distinct spectral signatures.

References

  • PubChem. 4-((4-Aminophenyl)sulfonyl)phenol. Available from: [Link]

  • JoVE. Column Chromatography: Principle, Separation of Compounds from a Mixture. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • SCIREA Journal of Chemistry. Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. 2022. Available from: [Link]

  • Gordon GR, Ghoul DC, Peters JH. Identification and quantitation of impurities in dapsone preparations. J Pharm Sci. 1975 Jul;64(7):1205-7.
  • Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. 2017. Available from: [Link]

  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • ResearchGate. How to analysis the phenolic compounds by TLC, the method and solvants?. 2016. Available from: [Link]

  • Pharmaffiliates. Dapsone - Impurity A. Available from: [Link]

  • PubMed. Studies on the extraction of sulfonamides from agricultural soils. Available from: [Link]

  • Indian Journal of Chemical Technology. TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. 2002.
  • University of Massachusetts. Acid-Base Extraction. Available from: [Link]

  • SynThink. Dapsone EP Impurities & USP Related Compounds. Available from: [Link]

  • Veeprho. Dapsone Impurities and Related Compound. Available from: [Link]

  • Pharmaffiliates. Dapsone-impurities. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. 2022. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),... Available from: [Link]

  • MDPI. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. 2018. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol. Available from: [Link]

  • ResearchGate. 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate. 2012. Available from: [Link]

  • Google Patents. US4440954A - Process for the purification of p-aminophenol.
  • PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. Available from: [Link]

  • Google Patents. EP0041837A1 - Process for the purification of p-aminophenol.

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Technical Support Center: Stability and Storage of Phenol, 4-[(4-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Phenol, 4-[(4-aminophenyl)sulfonyl]- (CAS No. 25963-47-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Adherence to these guidelines is critical for reproducible experimental outcomes and maintaining a safe research environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade Phenol, 4-[(4-aminophenyl)sulfonyl]-?

A1: The primary factors that can compromise the stability of Phenol, 4-[(4-aminophenyl)sulfonyl]- are exposure to light, moisture, and atmospheric oxygen. The aminophenyl and phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by light. Furthermore, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation or affect accurate weighing for solution preparation.[1]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For long-term storage, Phenol, 4-[(4-aminophenyl)sulfonyl]- should be kept in a tightly sealed container in a dark, dry place at room temperature.[1] A desiccator can provide an excellent environment to protect against moisture.

Q3: I've noticed a change in the color of the solid compound over time. What does this indicate?

A3: A change in color, such as the development of a pale brown to light brown hue, can be an indication of degradation, likely due to oxidation or exposure to light.[1] While a slight color change may not significantly impact all applications, it is a sign that the compound's purity may be compromised. For sensitive experiments, it is advisable to use a fresh, uncolored batch.

Q4: Can I store solutions of Phenol, 4-[(4-aminophenyl)sulfonyl]-? If so, for how long and under what conditions?

A4: While it is always best practice to prepare solutions fresh, if storage is necessary, they should be protected from light and stored at low temperatures (2-8°C) for short periods. The stability of the compound in solution is highly dependent on the solvent and the presence of potential catalysts for degradation. For critical applications, it is recommended to perform a stability study in the specific solvent system being used.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of Phenol, 4-[(4-aminophenyl)sulfonyl]-.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent Results A Inconsistent Results Observed B Check Storage Conditions: - Light exposure? - Moisture exposure (hygroscopic)? - Tightly sealed container? A->B C Perform Quality Control Check (e.g., Melting Point, HPLC, NMR) B->C D Compare with Reference Standard or New Batch C->D E Results Match Reference? D->E F Current stock is likely degraded. Procure a new batch and adhere to strict storage protocols. E->F No G Compound is stable. Investigate other experimental parameters (e.g., reagents, instrument calibration). E->G Yes

Caption: Workflow for troubleshooting inconsistent experimental results.

Detailed Protocol for Quality Control Check (HPLC):

  • Prepare a Standard Solution: Accurately weigh a small amount of a new, unopened vial of Phenol, 4-[(4-aminophenyl)sulfonyl]- and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to a known concentration.[1]

  • Prepare a Sample Solution: Prepare a solution of the suspect compound at the same concentration as the standard.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis: Compare the chromatograms of the standard and the sample. The appearance of additional peaks or a significant decrease in the main peak area of the sample compared to the standard indicates degradation.

Issue 2: Difficulty in Weighing and Handling the Solid

Possible Cause: The compound is hygroscopic and may have absorbed atmospheric moisture.[1]

Mitigation Strategies:

  • Work in a Controlled Environment: If possible, handle the compound in a glove box with a dry atmosphere.

  • Minimize Exposure: Open the container only for the time necessary to weigh the compound.

  • Use a Dry Weighing Vessel: Ensure the spatula and weighing boat are completely dry.

  • Equilibrate to Room Temperature: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area to prevent condensation.

Storage and Stability Summary

ParameterRecommendationRationale
Temperature Room TemperatureTo prevent potential degradation from freeze-thaw cycles or heat.
Light Store in the dark (e.g., in an amber vial or a dark cabinet).The aminophenyl and phenol moieties are susceptible to light-induced oxidation.
Moisture Keep in a tightly sealed container in a dry environment (desiccator recommended).The compound is hygroscopic and can absorb water, which may affect its stability and weighing accuracy.[1]
Atmosphere For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen).To displace oxygen and minimize oxidative degradation.

Safe Handling and Personal Protective Equipment (PPE)

Phenol, 4-[(4-aminophenyl)sulfonyl]- should be handled with care, following standard laboratory safety procedures.

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Ingestion: If swallowed, wash out mouth with water. Do NOT induce vomiting. Get medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

References

  • 4-((4-aminophenyl)sulfonyl)phenol | C12H11NO3S | CID 117686 - PubChem. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Phenol, 4-[(4-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Phenol, 4-[(4-aminophenyl)sulfonyl]-, also known as 4-Amino-4'-hydroxydiphenylsulfone. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to facilitate your experimental success.

Part 1: Understanding the Solubility Challenge

Phenol, 4-[(4-aminophenyl)sulfonyl]- is an amphoteric molecule containing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. Its rigid, crystalline structure and aromatic nature contribute to its characteristically low aqueous solubility. Understanding its physicochemical properties is the first step in designing an effective solubilization strategy.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃S[1][2]
Molecular Weight 249.29 g/mol [1][3]
Melting Point 193-194 °C[1][3][4]
Predicted pKa (Phenolic OH) ~7.10 ± 0.13[3]
pKa (Anilinic NH₂) ~5.48 (estimated from 4-aminophenol)[5]
LogP 3.46920[4]
Aqueous Solubility Poor/Slight[3]
Common Organic Solvents Slightly soluble in DMSO and Methanol[3]

The high melting point suggests a stable crystal lattice, which requires significant energy to overcome during dissolution.[6] The LogP value indicates a lipophilic nature, further explaining its poor affinity for aqueous media. The two pKa values are critical, as they indicate that the molecule's net charge, and therefore its solubility, can be significantly manipulated by adjusting the pH of the solution.[][8]

Ionization States and pH

The solubility of Phenol, 4-[(4-aminophenyl)sulfonyl]- is highly dependent on pH due to its ionizable functional groups.

G cluster_0 pH < pKa1 (~5.5) cluster_1 pKa1 < pH < pKa2 (~7.1) cluster_2 pH > pKa2 (~7.1) cation Cationic Form (Protonated Amine) -NH3+ Increased Solubility zwitterion Zwitterionic/Neutral Form -NH2 and -OH Lowest Solubility cation->zwitterion Increase pH anion Anionic Form (Deprotonated Phenol) -O- Increased Solubility zwitterion->anion Increase pH G start Start: Poor Solubility Observed ph_adjust Q1: Is pH adjustment a viable option for your application? start->ph_adjust ph_yes A1: Yes ph_adjust->ph_yes Viable ph_no A2: No ph_adjust->ph_no Not Viable protocol_ph Protocol 1: pH-Dependent Solubility Profiling ph_yes->protocol_ph cosolvent Q2: Can organic co-solvents be tolerated? ph_no->cosolvent ph_success Success: Compound Dissolved protocol_ph->ph_success ph_fail Failure: Still Insoluble or Unstable protocol_ph->ph_fail ph_fail->cosolvent cosolvent_yes A1: Yes cosolvent->cosolvent_yes cosolvent_no A2: No cosolvent->cosolvent_no protocol_cosolvent Protocol 2: Co-solvent Screening cosolvent_yes->protocol_cosolvent advanced Q3: Are advanced formulation strategies required? cosolvent_no->advanced cosolvent_success Success: Compound Dissolved protocol_cosolvent->cosolvent_success cosolvent_fail Failure: Precipitation upon dilution protocol_cosolvent->cosolvent_fail cosolvent_fail->advanced advanced_yes A1: Yes advanced->advanced_yes protocol_advanced Explore Salt Formation, Solid Dispersions, or Complexation advanced_yes->protocol_advanced

Caption: A step-by-step decision tree for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in water or buffer. What is the first thing I should try? A1: The first and most effective technique is typically pH adjustment. [8]Given the molecule's pKa of ~7.1 for the phenolic group, increasing the pH to >8.5 will deprotonate this group, forming a water-soluble phenolate salt. [9]Conversely, lowering the pH to <4.5 will protonate the amino group, also increasing solubility. Prepare a stock solution in a small amount of 0.1 M NaOH or 0.1 M HCl and then dilute it into your aqueous medium, ensuring the final pH remains in the desired range.

Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. Why did this happen and how can I prevent it? A2: This is a common issue known as "crashing out." Your compound is highly soluble in the neat organic solvent (like DMSO) but exceeds its solubility limit when diluted into the aqueous phase. To prevent this, you can:

  • Reduce the stock concentration: Use a more dilute stock solution.

  • Use a co-solvent system: Instead of diluting into a purely aqueous buffer, dilute into a buffer that already contains a certain percentage of a water-miscible organic solvent (a co-solvent), such as ethanol, propylene glycol, or PEG 400. [][10]This maintains a more favorable solvent environment for the compound.

  • Change the order of addition: Try adding the aqueous buffer to the DMSO stock solution slowly while vortexing, rather than the other way around.

Q3: Can I heat the solution to get my compound to dissolve? A3: Gentle heating can increase the rate of dissolution and, for many compounds, increase the equilibrium solubility. However, be cautious. Phenol, 4-[(4-aminophenyl)sulfonyl]- has a high melting point (193-194 °C), so it is thermally stable to typical warming (e.g., 40-60 °C). [3]The primary concern is the potential for chemical degradation in your specific medium at elevated temperatures. Always check the stability of your compound under these conditions. If the compound precipitates upon cooling, you have created a supersaturated solution, which may not be stable for long-term experiments.

Q4: What are the best organic solvents to use for this compound? A4: The compound is listed as slightly soluble in DMSO and Methanol. [3]For creating a concentrated stock solution, DMSO is a powerful choice. For applications where DMSO is not suitable (e.g., certain cell-based assays), consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). For less polar systems, Dichloromethane (DCM) with a small percentage of Methanol can be effective. [11] Q5: My application is sensitive to pH changes and organic solvents. What other options do I have? A5: If pH modification and co-solvents are not viable, you must explore more advanced formulation techniques. These are often employed in drug development and include:

  • Salt Formation: Synthesizing a stable salt of the compound with a suitable counterion can dramatically improve aqueous solubility and dissolution rate. [6][12][13]For this molecule, forming a salt with a strong base (e.g., sodium or potassium hydroxide) or a strong acid (e.g., hydrochloride or mesylate) is a primary strategy.

  • Complexation: Using cyclodextrins can encapsulate the hydrophobic parts of the molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing aqueous solubility. [14]* Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (like PVP or PEG) at a molecular level can enhance its dissolution. [15][16]

Part 3: Experimental Protocols

These protocols provide step-by-step guidance for key solubilization experiments.

Protocol 1: pH-Dependent Solubility Profile Determination

This experiment will determine the solubility of your compound across a range of pH values, helping you identify the optimal pH for dissolution.

Rationale: This method leverages the ionizable nature of the compound. By converting the neutral molecule into a charged salt (either anionic or cationic), its affinity for the polar water solvent is significantly increased. [8] Materials:

  • Phenol, 4-[(4-aminophenyl)sulfonyl]-

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vials or tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer) [17] Procedure:

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). [18]4. Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant without disturbing the solid.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high results. [19]6. Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV. [20]7. Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each solution to generate a pH-solubility profile.

Protocol 2: Co-solvent System Screening

This protocol helps identify an effective co-solvent system for solubilizing the compound in an aqueous medium.

Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, thereby decreasing the energy required to create a cavity for the non-polar solute and increasing its solubility. [][21] Materials:

  • Phenol, 4-[(4-aminophenyl)sulfonyl]-

  • Aqueous buffer (at a pH where the compound is most stable, e.g., pH 7.4)

  • A selection of pharmaceutically acceptable co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO. []* Glass vials and analytical equipment as described in Protocol 1.

Procedure:

  • Prepare Co-solvent Mixtures: Create a series of solvent systems by mixing the aqueous buffer with the co-solvent at different volume percentages (e.g., 10%, 20%, 30%, 50% v/v).

  • Determine Solubility: For each co-solvent mixture, perform a solubility determination experiment as described in Protocol 1 (Steps 2-6).

  • Data Analysis: Plot the solubility of the compound against the percentage of co-solvent in the mixture.

  • Evaluate for Precipitation upon Dilution: For the most promising co-solvent systems, perform a dilution test. Prepare a saturated or near-saturated solution in the co-solvent mixture and dilute it 10-fold or 100-fold with the plain aqueous buffer. Visually inspect for any signs of precipitation (cloudiness, formation of solid). This simulates what might happen during in-vitro or in-vivo administration.

References

  • Al-Zoubi, N., et al. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]

  • Consolidated Content. (2026). pH Adjustment: Significance and symbolism. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • Pawar, P., et al. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • SlideShare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949-951. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Al-Bayati, M. F. M., & Al-Akayleh, F. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2023. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Consolidated Content. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Kumar, L., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(11), 2395. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

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Technical Support Center: Synthesis of Phenol, 4-[(4-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of "Phenol, 4-[(4-aminophenyl)sulfonyl]-" (CAS No: 25963-47-7), a key intermediate in the pharmaceutical and dye industries.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common side reactions, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Phenol, 4-[(4-aminophenyl)sulfonyl]-, and what are its primary challenges?

The most prevalent method for synthesizing 4-((4-aminophenyl)sulfonyl)phenol involves the Friedel-Crafts sulfonylation of phenol with 4-aminobenzenesulfonyl chloride or a protected version like 4-acetylaminobenzenesulfonyl chloride. The primary challenges are controlling the regioselectivity of the sulfonylation and preventing unwanted side reactions.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or poor catalyst activity.

  • Decomposition of starting materials: Sulfonyl chlorides can be sensitive to moisture and heat, leading to their decomposition before they can react.[3]

  • Formation of multiple byproducts: The presence of various side reactions consumes the starting materials, thus reducing the yield of the desired product.

  • Product loss during workup and purification: The product might be partially soluble in the wash solutions, or there could be losses during crystallization and filtration.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?

Common impurities include:

  • Isomeric products: Friedel-Crafts reactions on phenol can lead to the formation of the ortho-isomer, 2-((4-aminophenyl)sulfonyl)phenol, in addition to the desired para-isomer.

  • Polysulfonated products: Under harsh conditions, a second sulfonylation can occur on the phenol ring.

  • Hydrolysis products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, especially in the presence of water.[4][5][6]

  • Products from self-condensation or rearrangement: These can occur under strong acid catalysis.

  • Dimerization impurities: Oxidative coupling of dapsone-related molecules can lead to dimer formation.[7]

Troubleshooting Guide: Side Reactions and Solutions

This section details specific side reactions and provides actionable troubleshooting steps.

Issue 1: Formation of the Ortho-Isomer

Causality: The hydroxyl group of phenol is an ortho-, para-directing group in electrophilic aromatic substitution. While the para-position is generally favored due to steric hindrance, the formation of the ortho-isomer is a competing reaction. The ratio of ortho to para isomers is influenced by the reaction temperature, solvent, and catalyst used.

Troubleshooting Protocol:

  • Temperature Control: Lowering the reaction temperature generally favors the formation of the para-isomer. It is advisable to run the reaction at or below room temperature.

  • Solvent Selection: The choice of solvent can influence the isomer ratio. Non-polar solvents often favor para-substitution. Experiment with solvents like nitrobenzene or carbon disulfide.

  • Catalyst Choice: The nature of the Lewis acid catalyst plays a crucial role. Milder Lewis acids may offer better selectivity. Consider screening catalysts like ZnCl₂, Fe-montmorillonite, or zeolite beta.[8]

Issue 2: Polysulfonylation

Causality: The introduction of the first sulfonyl group deactivates the aromatic ring towards further electrophilic substitution. However, under forcing conditions (high temperature, excess sulfonylating agent, or a highly active catalyst), a second sulfonylation can occur.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the phenol relative to the sulfonyl chloride to minimize the chance of the product reacting further.

  • Reaction Time and Temperature: Monitor the reaction progress closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of polysulfonated byproducts. Avoid excessively high temperatures.

Issue 3: Hydrolysis of the Sulfonylating Agent

Causality: Arenesulfonyl chlorides can react with water to form the corresponding sulfonic acids.[6] This side reaction consumes the electrophile and reduces the overall yield. The rate of hydrolysis is pH-dependent.[4][5]

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Quick Aqueous Work-up: If an aqueous work-up is necessary, perform it rapidly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[3]

Issue 4: N-Acetylation Side Reactions (when using protected amine)

Causality: When using 4-acetylaminobenzenesulfonyl chloride, the acetyl protecting group may be labile under certain conditions. Furthermore, side reactions involving the acetyl group can occur.

Troubleshooting Protocol:

  • Choice of Catalyst: Some Lewis acids can promote side reactions with the acetyl group. A careful selection of a milder catalyst is recommended.

  • Deprotection Conditions: If the final step is the deprotection of the acetyl group, ensure the conditions are optimized to avoid degradation of the desired product.

Experimental Protocols

Protocol 1: Synthesis of Phenol, 4-[(4-aminophenyl)sulfonyl]- via Friedel-Crafts Sulfonylation

This protocol outlines a general procedure. Optimization of specific parameters may be required.

Materials:

  • Phenol

  • 4-Acetylaminobenzenesulfonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous AlCl₃ (1.1 eq).

  • Sulfonylation: Dissolve 4-acetylaminobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and concentrated HCl.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Reflux the crude product in a mixture of ethanol and concentrated HCl for 2-4 hours to remove the acetyl group.

  • Purification: Cool the reaction mixture and neutralize with a NaOH solution to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Phenol, 4-[(4-aminophenyl)sulfonyl]-.

Visualizing Reaction Pathways

Main Synthesis and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions A Phenol + 4-Acetylaminobenzenesulfonyl chloride B Friedel-Crafts Sulfonylation (AlCl3, DCM) A->B S3 Hydrolysis of Sulfonyl Chloride A->S3 H2O C N-Acetyl-4-((4-hydroxyphenyl)sulfonyl)aniline B->C S1 Ortho-isomer formation B->S1 S2 Polysulfonylation B->S2 D Acid Hydrolysis (HCl, Ethanol) C->D E Phenol, 4-[(4-aminophenyl)sulfonyl]- (Desired Product) D->E

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Logic Flow

G cluster_0 Problem Identification cluster_1 Symptom-Based Troubleshooting cluster_2 Corrective Actions Start Low Yield or Impure Product Impurity_Profile Analyze by TLC/HPLC/LC-MS Start->Impurity_Profile Isomer_Issue Multiple Isomers Detected Impurity_Profile->Isomer_Issue Poly_Issue High MW Impurities Impurity_Profile->Poly_Issue Hydrolysis_Issue Starting Material Loss (Sulfonic Acid Detected) Impurity_Profile->Hydrolysis_Issue Sol_Isomer Adjust Temperature Change Solvent/Catalyst Isomer_Issue->Sol_Isomer Sol_Poly Control Stoichiometry Monitor Reaction Time Poly_Issue->Sol_Poly Sol_Hydrolysis Ensure Anhydrous Conditions Hydrolysis_Issue->Sol_Hydrolysis

Caption: Troubleshooting workflow for synthesis issues.

Quantitative Data Summary

ParameterTypical RangeEffect on PurityEffect on Yield
Reaction Temperature 0 °C to RTLower temp. improves para-selectivityExtreme low temp. may slow reaction
Phenol:Sulfonyl Chloride Ratio 1:1 to 1.1:1Excess phenol reduces polysulfonylationGross excess reduces efficiency
Catalyst:Substrate Ratio 1.1:1 to 1.5:1Higher ratio can lead to more byproductsInsufficient catalyst leads to low conversion

References

  • Bandishti, M., et al. (2022). Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. SCIREA Journal of Chemistry.
  • SynThink. Dapsone EP Impurities & USP Related Compounds.
  • Veeprho. Dapsone Dimer Impurity | CAS 2514651-21-7.
  • MySkinRecipes. 4-((4-Aminophenyl)sulfonyl)phenol.
  • Guidechem. 4-[(4-aminophenyl)sulphonyl]phenol 25963-47-7.
  • PubMed Central (PMC). (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Org Lett. 13(4): 668–671.
  • ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • BenchChem. Preventing decomposition of sulfonyl chloride during reaction.
  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis.

Sources

Technical Support Center: Crystallization of Phenol, 4-[(4-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of Phenol, 4-[(4-aminophenyl)sulfonyl]- (CAS: 25963-47-7). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the physicochemical principles at play, empowering you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Foundational Knowledge - Understanding the Molecule

A successful crystallization is predicated on understanding the target molecule's intrinsic properties. Phenol, 4-[(4-aminophenyl)sulfonyl]- is a bifunctional molecule with distinct characteristics that govern its behavior in solution.

Q1: What are the key physicochemical properties of Phenol, 4-[(4-aminophenyl)sulfonyl]- that influence its crystallization?

A1: The crystallization behavior of this compound is dominated by three structural features: the aromatic rings, the acidic phenolic hydroxyl group (-OH), and the basic aniline amino group (-NH2).

  • Hydrogen Bonding: The -OH and -NH2 groups are potent hydrogen bond donors and acceptors. This leads to strong intermolecular interactions, which favor the formation of a stable crystal lattice but can also lead to strong solvation, making it challenging to desolvate during crystallization.

  • Aromatic Stacking: The two phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • Amphoteric Nature: The presence of both an acidic group (phenol, approximate pKa of 10.3) and a basic group (aniline, approximate pKa of 5.5) makes its solubility highly dependent on pH.[1] This property can be exploited for purification but can also complicate crystallization if the pH is not controlled.

  • Polarity: The sulfonyl group (-SO2-) is highly polar, contributing to the molecule's overall moderate polarity and influencing its solubility in various organic solvents.

These features mean that solvent selection and pH control are the most critical parameters to manage.

Table 1: Physicochemical Properties of Phenol, 4-[(4-aminophenyl)sulfonyl]-

PropertyValueSource
Molecular Formula C12H11NO3S[2]
Molecular Weight 249.29 g/mol [3]
CAS Number 25963-47-7[2][3]
Appearance White to off-white crystalline solid[1][4]
Synonyms 4-((4-aminophenyl)sulfonyl)phenol; 4-Amino-4'-hydroxydiphenylsulfone[3]

Section 2: Troubleshooting Common Crystallization Issues

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q2: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This is typically due to one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the concentration of impurities is so high that it significantly depresses the melting point and disrupts lattice formation.[5] An oil is essentially an impure, supercooled liquid that is difficult to purify.

Causality & Solution Pathway:

  • Re-dissolve and Dilute: The immediate action is to heat the solution to re-dissolve the oil. Once dissolved, add a small amount of additional hot solvent (10-20% volume increase) to lower the saturation point slightly.[5]

  • Slow Down Cooling: Allow the solution to cool much more slowly. Rapid cooling pushes the system out of equilibrium, favoring the kinetically faster (but less stable) oil phase. Insulate the flask to ensure gradual temperature reduction.[5]

  • Change the Solvent System: The chosen solvent may be too nonpolar or have too high a boiling point. Switch to a lower-boiling point solvent or introduce a miscible anti-solvent in which the compound has low solubility to induce crystallization at a lower temperature.[6]

  • Preliminary Purification: If oiling persists, it strongly indicates a high impurity load.[7][8] Consider a preliminary purification step, such as column chromatography or an acid-base extraction, to remove the impurities before attempting recrystallization.[5]

G start Oiling Out Observed reheat Heat to Re-dissolve Oil start->reheat add_solvent Add 10-20% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Pure Crystals check_crystals->success Yes failure Problem Persists check_crystals->failure No change_solvent Change Solvent System (e.g., lower boiling point or use anti-solvent) change_solvent->start Retry purify Perform Preliminary Purification (e.g., Chromatography) purify->start Retry failure->change_solvent failure->purify G cluster_crystal Growing Crystal Lattice cluster_impurities Impurity Molecules in Solution crystal_node imp1 Impurity A imp1->crystal_node:f2 Incorporation (Solid Solution) imp2 Impurity B imp2->crystal_node:f4 Surface Adsorption (Inhibits Growth) imp3 Impurity C imp3->crystal_node:f0 Occlusion (Trapped) caption Figure 2: Mechanisms of impurity incorporation during crystallization.

Figure 2: Mechanisms of impurity incorporation during crystallization.

Section 3: Protocols and Methodologies

The following are generalized but robust protocols that serve as excellent starting points for the crystallization of Phenol, 4-[(4-aminophenyl)sulfonyl]-.

Protocol 1: Standard Recrystallization from a Single Solvent

This is the most fundamental purification technique, relying on the differential solubility of the compound in a hot versus cold solvent. [9][10]

  • Solvent Selection: Choose an appropriate solvent from Table 2. The ideal solvent will dissolve the compound completely when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your final yield. [6]4. Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents premature crystallization. [5]6. Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation. [5]8. Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of ice-cold solvent.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all residual solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when no single solvent has the ideal solubility profile or when dealing with heat-sensitive compounds.

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form, try scratching the flask or adding a seed crystal. [6]4. Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the flask to stand undisturbed for crystals to form and grow.

  • Isolation: Isolate, wash, and dry the crystals as described in steps 7-9 of Protocol 1. Use either the pure anti-solvent or a mixture of the two solvents for washing.

Table 2: Suggested Solvents for Crystallization

Solvent / SystemTypeRationale & Comments
Ethanol/Water Co-solventExcellent choice. The compound should be soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. Often used for sulfonamides. [5]
Isopropanol/Water Co-solventSimilar to ethanol/water, offering a slightly less polar alcohol. A good alternative if ethanol proves too effective a solvent.
Acetone/Hexane Solvent/Anti-solventAcetone is a good solvent for polar compounds. Hexane acts as a nonpolar anti-solvent. Good for inducing crystallization at room temperature. [11]
Toluene Single SolventAromatic solvents can be effective due to π-π interactions. May require heating. Has been used in the synthesis of related sulfones. [12][13]
Ethyl Acetate Single SolventA moderately polar solvent that is a good starting point for many organic compounds.

References

  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1369. [Link]

  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • ResearchGate. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • ACS Publications. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development. [Link]

  • RSC Publishing. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. [Link]

  • Sciencemadness Wiki. (2024). Phenol. [Link]

  • Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
  • Canadian Journal of Chemistry. (n.d.). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. [Link]

  • Afzal, S., Akhter, Z., & Tahir, M. N. (2012). 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1789. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • Appretech Scientific Limited. (n.d.). 4-((4-aminophenyl)sulfonyl)phenol. [Link]

  • PubChem. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. [Link]

  • European Patent Office. (2015). EP 1778630 B1 - PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. [Link]

  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

Technical Support Center: Stability and Degradation of 4-((4-aminophenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-4APS-DG-2601

Version: 1.0

Introduction

Welcome to the technical support guide for 4-((4-aminophenyl)sulfonyl)phenol. This document is designed for researchers, analytical scientists, and drug development professionals who are investigating the chemical stability of this molecule. Understanding the degradation pathways of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a critical regulatory requirement and a cornerstone of robust formulation development.[1][2] Forced degradation, or stress testing, provides essential insights into the intrinsic stability of a molecule, helps in elucidating potential degradation products, and is fundamental to developing and validating stability-indicating analytical methods as mandated by guidelines such as ICH Q1A(R2).[3][4][5]

This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to support your laboratory investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-((4-aminophenyl)sulfonyl)phenol?

A1: Based on its chemical structure, which features a sulfonamide bridge connecting a phenol ring and an aniline ring, 4-((4-aminophenyl)sulfonyl)phenol is susceptible to degradation through several key pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: This pathway involves the cleavage of chemical bonds by water, often catalyzed by acid or base. The most probable site for hydrolysis in this molecule is the sulfonamide (S-N) bond.[6] Cleavage at this site would likely yield two primary degradants: sulfanilic acid and 4-aminophenol .[6][7] The C-S bonds can also be susceptible to cleavage under more stringent conditions.

  • Oxidative Degradation: The electron-rich aniline and phenol rings are prone to oxidation. The primary amino group on the aniline moiety and the hydroxyl group on the phenol moiety are activating groups that make the aromatic rings susceptible to oxidative attack, potentially leading to the formation of hydroxylated derivatives, quinones, and polymeric products.[8][9][10] 4-aminophenol, a potential hydrolytic degradant, is itself known to be highly susceptible to oxidation, forming benzoquinone-type structures.[11][12]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. For sulfonamides, photodegradation can proceed via cleavage of the S-N or S-C bonds, similar to hydrolysis, but driven by light energy.[13] This can also lead to the formation of radical species, initiating complex secondary reactions.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. This process is typically less specific than the other pathways and may involve the breakdown of the aromatic rings and the sulfonyl group, potentially releasing gases like SO₂ and forming a complex mixture of smaller volatile molecules and char.[14][15]

Q2: What is a forced degradation study and how do I design one for this compound according to ICH guidelines?

A2: A forced degradation study (or stress testing) is a series of experiments where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing to provoke degradation.[1][4] The primary goals are to identify likely degradation products, understand degradation pathways, and establish a stability-indicating analytical method.[3][5]

According to ICH Q1A(R2) guidelines, the study should aim for a target degradation of 5-20%.[3][16][17] Degradation beyond this range can lead to secondary degradation and an unrepresentative profile of degradants.

Here is a general framework for designing a study for 4-((4-aminophenyl)sulfonyl)phenol:

Stress ConditionTypical ParametersRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60-80 °CTo promote the acid-catalyzed cleavage of the sulfonamide S-N bond. Elevated temperature accelerates the reaction rate.
Base Hydrolysis 0.1 M NaOH at 60-80 °CTo promote the base-catalyzed cleavage of the sulfonamide S-N bond. The phenolate anion formed under basic conditions may also influence reactivity.
Oxidation 3-30% H₂O₂ at room temperatureTo simulate oxidative stress. Hydrogen peroxide is a common oxidizing agent that can generate hydroxyl radicals, which attack the electron-rich aromatic rings.[5]
Thermal Degradation Dry heat at a temperature above accelerated testing (e.g., 80-105 °C)To assess the intrinsic thermal stability of the molecule in the solid state. This helps determine appropriate manufacturing (e.g., drying) and storage conditions.[14]
Photostability ICH Q1B recommended light exposure (Overall illumination of ≥ 1.2 million lux hours; integrated near UV energy of ≥ 200 watt hours/m²)To evaluate the molecule's sensitivity to light. A control sample protected from light (e.g., with aluminum foil) must be run in parallel.[1]
Q3: What analytical method should I use to monitor the degradation, and how do I ensure it is "stability-indicating"?

A3: The most common and robust analytical technique for monitoring forced degradation studies is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[18][19] For structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is essential.[20][21]

To ensure your HPLC method is stability-indicating , it must be able to accurately measure the decrease in the concentration of the active drug while simultaneously separating it from all its degradation products, process impurities, and excipients.[2][4]

The key steps to developing and validating a stability-indicating method are:

  • Method Development: Start with a reversed-phase column (e.g., C18). A typical mobile phase would be a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (acetonitrile or methanol).[19] Run a gradient elution to ensure separation of compounds with a wide range of polarities.

  • Forced Degradation: Analyze the samples from your forced degradation study.

  • Peak Purity Analysis: The most critical step is to assess the purity of the parent compound peak in the presence of its degradants. This is typically done using a Photodiode Array (PDA) detector. If the peak is spectrally pure across its width in all stressed samples, it indicates that no degradants are co-eluting.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity, which is proven by the forced degradation study itself.

Q4: I am seeing significant peak tailing for the parent compound. What could be the cause and how do I fix it?

A4: Peak tailing is a common issue in HPLC, especially with amine-containing compounds like 4-((4-aminophenyl)sulfonyl)phenol. The primary amine can interact with residual, acidic silanol groups on the surface of silica-based columns, leading to poor peak shape.

Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: The most effective solution is often to adjust the pH of the aqueous portion of your mobile phase. For an amine, working at a low pH (e.g., pH 2.5-3.5) will protonate the amine group (forming -NH₃⁺), which minimizes its interaction with silanols. Alternatively, working at a high pH (e.g., pH > 8, if your column is stable) can deprotonate the silanols, also reducing the interaction.

  • Add a Competing Amine: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Use a Different Column: Modern columns often have better end-capping or use hybrid silica technology to reduce silanol activity. Switching to a column specifically designed for basic compounds can resolve the issue.

  • Check for Column Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or sample concentration.

Visualized Pathways and Workflows

Predicted Degradation Pathways

DegradationPathways cluster_main 4-((4-aminophenyl)sulfonyl)phenol cluster_products Potential Degradation Products Parent C₁₂H₁₁NO₃S Prod1 Sulfanilic Acid (Hydrolysis/Photolysis) Parent->Prod1 Acid/Base Cleavage of S-N bond Prod2 4-Aminophenol (Hydrolysis/Photolysis) Parent->Prod2 Acid/Base Cleavage of S-N bond Prod3 Hydroxylated Derivatives (Oxidation) Parent->Prod3 H₂O₂ Ring Oxidation Prod4 Quinone-type Products (Oxidation) Prod2->Prod4 H₂O₂ Further Oxidation

Caption: Predicted degradation pathways for 4-((4-aminophenyl)sulfonyl)phenol.

Forced Degradation Experimental Workflow

Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical procedure for conducting a forced degradation study on 4-((4-aminophenyl)sulfonyl)phenol.

1. Materials and Reagents

  • 4-((4-aminophenyl)sulfonyl)phenol reference standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Purified water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Formic Acid or Phosphoric Acid for pH adjustment

  • Class A volumetric glassware

2. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of 4-((4-aminophenyl)sulfonyl)phenol and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water. This is your stock solution.

  • Stress Media: Prepare 0.1 M HCl and 0.1 M NaOH solutions. Prepare a 3% H₂O₂ solution by diluting the 30% stock.

3. Application of Stress Conditions

  • Control Sample: Dilute the stock solution to a final concentration of ~50 µg/mL with the mobile phase.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Place in a water bath at 80°C. Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours). Before analysis, cool the sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to ~50 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points. Dilute to ~50 µg/mL with the mobile phase before analysis.

  • Thermal Degradation (Solid State): Place a few milligrams of the solid API in a clear glass vial and keep it in an oven at 105°C. At each time point, withdraw a sample, accurately weigh it, dissolve it in the diluent, and dilute to ~50 µg/mL.

  • Photostability: Expose both solid API and a solution (~50 µg/mL) to light conditions as specified in ICH Q1B. Wrap a parallel set of samples in aluminum foil to serve as dark controls.

4. HPLC Analysis

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: PDA detector, monitor at the λmax of the parent compound (e.g., 275 nm) and collect spectra from 200-400 nm for peak purity analysis.[22]

5. Data Evaluation

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

  • Assess the peak purity of the parent peak in each chromatogram.

  • Calculate the mass balance to ensure all degradants are being detected.

  • For significant unknown peaks, proceed with LC-MS analysis for structural identification.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Hu, Y., et al. (2019). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Applied Microbiology and Biotechnology.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResolveMass Laboratories Inc. (2024). Forced Degradation Testing in Pharma. [Link]

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Boreen, A. L., et al. (2004). Studies on sulfonamide degradation products.
  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Wang, Z., et al. (2022). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Chemical Engineering Journal. [Link]

  • Di Corcia, D., et al. (2010).
  • Guerard, J. J., et al. (2013). Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. Chemistry – A European Journal. [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research. [Link]

  • Thompson, R. A., & Valentine, K. G. (2004). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences.
  • Adhikari, B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Chen, J., & Xie, H. (2021). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms.
  • Rodriguez-Mozaz, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Current Opinion in Biotechnology. [Link]

  • Kumar, V. (2023).
  • Farhadi, A., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Science of The Total Environment. [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • Varga, B., et al. (2020). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. MDPI.
  • Al-Hetlani, E., et al. (2022). Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection. Electrophoresis. [Link]

  • PubChem. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. National Center for Biotechnology Information. [Link]

  • Morales-García, S. S., et al. (2021).
  • Li, J., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry.
  • Li, H., et al. (2015).
  • Darko, J. O., et al. (2022). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI. [Link]

  • Khan, I., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry.
  • Gonzalez, M. C., & Braun, A. M. (2011). Phenol depletion by thermally activated peroxydisulfate at 70°C. Chemosphere. [Link]

  • FDA. (n.d.). 4-((4-AMINOPHENYL)SULFONYL)PHENOL. Global Substance Registration System. [Link]

  • Petrides, D., et al. (2020). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3.
  • Daneshvar, N., et al. (2007). Effects of Pt and Ag on the photocatalytic degradation of 4-chlorophenol and its by-products.
  • Tautkus, S., et al. (2004). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection.
  • Krzek, J., et al. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wesolowski, M., & Rojek, B. (2013). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry.
  • G, G., et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.
  • Gabarrón, M., et al. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI. [Link]

Sources

Technical Support Center: Purity Analysis of Phenol, 4-[(4-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support hub for the purity analysis of Phenol, 4-[(4-aminophenyl)sulfonyl]- . This molecule, also known by synonyms such as 4-((4-Aminophenyl)sulfonyl)phenol, p-Sulfanilylphenol, and Dapsone Impurity A, is a critical compound in pharmaceutical and chemical synthesis.[1][2][3][4] Its unique structure, featuring a primary amine, a phenolic hydroxyl group, and a sulfonyl bridge, presents specific challenges in achieving accurate and reproducible purity assessments.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered questions to ensure the integrity of your analytical results.

Compound Profile
PropertyValueSource
Chemical Name Phenol, 4-[(4-aminophenyl)sulfonyl]-[1]
CAS Number 25963-47-7[2]
Molecular Formula C₁₂H₁₁NO₃S[1]
Molecular Weight 249.29 g/mol [1]
Melting Point 193-194 °C[5][6]
Appearance Pale Brown to Light Brown Solid[5]
Solubility Slightly soluble in DMSO and Methanol[5]

Frequently Asked Questions (FAQs)

Q1: Why is my HPLC peak for Phenol, 4-[(4-aminophenyl)sulfonyl]- showing significant tailing?

A1: Peak tailing for this compound is a common issue and typically stems from two primary interactions with the stationary phase:

  • Silanol Interactions: The basic primary amine (-NH₂) can interact strongly with acidic silanol groups present on the surface of standard silica-based C18 columns. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

  • Phenolic Hydroxyl Group: The acidic phenol group (-OH) can also contribute to tailing, especially if the mobile phase pH is not optimized to suppress its ionization.[7]

To mitigate this, consider using a modern, end-capped, high-purity silica column or a column specifically designed with low silanol activity.[8] Additionally, optimizing the mobile phase pH is crucial (see Troubleshooting Guide).

Q2: What are the most common process-related impurities I should be looking for?

A2: As this compound is a known related substance to the drug Dapsone (4,4'-diaminodiphenyl sulfone), its impurity profile can be complex.[9][10] The most critical impurities often arise from the synthesis of Dapsone itself or the starting materials for Phenol, 4-[(4-aminophenyl)sulfonyl]-. Key impurities include:

  • Dapsone: The parent drug.

  • 4,4'-Sulfonyldiphenol (Bisphenol S): A related compound where both amino groups are replaced by hydroxyl groups.[11][12]

  • Isomers: Such as 2,4'-sulfonyldiphenol, which can form during the sulfonation reaction.[11]

  • Starting materials and reaction byproducts: Depending on the synthetic route.

Regulatory guidelines, such as those from the ICH, require that any impurity present at a level of 0.1% or higher must be identified.[13]

Q3: Can I use a non-UV detector for purity analysis?

A3: While UV detection (typically around 260-295 nm) is the most common and robust method for this chromophore-containing molecule, other detectors can be used. A mass spectrometer (LC-MS) is highly valuable for peak identification and confirming the presence of impurities, especially during method development and forced degradation studies.[14][15] Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) could also be employed for universal detection if reference standards are unavailable, but they offer lower sensitivity and a non-linear response compared to UV for this compound.

Purity Analysis Workflow

This diagram outlines the logical flow for developing and executing a purity analysis for Phenol, 4-[(4-aminophenyl)sulfonyl]-.

PurityAnalysisWorkflow Workflow for Purity Analysis cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting SamplePrep Sample & Standard Preparation MobilePhasePrep Mobile Phase Preparation & Degassing Equilibration System Equilibration & SST MobilePhasePrep->Equilibration Injection Sample Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Impurity Quantification (% Area Normalization) Integration->Quantification Report Generate Report (Purity, Impurities >0.1%) Quantification->Report

Caption: A typical workflow for HPLC-based purity analysis.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the HPLC analysis of Phenol, 4-[(4-aminophenyl)sulfonyl]-.

Problem 1: Asymmetric or Tailing Peaks
Potential Cause Explanation & Solution
Secondary Silanol Interactions The primary amine on the analyte interacts with acidic silanol groups on the column packing. Solution: 1) Use a modern, high-purity, end-capped C18 or C8 column. 2) Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to saturate the silanol sites. 3) Operate at a lower pH (e.g., 2.5-3.5) to protonate the amine, which can reduce tailing but may affect retention.[14]
Inappropriate Mobile Phase pH The phenolic group (pKa ~7.1) can be partially ionized, leading to mixed-mode retention and tailing.[5] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. A pH of ~3.0 is often a good starting point to keep the phenol protonated and the amine protonated. Use a buffer (e.g., phosphate or formate) with a concentration of 10-25 mM to maintain a stable pH.
Column Overload Injecting too much sample mass can saturate the stationary phase, causing fronting or tailing. Solution: Reduce the injection volume or the sample concentration. Perform a loading study to determine the linear range of the column for your analyte.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Minimize the length and internal diameter (ID) of all connecting tubing (use 0.005" or 0.125 mm ID tubing where possible). Ensure all fittings are properly swaged to eliminate dead volume.
Problem 2: Poor Resolution Between Analyte and Impurities
Potential Cause Explanation & Solution
Insufficient Chromatographic Selectivity The mobile phase and stationary phase are not providing enough differential retention for the compounds. Solution: 1) Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or use a ternary mixture. Methanol can offer different selectivity for phenolic compounds. 2) Gradient Optimization: If using a gradient, make the slope shallower around the elution time of the critical pair to increase separation.[15] 3) Change Stationary Phase: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, which can offer unique interactions with the aromatic and polar functional groups of the analyte and its impurities.
Suboptimal Temperature Temperature affects viscosity and mass transfer, which can impact resolution. Solution: Operate with a column oven set to a stable temperature (e.g., 30-40 °C). Increasing the temperature generally decreases retention times and can sharpen peaks, sometimes improving resolution. However, it can also sometimes decrease selectivity, so this must be evaluated empirically.[16]
Co-elution with Matrix Components If analyzing a formulated product, excipients may interfere with the main peak or impurities. Solution: Improve the sample preparation method. Consider a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to clean up the sample before injection.
Troubleshooting Decision Tree

This diagram helps diagnose and resolve the common issue of peak tailing.

TroubleshootingTree Start Peak Tailing Observed CheckColumn Is the column old or a standard Type A silica? Start->CheckColumn CheckpH Is mobile phase pH within 2 units of pKa (~7.1)? CheckColumn->CheckpH No Sol_NewColumn Action: Switch to a modern, end-capped, high-purity column. CheckColumn->Sol_NewColumn Yes CheckLoad Is sample concentration high? CheckpH->CheckLoad No Sol_AdjustpH Action: Adjust mobile phase pH to < 4 using a buffer. CheckpH->Sol_AdjustpH Yes Sol_Dilute Action: Dilute sample or reduce injection volume. CheckLoad->Sol_Dilute Yes Sol_Good Peak shape likely acceptable. Consider extra-column volume. CheckLoad->Sol_Good No

Caption: A decision tree for troubleshooting peak tailing.

Standard Operating Procedure (SOP): HPLC Purity Analysis

This SOP provides a validated starting point for the reversed-phase HPLC analysis of Phenol, 4-[(4-aminophenyl)sulfonyl]-.

1. Objective To determine the purity of Phenol, 4-[(4-aminophenyl)sulfonyl]- and quantify related impurities by area normalization using High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Materials and Reagents

  • Analyte: Phenol, 4-[(4-aminophenyl)sulfonyl]- reference standard and sample

  • HPLC Column: Waters XTerra® RP18, 5 µm, 4.6 x 250 mm (or equivalent high-purity, end-capped C18 column)[15]

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (adjust to pH 2.5)

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Diluent: Acetonitrile/Water (50:50, v/v)

3. Instrumentation

  • HPLC system with gradient pumping capability, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for instrument control and data processing.

4. Chromatographic Conditions

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Gradient Program See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
25.05050
30.01090
35.01090
35.19010
45.09010

5. Procedure

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mixing thoroughly. Prepare Mobile Phase B by adding 1.0 mL of phosphoric acid to 1 L of acetonitrile. Degas both mobile phases before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL (100 µg/mL).

  • Sample Preparation: Prepare the sample to the same target concentration (0.1 mg/mL) as the standard using the diluent.

  • System Suitability Test (SST):

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Make five replicate injections of the standard solution.

    • The system is suitable for use if the relative standard deviation (%RSD) for the peak area of the main peak is ≤ 2.0%.

  • Analysis: Inject the diluent (as a blank) once, followed by the sample solution(s).

6. Data Analysis

  • Integrate all peaks in the sample chromatogram. Disregard any peaks originating from the blank.

  • Calculate the percentage of each impurity using the area normalization formula: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

  • Report any impurity found at a concentration of 0.1% or greater. The total purity is calculated as 100% minus the sum of all impurity percentages.

References

  • SIELC Technologies. (n.d.). Separation of 4,4'-Sulfonyldiphenol on Newcrom R1 HPLC column. Retrieved from [Link][8]

  • PubChem. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link][1]

  • SynThink. (n.d.). Dapsone EP Impurities & USP Related Compounds. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Impurity profiling of Dapsone using gradient HPLC method. Retrieved from [Link][14]

  • Veeprho. (n.d.). Dapsone Impurities and Related Compound. Retrieved from [Link][10]

  • Pharmaffiliates. (n.d.). Dapsone-impurities. Retrieved from [Link][17]

  • SynZeal. (n.d.). Dapsone Impurities. Retrieved from [Link][3]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][16]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][18]

  • Leistner, A., & Holzgrabe, U. (2021). Impurity profiling of dapsone using gradient HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 198, 113982. [Link][15]

  • Gordon, G. R., Ghoul, D. C., & Peters, J. H. (1975). Identification and quantitation of impurities in dapsone preparations. Journal of Pharmaceutical Sciences, 64(7), 1205-1207. [Link][19]

  • Semantic Scholar. (n.d.). Impurity profiling of dapsone using gradient HPLC method. Retrieved from [Link][20]

  • SCIREA. (2022). Synthesis of process related Dapsone impurities : Selective diazotization of aromatic di-amine. SCIREA Journal of Chemistry, 7(2). [Link][13]

  • PubChem. (n.d.). Bisphenol S. Retrieved from [Link][21]

  • Google Patents. (n.d.). CN104016893A - A preparing method of 4,4'-sulfonyldiphenol. Retrieved from [22]

  • Wikipedia. (n.d.). Bisphenol S. Retrieved from [Link][11]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link][23]

  • ChemBK. (n.d.). 4,4'-SULFONYLDIPHENOL. Retrieved from [Link][24]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs. Retrieved from [Link][25]

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Validation & Comparative

A Senior Application Scientist's Guide: Phenol, 4-[(4-aminophenyl)sulfonyl]- in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Conventional Phenolic Compounds

For researchers and professionals in drug development and material science, the selection of building blocks is a critical decision that dictates the properties and performance of the final product. Phenolic compounds, with their versatile reactivity, are foundational in numerous synthetic applications.[1][2] This guide provides an in-depth comparison of Phenol, 4-[(4-aminophenyl)sulfonyl]- (also known as 4-Amino-4'-hydroxydiphenylsulfone) against other common phenolic compounds, offering field-proven insights and experimental data to inform your selection process.

Understanding the Candidate: Phenol, 4-[(4-aminophenyl)sulfonyl]-

Phenol, 4-[(4-aminophenyl)sulfonyl]- is a multifunctional molecule featuring a phenol, an aniline, and a diaryl sulfone bridge. This unique combination of functional groups imparts a distinct reactivity profile and confers desirable properties to its derivatives, particularly in high-performance polymers and medicinal chemistry.[3][4]

  • The Phenolic Group: Provides a site for nucleophilic attack (e.g., in etherification) and activates its host ring towards electrophilic aromatic substitution.[5][6]

  • The Amino Group: Offers a handle for amidation, alkylation, or diazotization, and strongly activates its own aromatic ring.

  • The Diaryl Sulfone Bridge: A key structural feature, the sulfone group is strongly electron-withdrawing and exceptionally stable, contributing to the high thermal resistance and oxidative stability of polymers derived from it.

Physicochemical Properties: A Comparative Overview

The first step in selecting a synthetic building block is to understand its fundamental properties. The electron-withdrawing nature of the sulfonyl group in Phenol, 4-[(4-aminophenyl)sulfonyl]- significantly influences the acidity of its phenolic proton compared to simpler phenols.

PropertyPhenol, 4-[(4-aminophenyl)sulfonyl]-Bisphenol Ap-CresolPhenol
Molecular Formula C₁₂H₁₁NO₃S[7]C₁₅H₁₆O₂C₇H₈OC₆H₆O
Molecular Weight 249.29 g/mol [7]228.29 g/mol 108.14 g/mol 94.11 g/mol
Melting Point 193-194 °C[3]158-159 °C32-34 °C40.5 °C
Boiling Point 508.5 °C at 760 mmHg[3]220 °C at 4 mmHg202 °C181.7 °C
Acidity (pKa) ~9.5 (Estimated)~10.2~10.26~9.95

Data compiled from various sources. The pKa of Phenol, 4-[(4-aminophenyl)sulfonyl]- is estimated based on the electron-withdrawing effect of the sulfonyl group.

Application in High-Performance Polymer Synthesis

A primary application of sulfone-containing bisphenols is in the synthesis of poly(arylene ether sulfone)s (PAES), a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.[8]

Comparative Advantage over Bisphenol A

While Bisphenol A (BPA) is a workhorse monomer in the polymer industry (e.g., for polycarbonates and epoxy resins), monomers like Phenol, 4-[(4-aminophenyl)sulfonyl]- are selected when superior thermal performance is required. The sulfone linkage is significantly more resistant to thermal degradation than the isopropylidene bridge in BPA.

Furthermore, the pendant amino group on the Phenol, 4-[(4-aminophenyl)sulfonyl]- monomer offers a significant advantage: it provides a reactive site for post-polymerization modification. This allows for the tuning of polymer properties, such as:

  • Cross-linking: To enhance solvent resistance and mechanical properties.

  • Grafting: To introduce new functionalities or improve compatibility with other materials.

  • Dyeability: For applications in textiles and coatings.

The following diagram illustrates the general workflow for synthesizing and characterizing a PAES polymer.

Fig 1. Experimental workflow for Poly(arylene ether sulfone) synthesis.
Experimental Protocol: Synthesis of a PAES Copolymer

This protocol describes a typical nucleophilic aromatic substitution (SNAr) polycondensation reaction. The causality for key steps is explained.

Materials:

  • Phenol, 4-[(4-aminophenyl)sulfonyl]- (Monomer 1)

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS) (Monomer 2)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

    • Causality: A nitrogen atmosphere is crucial to prevent oxidation of the phenoxide intermediate at high temperatures. The Dean-Stark trap is used to azeotropically remove water formed during the reaction, which can inhibit the reaction and affect the final molecular weight.

  • Monomer Charging: Charge the flask with equimolar amounts of Phenol, 4-[(4-aminophenyl)sulfonyl]- and DCDPS. Add DMAc to dissolve the monomers (typically to achieve a 20-30% w/v solution). Add toluene (approx. 10% of DMAc volume).

  • Base Addition: Add an excess of anhydrous K₂CO₃ (typically 1.1 to 1.5 moles per mole of phenol).

    • Causality: K₂CO₃ is a weak base used to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide salt. This phenoxide is the active nucleophile that attacks the electron-deficient aromatic ring of DCDPS. An excess ensures complete conversion.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140°C). Water and toluene will collect in the Dean-Stark trap. Continue until no more water is collected (approx. 2-4 hours). Drain the toluene from the trap.

  • Polymerization: Slowly raise the temperature to 160-170°C to initiate polymerization. The solution will become increasingly viscous. Maintain the reaction for 8-12 hours.

    • Causality: Higher temperatures are required for the SNAr reaction to proceed at a reasonable rate. The viscosity increase is a direct indicator of polymer chain growth.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Dilute the viscous polymer solution with DMAc if necessary. Slowly pour the solution into a large excess of vigorously stirred methanol/water (80:20 v/v) to precipitate the polymer.

  • Washing: Filter the fibrous polymer precipitate. Wash it thoroughly with hot deionized water to remove residual salts (like KCl) and then with methanol to remove unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C until a constant weight is achieved.

Application in Medicinal Chemistry and Drug Discovery

The diaryl sulfone core is a privileged scaffold in medicinal chemistry, most famously represented by the antibacterial drug Dapsone (4,4'-diaminodiphenyl sulfone).[9][10] Phenol, 4-[(4-aminophenyl)sulfonyl]- can be viewed as a hydroxylated analog of Dapsone, providing a crucial point for synthetic diversification.

Comparative Advantage over Dapsone and other Phenols
  • Synthetic Handle: Compared to Dapsone, the phenolic hydroxyl group of Phenol, 4-[(4-aminophenyl)sulfonyl]- provides an orthogonal reactive site.[4][11] While both amino groups on Dapsone can be functionalized, the phenol allows for selective O-alkylation or O-acylation, creating ethers and esters with distinct pharmacological profiles.[12]

  • Pharmacokinetic Modulation: The introduction of a hydroxyl group generally increases polarity and can serve as a site for Phase II metabolism (glucuronidation or sulfation). This allows medicinal chemists to fine-tune a drug candidate's solubility, metabolic stability, and excretion profile.

  • Hydrogen Bonding: The phenol group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets compared to non-hydroxylated analogs.[13]

The following diagram illustrates a decision-making process for selecting a phenolic building block in a drug discovery context.

Phenol_Selection_Guide start Start: Need Phenolic Scaffold q1 Primary Goal? start->q1 ans1 Polymer Synthesis q1->ans1 Materials ans2 Drug Discovery / Small Molecule Synthesis q1->ans2 Bio-activity q2 Need High Thermal Stability in Final Product? res1 Consider Sulfone Monomers: Phenol, 4-[(4-aminophenyl)sulfonyl]- q2->res1 Yes res2 Consider Standard Bisphenols: Bisphenol A, Bisphenol AF q2->res2 No q3 Need Multiple, Orthogonal Reactive Sites? res3 Consider Multifunctional Phenols: Phenol, 4-[(4-aminophenyl)sulfonyl]- (for -OH and -NH₂ handles) q3->res3 Yes res4 Consider Simpler Phenols: p-Aminophenol, p-Cresol q3->res4 No ans1->q2 ans2->q3

Fig 2. Decision guide for selecting phenolic synthons.
Experimental Protocol: N-Acetylation of Phenol, 4-[(4-aminophenyl)sulfonyl]-

This protocol demonstrates the selective acylation of the amino group, leaving the phenolic hydroxyl intact under mild conditions—a common strategy in protecting the more nucleophilic amine before modifying the phenol.

Materials:

  • Phenol, 4-[(4-aminophenyl)sulfonyl]-

  • Acetic Anhydride

  • Pyridine

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Phenol, 4-[(4-aminophenyl)sulfonyl]- (1 equivalent) in pyridine at room temperature.

    • Causality: Pyridine acts as both the solvent and a mild base to neutralize the acetic acid byproduct formed during the reaction.

  • Acylation: Cool the solution in an ice bath to 0°C. Slowly add acetic anhydride (1.1 equivalents) dropwise while stirring.

    • Causality: The primary amino group is significantly more nucleophilic than the phenolic oxygen, allowing for selective N-acetylation at low temperatures. Adding the anhydride slowly controls the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-acetamido-4'-hydroxydiphenyl sulfone.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Conclusion: A Multifunctional Tool for Advanced Synthesis

Phenol, 4-[(4-aminophenyl)sulfonyl]- is more than just another phenolic compound; it is a specialized building block that offers a unique convergence of properties.

  • For Polymer Scientists: It is a superior alternative to standard bisphenols when high thermal stability, mechanical robustness, and options for post-polymerization functionalization are required.

  • For Medicinal Chemists: It serves as a versatile scaffold that combines the proven diaryl sulfone core with orthogonal phenolic and amino functionalities, enabling the creation of diverse molecular libraries with tunable pharmacokinetic properties.[14][15]

While simpler, less expensive phenols like p-cresol or Bisphenol A have their place, the investment in a multifunctional monomer like Phenol, 4-[(4-aminophenyl)sulfonyl]- is justified in applications where performance and synthetic versatility are paramount.

References

  • Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. (n.d.). Semantic Scholar.
  • Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. (n.d.). Semantic Scholar.
  • The Role of Trifunctional Phenolic Compounds in Modern Polymer Science. (n.d.). Polymer Chemistry.
  • Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. (n.d.). Semantic Scholar.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). PMC - NIH.
  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). GSC Online Press.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Journal of Medicinal Chemistry.
  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. (n.d.). NIH.
  • Naturally occurring phenolic sources: monomers and polymers. (n.d.). RSC Publishing.
  • Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. (2021). International Journal of Veterinary and Animal Research.
  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (n.d.). MDPI.
  • Reactions of Phenols. (n.d.). Organic Chemistry Class Notes - Fiveable.
  • 4-[(4-aminophenyl)sulphonyl]phenol 25963-47-7. (n.d.). Guidechem.
  • Evaluation of dapsone and its synthetic derivative DDS-13 in cancer in vitro. (n.d.). PMC - NIH.
  • Reactions of Phenols. (2024). Chemistry LibreTexts.
  • Synthesis of Soluble Poly(arylene ether sulfone) Ionomers with Pendant Quaternary Ammonium Groups for Anion Exchange Membranes. (2009). Macromolecules - ACS Publications.
  • Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity. (n.d.). Taylor & Francis Online.
  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.). Journal of the American Chemical Society.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (2011). ResearchGate.
  • 4-((4-Aminophenyl)sulfonyl)phenol. (n.d.). PubChem.
  • 4-((4-Aminophenyl)sulfonyl)phenol. (n.d.). MySkinRecipes.
  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.). ACS Publications.
  • Evaluation of dapsone and its synthetic derivative DDS-13 in cancer in vitro. (2023). ResearchGate.
  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S.
  • Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. (2011). PDF.
  • 4-((4-Aminophenyl)sulfonyl)phenol. (n.d.). CymitQuimica.
  • Synthesis, In Vitro, and In Silico Analysis of the Antioxidative Activity of Dapsone Imine Derivatives. (2021). MDPI.
  • 4,4'-Diaminodiphenylsulfone synthesis. (n.d.). ChemicalBook.
  • Phenol, 4-[(4-aminophenyl)sulfonyl]-. (n.d.). Benchchem.
  • Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. (2008). Google Patents.
  • 4-Aminophenyl sulphone. (n.d.). HiMedia Laboratories.
  • Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. (2020). Systematic Reviews in Pharmacy.
  • 4-((4-aminophenyl)sulfonyl)phenol. (n.d.). Appretech Scientific Limited.
  • Synthetic route for preparation of compounds 1-4. (n.d.). ResearchGate.
  • Synthesis, In Vitro, and In Silico Analysis of the Antioxidative Activity of Dapsone Imine Derivatives. (2021). PubMed.

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A Comparative Guide to the Biological Activity of Phenol, 4-[(4-aminophenyl)sulfonyl]- Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenol, 4-[(4-aminophenyl)sulfonyl]-, more commonly known as dapsone, has for decades been a cornerstone in the treatment of leprosy and other chronic inflammatory diseases.[1] Its clinical utility is derived from a unique dual-action profile, exhibiting both potent antibacterial and significant anti-inflammatory properties.[2] The inherent therapeutic value of the dapsone scaffold has spurred considerable interest in the synthesis and evaluation of its analogs. The primary objectives of these medicinal chemistry efforts are to enhance its therapeutic efficacy, broaden its spectrum of activity, and mitigate the adverse effects associated with the parent compound.

This guide provides a comprehensive comparison of the biological activities of various dapsone analogs, with a focus on their antimicrobial and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these compounds. This information is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of infectious diseases and inflammation.

Mechanisms of Biological Activity

Dapsone's therapeutic versatility stems from its ability to modulate two distinct biological pathways: bacterial folic acid synthesis and neutrophil-mediated inflammation.

Antibacterial Action: Inhibition of Folic Acid Synthesis

Dapsone exerts its bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][4] Bacteria rely on this pathway to produce tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), dapsone effectively blocks the production of dihydrofolic acid, thereby halting bacterial growth and replication.[4]

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid via Dihydropteroate synthetase DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid via DHFR Nucleic_acid_synthesis Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_acid_synthesis Dapsone Dapsone / Analogs Dapsone->DHPS Competitive Inhibition G cluster_1 Neutrophil-Mediated Inflammation & Dapsone Inhibition Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release Myeloperoxidase (MPO) Release Neutrophil_Activation->MPO_Release MPO MPO MPO_Release->MPO H2O2 Hydrogen Peroxide (H2O2) H2O2->MPO Cl_ion Chloride Ion (Cl-) Cl_ion->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Tissue_Damage Tissue Damage HOCl->Tissue_Damage Dapsone_Analogs Dapsone / Analogs Dapsone_Analogs->MPO Inhibition

Caption: Dapsone's anti-inflammatory mechanism of action.

Comparative Analysis of Dapsone Analogs

The modification of the dapsone scaffold has led to the development of numerous analogs with altered biological activity profiles. The following sections provide a comparative analysis of these analogs based on their antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of dapsone analogs is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Table 1: Comparative Antimicrobial Activity of Dapsone and its Analogs

CompoundModificationTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Dapsone -Staphylococcus aureus16.8-[2]
Escherichia coli17.2-[2]
Analog 1a Schiff base with 4-hydroxybenzaldehydeStaphylococcus aureus-31.25
Pseudomonas aeruginosa-15.625
Analog 1b Schiff base with 4-hydroxy-3-methoxybenzaldehydeStaphylococcus aureus-15 - 62.5
Escherichia coli-15 - 62.5
Analog Ic Schiff base with 2,4-dichlorobenzaldehydeStaphylococcus aureus20.1-[2]
Escherichia coli20.4-[2]
Analog Ie Schiff base with 4-methoxybenzaldehydeStaphylococcus aureus20.2-[2]
Escherichia coli20.3-[2]
Analog IIb Azetidinone derivative of IbStaphylococcus aureus20.3-[2]
Escherichia coli20.4-[2]
Analog IIc Azetidinone derivative of IcStaphylococcus aureus20.1-[2]
Escherichia coli20.4-[2]

Structure-Activity Relationship Insights:

The data presented in Table 1 suggest that the formation of Schiff bases from dapsone can lead to enhanced antibacterial activity. For instance, analogs Ic and Ie, which are Schiff bases derived from 2,4-dichlorobenzaldehyde and 4-methoxybenzaldehyde respectively, exhibit larger zones of inhibition against both S. aureus and E. coli compared to the parent dapsone. [2]Furthermore, the conversion of these Schiff bases to their corresponding 2-azetidinone derivatives (analogs IIb and IIc) appears to maintain or slightly enhance this activity. [2]The MIC data for analogs 1a and 1b also indicate potent antibacterial effects, with activity observed in the low microgram per milliliter range. These findings highlight the potential of modifying the amino groups of dapsone to generate novel antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of dapsone analogs is often assessed by their ability to inhibit key neutrophil functions, such as the respiratory burst (ROS production) and MPO activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. A lower IC50 value signifies a more potent inhibitor.

A study comparing twelve sulfone analogs of dapsone found that several derivatives exhibited comparable or greater inhibition of zymosan-mediated human neutrophil respiratory burst and interleukin-1-stimulated neutrophil adhesion compared to dapsone. The most effective compounds in these assays were the 2-nitro-4-amino-, 2-hydroxy-4-aminopropyl-, and 2-methoxy-4-aminoethyl- derivatives. This suggests that substitutions on the phenyl rings of the dapsone scaffold can significantly modulate its anti-inflammatory properties.

(Further quantitative data on the IC50 values for a series of dapsone analogs in MPO inhibition or other neutrophil function assays is being actively sought to provide a more comprehensive comparative table.)

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to evaluate the biological activity of dapsone and its analogs.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of a compound against a bacterial strain.

G cluster_2 MIC Assay Workflow Prepare_Compound Prepare serial dilutions of the test compound Inoculate_Plate Inoculate a 96-well plate containing the compound dilutions Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare a standardized bacterial inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine the MIC (lowest concentration with no visible growth) Incubate->Read_Results

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Myeloperoxidase (MPO) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a compound on MPO activity.

G cluster_3 MPO Inhibition Assay Workflow Prepare_Reagents Prepare assay buffer, MPO, substrate, and test compound dilutions Incubate_Compound Pre-incubate MPO with the test compound Prepare_Reagents->Incubate_Compound Initiate_Reaction Initiate the reaction by adding H2O2 Incubate_Compound->Initiate_Reaction Measure_Activity Measure the change in absorbance or fluorescence over time Initiate_Reaction->Measure_Activity Calculate_Inhibition Calculate the percent inhibition and IC50 value Measure_Activity->Calculate_Inhibition

Caption: Workflow for the Myeloperoxidase (MPO) Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a working solution of human MPO enzyme in the assay buffer.

    • Prepare a stock solution of the substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB).

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of MPO enzyme to each well.

    • Add the various concentrations of the test compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Add the TMB substrate to each well.

    • Initiate the reaction by adding a fixed concentration of hydrogen peroxide (H2O2).

  • Measurement:

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 650 nm for TMB) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each compound concentration.

    • Determine the percent inhibition of MPO activity relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of MPO activity.

Conclusion

The dual antibacterial and anti-inflammatory properties of "Phenol, 4-[(4-aminophenyl)sulfonyl]-" (dapsone) make it a valuable therapeutic agent and an attractive scaffold for the development of new drugs. The synthesis of dapsone analogs, particularly Schiff bases and their derivatives, has shown promise in enhancing its antimicrobial activity. While qualitative data suggests that structural modifications can also improve anti-inflammatory effects, a more extensive collection of quantitative data is needed to establish clear structure-activity relationships in this regard. The experimental protocols provided in this guide offer a standardized approach for the continued evaluation of novel dapsone analogs, which will be crucial for the future development of more effective and safer treatments for infectious and inflammatory diseases.

References

  • N'DRI, J. B., et al. (2020). Evaluation of the antibacterial activities of two new Schiff bases derived from dapsone. Moroccan Journal of Heterocyclic Chemistry, 19(2), 100-106.
  • Wadher, S. J., et al. (2009). Synthesis and Biological Evaluation of Schiff base of Dapsone and their derivative as Antimicrobial agents. International Journal of PharmTech Research, 1(1), 22-33.
  • Wadher, S. J., et al. (2009). Synthesis and Biological Evaluation of Schiff base of Dapsone and their derivative as Antimicrobial agents. ResearchGate. [Link]

  • Dapsone. Wikipedia. [Link]

  • What is the mechanism of Dapsone? Patsnap Synapse. [Link]

  • Dapsone in dermatology and beyond. PubMed Central. [Link]

  • Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]

  • Studies on the Inhibitory Effects of Analogues of Dapsone on Neutrophil Function In-Vitro. J Pharm Pharmacol. 1997 Jan;49(1):53-7.
  • Microbiology Review(s). accessdata.fda.gov. [Link]

  • Dapsone, More than an Effective Neuro and Cytoprotective Drug. PubMed Central. [Link]

  • A comprehensive insight into the anti-inflammatory properties of dapsone. PubMed. [Link]

  • Harnessing the Anti-inflammatory Effects of Topical Dapsone for Management of Acne. The Journal of Clinical and Aesthetic Dermatology. [Link]

  • The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by Dapsone: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS. PubMed Central. [Link]

  • The Potential Effect of Dapsone on the Inflammatory Reactions in COVID-19: Staggering View. PubMed. [Link]

  • Dapsone suppresses integrin-mediated neutrophil adherence function. PubMed. [Link]

  • Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Systematic Reviews in Pharmacy. [Link]

  • Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction. PubMed. [Link]

  • Evaluation of dapsone and its synthetic derivative DDS-13 in cancer in vitro. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity of New Compounds Derived from Dapsone. Digital Repository. [Link]

  • Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction. Journal of Leukocyte Biology. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-((4-Aminophenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-((4-aminophenyl)sulfonyl)phenol, a key intermediate in the synthesis of various pharmaceuticals, including sulfonamide drugs.[1] As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the validation process, ensuring that the chosen analytical method is not just precise and accurate, but truly fit for its intended purpose. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5][6][7][8][9][10][11][12][13]

The Critical Role of Method Validation

Before delving into specific techniques, it's crucial to understand why we validate analytical methods. Validation is the documented evidence that a procedure is suitable for its intended use.[8][10][12] For a molecule like 4-((4-aminophenyl)sulfonyl)phenol, which possesses both a sulfonamide and a phenol functional group, a robust analytical method is essential for quantifying its purity, identifying potential impurities, and ensuring the consistency of manufacturing processes.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is often the primary choice for the analysis of non-volatile and thermally labile compounds like 4-((4-aminophenyl)sulfonyl)phenol.[14] Its versatility, robustness, and high-resolution capabilities make it a staple in quality control laboratories.

A Validated HPLC Method for 4-((4-Aminophenyl)sulfonyl)phenol: A Hypothetical Protocol

The following is a detailed, hypothetical protocol for the validation of an HPLC method for the quantification of 4-((4-aminophenyl)sulfonyl)phenol. This protocol is designed to be self-validating, with each step contributing to the overall assurance of the method's reliability.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_validation Validation Parameters (ICH Q2(R1)) Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., Dissolution in Mobile Phase) Sample_Prep->HPLC_System Chrom_Conditions Chromatographic Conditions (Mobile Phase, Flow Rate, etc.) Specificity Specificity HPLC_System->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Workflow for the validation of an HPLC method for 4-((4-aminophenyl)sulfonyl)phenol.

Step-by-Step Validation Protocol:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][15]

    • Procedure: A solution of 4-((4-aminophenyl)sulfonyl)phenol is prepared. Separately, solutions of potential impurities and degradation products are prepared. A placebo solution (containing all formulation excipients except the active ingredient) is also prepared. All solutions are injected into the HPLC system.

    • Acceptance Criteria: The peak for 4-((4-aminophenyl)sulfonyl)phenol in the sample solution should be spectrally pure and have a retention time that matches the standard. There should be no interfering peaks at the retention time of the analyte in the placebo and impurity solutions.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[8]

    • Procedure: A series of at least five concentrations of 4-((4-aminophenyl)sulfonyl)phenol reference standard are prepared, typically ranging from 50% to 150% of the expected sample concentration. Each solution is injected in triplicate.

    • Data Analysis: A calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy: The closeness of test results obtained by the method to the true value.

    • Procedure: Accuracy is assessed by the recovery of spiked samples. A known amount of 4-((4-aminophenyl)sulfonyl)phenol is added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration is prepared in triplicate.

    • Data Analysis: The percentage recovery is calculated for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): A minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed on the same day, by the same analyst, and on the same instrument.[12]

    • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

    • Procedure: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Acceptance Criteria: The LOQ should be demonstrated by analyzing a sample at this concentration and showing that the precision and accuracy are acceptable.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

    • Procedure: Small changes are made to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2%).

    • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Hypothetical Validation Data Summary for HPLC Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentration50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report value0.1 µg/mL
LOQ Report value0.3 µg/mL
Robustness System suitability passes under varied conditions.Pass

Alternative Analytical Methodologies: A Comparative Overview

While HPLC is a robust technique, other methods offer distinct advantages depending on the specific analytical need.

UV-Vis Spectroscopy: A Simple and Cost-Effective Approach

UV-Vis spectroscopy is a straightforward and inexpensive technique that can be used for the quantitative analysis of compounds with a chromophore, such as 4-((4-aminophenyl)sulfonyl)phenol. The presence of aromatic rings and the sulfonyl group suggests that the compound will have a distinct UV absorption profile.[3][6][9][13][16][17][18]

  • Principle: The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

  • Advantages:

    • Simple and rapid analysis.

    • Low cost of instrumentation and operation.

    • Suitable for routine quality control of pure substances.

  • Limitations:

    • Lower specificity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds.

    • Not suitable for the analysis of complex mixtures or for the identification and quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[1][2][4][5][7]

  • Principle: After separation by LC, molecules are ionized and their mass-to-charge ratio (m/z) is determined.

  • Advantages:

    • High Specificity: Provides molecular weight information, which is highly specific for compound identification.

    • High Sensitivity: Can detect and quantify analytes at very low concentrations (trace levels).[7]

    • Structural Elucidation: Tandem MS (MS/MS) can provide fragmentation patterns that help in the structural elucidation of unknown impurities and degradation products.

  • Limitations:

    • High cost of instrumentation and maintenance.

    • Requires more specialized expertise to operate and interpret data.

    • Matrix effects can sometimes suppress or enhance the ionization of the analyte, affecting quantitation.

Selecting the Right Analytical Method: A Decision Framework

The choice of an analytical method is a critical decision that should be based on the specific requirements of the analysis.

Method_Selection cluster_goals Analytical Goals cluster_methods Recommended Method Start Define Analytical Goal Goal1 Routine QC of Bulk Drug Substance Start->Goal1 Goal2 Impurity Profiling & Degradation Studies Start->Goal2 Goal3 Trace Level Analysis in Complex Matrix Start->Goal3 Method1 UV-Vis or HPLC-UV Goal1->Method1 Simple, cost-effective Method2 HPLC-UV Goal1->Method2 Higher specificity needed Goal2->Method2 Quantitative impurity analysis Method3 LC-MS/MS Goal2->Method3 Impurity identification needed Goal3->Method3 High sensitivity & specificity required

Sources

A Comparative Guide to the Predicted Cross-Reactivity of Phenol, 4-[(4-aminophenyl)sulfonyl]- in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Profile of a Dapsone Analog

Phenol, 4-[(4-aminophenyl)sulfonyl]-, also known as 4-((4-aminophenyl)sulfonyl)phenol, is a sulfonylarylamine that shares a close structural resemblance to the well-characterized drug, dapsone (4,4'-diaminodiphenyl sulfone). Dapsone is a cornerstone therapy for leprosy and dermatitis herpetiformis, exhibiting both antimicrobial and potent anti-inflammatory properties[1][2]. The biological activities of dapsone are intrinsically linked to its metabolism, particularly the formation of its hydroxylamine metabolite, which is implicated in both therapeutic effects and adverse reactions[3].

Given the structural analogy, it is plausible to predict that Phenol, 4-[(4-aminophenyl)sulfonyl]- may exhibit a similar, albeit nuanced, cross-reactivity profile in various biological assays. This guide provides a comparative framework for assessing the potential biological activities of Phenol, 4-[(4-aminophenyl)sulfonyl]-, with a focus on key enzymatic and cellular systems where dapsone and other sulfonamides are known to interact. It is critical to underscore that the following comparisons are largely predictive, based on the established pharmacology of dapsone, and serve as a guide for empirical validation.

Predicted Biological Activity Profile: A Comparative Outlook

The primary mechanism of dapsone's anti-inflammatory action is the inhibition of myeloperoxidase (MPO), a key enzyme in neutrophils responsible for the production of hypochlorous acid during the oxidative burst[4][5]. This inhibitory action mitigates tissue damage at sites of inflammation. Furthermore, dapsone's metabolism by cytochrome P450 (CYP) enzymes is a critical determinant of its efficacy and toxicity[2]. Therefore, a comparative analysis of Phenol, 4-[(4-aminophenyl)sulfonyl]- should prioritize these two systems.

Myeloperoxidase (MPO) Inhibition: The Anti-Inflammatory Nexus

Dapsone is a well-documented inhibitor of MPO, arresting the enzyme in an inactive state and thereby reducing the production of cytotoxic oxidants[1][4]. The structural similarity of Phenol, 4-[(4-aminophenyl)sulfonyl]- to dapsone strongly suggests that it may also function as an MPO inhibitor. The presence of the sulfonylaniline core is the key pharmacophore for this activity.

Comparative Data Table: Predicted MPO Inhibition

CompoundKnown/Predicted MPO IC50Rationale for Prediction
DapsoneReported IC50 values in the low micromolar rangeEstablished MPO inhibitor with extensive literature support.
Phenol, 4-[(4-aminophenyl)sulfonyl]- Data Not Available (Predicted to be an MPO inhibitor) Structural analog of dapsone, retaining the core sulfonylaniline moiety responsible for MPO interaction. The hydroxyl group may influence potency.
4-Aminobenzoic acid hydrazide (ABAH)~0.5 µM[1]A known potent MPO inhibitor, serving as a positive control in MPO assays.
Cytochrome P450 (CYP) Interaction: A Double-Edged Sword

Dapsone is metabolized by various CYP isoforms, with CYP2E1, CYP2C9, and CYP3A4 being significant contributors[2]. This metabolism leads to the formation of the reactive dapsone hydroxylamine, which is central to both its therapeutic action and its hematological side effects[3]. The phenolic group in Phenol, 4-[(4-aminophenyl)sulfonyl]- introduces a potential site for glucuronidation or sulfation, which could represent an alternative metabolic pathway compared to dapsone. However, the core aniline structure is still susceptible to N-hydroxylation by CYP enzymes.

Comparative Data Table: Predicted CYP Interaction Profile

CompoundKey Metabolizing CYP IsoformsPredicted Cross-Reactivity/Inhibition
DapsoneCYP2E1, CYP2C9, CYP3A4[2]Substrate and potential inhibitor of these isoforms.
Phenol, 4-[(4-aminophenyl)sulfonyl]- Data Not Available (Predicted to be a substrate for CYP2E1, CYP2C9, CYP3A4) The aniline moiety is a likely target for CYP-mediated oxidation. The phenolic group may also undergo metabolism by other CYPs or phase II enzymes.
SulfaphenazoleCYP2C9A well-characterized potent and selective inhibitor of CYP2C9, serving as a positive control for inhibition assays.

Experimental Workflows for Assessing Cross-Reactivity

To empirically validate the predicted biological activities of Phenol, 4-[(4-aminophenyl)sulfonyl]-, a series of well-defined in vitro assays are essential. The following section provides detailed protocols for key assays.

Myeloperoxidase (MPO) Inhibition Assay

This cell-free enzymatic assay quantifies the inhibitory potential of a test compound on MPO activity.

Diagram of MPO Inhibition Assay Workflow

MPO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: MPO Enzyme, H2O2, Chromogenic Substrate, Test Compound Dilutions incubation Incubate MPO with Test Compound reagents->incubation Add to plate reaction Initiate Reaction with H2O2 and Substrate incubation->reaction Pre-incubation measurement Measure Absorbance (Color Development) reaction->measurement Kinetic or Endpoint calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the cell-free myeloperoxidase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human MPO enzyme in assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

    • Prepare a stock solution of hydrogen peroxide (H₂O₂) in deionized water.

    • Prepare a stock solution of a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) in a suitable solvent.

    • Prepare serial dilutions of Phenol, 4-[(4-aminophenyl)sulfonyl]-, dapsone (positive control), and a known MPO inhibitor like ABAH in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the test compounds and controls to their respective wells.

    • Add the MPO enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the H₂O₂ and chromogenic substrate solution to all wells.

    • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 650 nm for TMB) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of MPO inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing CYP isoforms.

Diagram of CYP Inhibition Assay Workflow

CYP_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: Human Liver Microsomes, CYP-specific Substrates, NADPH, Test Compound incubation Incubate Microsomes, Substrate, and Test Compound reagents->incubation Add to plate reaction Initiate Reaction with NADPH incubation->reaction Pre-incubation quenching Stop Reaction (e.g., Acetonitrile) reaction->quenching Incubation lcms Quantify Metabolite by LC-MS/MS quenching->lcms calculation Calculate % Inhibition lcms->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the in vitro cytochrome P450 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a suspension of human liver microsomes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare stock solutions of CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

    • Prepare a stock solution of the NADPH regenerating system.

    • Prepare serial dilutions of Phenol, 4-[(4-aminophenyl)sulfonyl]- and a known inhibitor for each CYP isoform (e.g., sulfaphenazole for CYP2C9).

  • Assay Procedure:

    • In a 96-well plate, add the human liver microsomes, probe substrate, and test compound dilutions.

    • Pre-incubate the plate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time.

    • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Data Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the percentage of inhibition of metabolite formation for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment.

Diagram of CETSA Workflow

CETSA_Workflow cell_treatment Treat cells with Test Compound or Vehicle heating Heat cells at varying temperatures cell_treatment->heating lysis Lyse cells heating->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation detection Detect soluble target protein (e.g., Western Blot, ELISA) centrifugation->detection analysis Analyze protein stability shift detection->analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells expressing the target protein (e.g., neutrophils for MPO) to an appropriate density.

    • Treat the cells with various concentrations of Phenol, 4-[(4-aminophenyl)sulfonyl]- or a vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion: A Roadmap for Empirical Validation

This guide provides a scientifically grounded framework for investigating the cross-reactivity of Phenol, 4-[(4-aminophenyl)sulfonyl]- in key biological assays. Based on its structural similarity to dapsone, it is predicted to exhibit inhibitory activity against myeloperoxidase and interact with cytochrome P450 enzymes. However, it is imperative that these predictions are substantiated by rigorous experimental data. The detailed protocols provided herein offer a clear path for researchers to empirically determine the biological activity profile of this compound. Such studies are essential for understanding its potential therapeutic applications and off-target effects, thereby contributing to the development of safer and more effective pharmacological agents.

References

  • Bozeman, P. M., Learn, D. B., & Thomas, E. L. (1992). Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by dapsone. Biochemical pharmacology, 44(3), 553–563.
  • Kettle, A. J., & Winterbourn, C. C. (1991). Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs. Biochemical pharmacology, 41(10), 1485–1492.
  • Dal-Pizzol, F., et al. (2002). Dapsone inhibits the production of reactive oxygen species and the expression of inducible nitric oxide synthase in stimulated C6 glioma cells. Neurochemical research, 27(12), 1637–1642.
  • PubChem. (n.d.). 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • Zuidema, J., van der Voort Maarschalk, K., & Merkus, F. W. (1986). Clinical pharmacokinetics of dapsone. Clinical pharmacokinetics, 11(4), 299–315.
  • PubChem. (n.d.). Dapsone. Retrieved from [Link]

  • Uetrecht, J. P. (1992). The role of metabolism in drug-induced hypersensitivity reactions. Allergy proceedings, 13(4), 177–182.
  • GSRS. (n.d.). 4-((4-AMINOPHENYL)SULFONYL)PHENOL. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Jafari, M., et al. (2017). The cellular thermal shift assay for drug target engagement studies.
  • Dapsone. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Dapsone. In: Wikipedia. Retrieved from: [Link]

  • WOLF, R., & Tüzün, B. (2017). Dapsone: a drug with new indications.
  • Sontheimer, R. D. (2014). Chapter 225. Dapsone. In Fitzpatrick's Dermatology in General Medicine, 8e. McGraw-Hill.
  • Coleman, M. D. (1993). Dapsone: modes of action, toxicity and possible strategies for increasing patient tolerance.
  • Zhu, Y. I., & Stiller, M. J. (2001). Dapsone and sulfones in dermatology: overview and update.
  • Ghaoui, R., & Liew, D. (2017). Dapsone hypersensitivity syndrome: a case report and literature review. Internal medicine journal, 47(11), 1332–1335.
  • Gillis, T. P., & Krahenbuhl, J. L. (1987). Dapsone and its analogues. Antimicrobial agents and chemotherapy, 31(7), 997–1002.
  • Wozel, G., & Blasum, C. (2014). Dapsone in dermatology and beyond.
  • Premanand, A., & Reena, R. (2012). Dapsone: a review. Journal of cutaneous and aesthetic surgery, 5(1), 66–70.
  • Paniker, U., & Levine, N. (2001). Dapsone and sulfapyridine.
  • Sener, O., & Doganci, L. (2005). Dapsone: a drug with a broad spectrum of activity.
  • Kazmierczak, J. A., & Van-Epps, D. E. (1990). Dapsone and sulfones in dermatology.

Sources

Navigating the Solid-State Landscape: A Comparative Guide to Sulfonamide Polymorphs, Exemplified by Dapsone

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, presents both a challenge and an opportunity in drug development. This guide provides a comprehensive framework for the structural analysis and comparison of polymorphs, with a specific focus on sulfonamide-containing compounds. Due to the limited publicly available data on the polymorphic forms of "Phenol, 4-[(4-aminophenyl)sulfonyl]-," this guide will utilize the extensively studied and well-characterized polymorphic system of its parent compound, dapsone (4,4'-diaminodiphenyl sulfone), as an illustrative model. The principles and methodologies detailed herein are directly applicable to the investigation of "Phenol, 4-[(4-aminophenyl)sulfonyl]-" and other related APIs.

Dapsone is known to exhibit a complex polymorphic landscape, with five anhydrous forms (I, II, III, IV, and V) and a hydrate identified to date.[1][2] This rich polymorphism makes it an excellent case study for demonstrating the application of various analytical techniques to elucidate the relationships between different solid forms.

The Strategic Importance of Polymorph Screening

The discovery and characterization of all accessible polymorphs of an API is a critical step in preformulation.[3] Different polymorphs can exhibit distinct physicochemical properties. For instance, a metastable form may have higher solubility and faster dissolution, potentially leading to enhanced bioavailability, but it also carries the risk of converting to a more stable, less soluble form over time. Therefore, a thorough understanding of the polymorphic landscape is essential for selecting the optimal solid form for development and ensuring consistent product performance and quality.

A comprehensive polymorph screen aims to crystallize the API under a wide array of conditions to induce the formation of different crystalline structures.[1] Key experimental variables include:

  • Solvents: A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

  • Crystallization Techniques: Slow evaporation, cooling crystallization, anti-solvent addition, slurry conversion, and melt crystallization.

  • Temperature and Pressure: Exploring a range of temperatures and pressures can favor the nucleation and growth of different polymorphs.

  • Mechanical Stress: Grinding and milling can sometimes induce polymorphic transformations.

Experimental Workflow for Polymorph Identification and Characterization

The following workflow outlines the key experimental stages for a comprehensive analysis of API polymorphs.

Polymorph Characterization Workflow cluster_Screening Polymorph Screening cluster_Isolation Isolation & Primary Characterization cluster_DetailedAnalysis In-depth Structural & Thermal Analysis cluster_Stability Thermodynamic Stability Assessment Screening Crystallization under Diverse Conditions Isolation Isolation of Solid Forms Screening->Isolation Harvest Crystals PXRD Powder X-ray Diffraction (PXRD) Isolation->PXRD Initial Phase Identification SCXRD Single Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD For Novel Crystalline Forms DSC Differential Scanning Calorimetry (DSC) PXRD->DSC Thermal Behavior Spectroscopy Vibrational Spectroscopy (FTIR/Raman) PXRD->Spectroscopy Fingerprinting Solubility Solubility Studies PXRD->Solubility Thermodynamic Relationship TGA Thermogravimetric Analysis (TGA) DSC->TGA Solvation State Slurry Competitive Slurry Experiments Solubility->Slurry Confirm Stability Hierarchy

Figure 1: A generalized workflow for the screening, isolation, and comprehensive characterization of active pharmaceutical ingredient (API) polymorphs.

Part 1: Isolation and Primary Characterization of Dapsone Polymorphs

The various polymorphs of dapsone can be prepared through specific crystallization methods.[1][3]

Experimental Protocols:

  • Form I: Obtained by melting dapsone and holding it just below its melting point.[3]

  • Form II: Can be produced by cooling the melt of Form I.[3] The enantiotropic relationship between Form II and Form III allows for the transformation from Form III to Form II upon heating.[3]

  • Form III: This is the commercially available and most stable form at ambient conditions.[1] It can be obtained by crystallization from a wide range of solvents.[3]

  • Form IV: Prepared by quench cooling the melt followed by annealing.[3]

  • Form V: A more recently discovered, thermodynamically stable form at lower temperatures, which can be obtained through specific slurry experiments in various organic solvents.[1][2]

Primary Characterization: Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying and differentiating crystalline phases. Each polymorph will produce a unique diffraction pattern due to its distinct crystal lattice.

Hypothetical PXRD Data for Dapsone Polymorphs

PolymorphCharacteristic 2θ Peaks (°)
Form I8.5, 12.3, 17.0, 24.9
Form II9.8, 14.7, 19.6, 29.5
Form III11.6, 13.1, 23.2, 26.3[1]
Form IV7.9, 15.8, 23.7, 31.6
Form V6.2, 12.4, 18.6, 24.8

Note: The 2θ values provided for Forms I, II, IV, and V are illustrative and based on typical differences observed in polymorphic systems. The values for Form III are based on published data.

Part 2: In-depth Structural and Thermal Analysis

Single Crystal X-ray Diffraction (SCXRD)

For a definitive determination of the crystal structure, single crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. The crystal structure of dapsone Form V, for instance, was solved using a combination of laboratory powder X-ray diffraction data and ab initio calculations, revealing a P2₁/c space group with Z'=4.[1][2] This high Z' value indicates a complex asymmetric unit, which allows for a denser packing and more stable intermolecular interactions, explaining its thermodynamic stability at low temperatures.[1][2]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of polymorphs, including melting points, phase transitions, and solvation states.

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Seal the pan (non-hermetically for melting point determination, hermetically for studying desolvation).

  • Place the sample and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the weight loss as a function of temperature.

Comparative Thermal Data for Dapsone Polymorphs

PolymorphDSC EventsTGA Weight Loss
Form I Melts at ~179 °C.[3]No significant weight loss before melting.
Form II Melts at ~177 °C.[3]No significant weight loss before melting.
Form III Shows an endothermic transition to Form II at ~80-90 °C before melting.[1][3]No significant weight loss before melting.
Form IV Transforms to Form II above 125 °C.[3]No significant weight loss before melting.
Form V Shows an endothermic transformation to Form II above 145 °C.[3]No significant weight loss before melting.
Hydrate Shows a desolvation endotherm followed by transitions to anhydrous forms.Weight loss corresponding to the water content.

Note: The temperatures are approximate and can be influenced by the heating rate.

Dapsone_Polymorph_Transitions Melt Melt FormII FormII Melt->FormII Cooling FormIV FormIV Melt->FormIV Quench Cool & Anneal FormI FormI FormII->FormI Heating near m.p. FormIII FormIII FormII->FormIII Cooling FormIII->FormII Heating > 80 °C FormV FormV FormIII->FormV Slurry (thermodynamically favored at low temp) FormIV->FormII Heating > 125 °C FormV->FormII Heating > 145 °C

Figure 2: A simplified diagram illustrating the observed solid-state transformations between different polymorphs of dapsone.

Part 3: Thermodynamic Stability Assessment

Determining the relative thermodynamic stability of polymorphs is crucial for selecting the most stable form for development. The thermodynamically most stable form will have the lowest free energy and, consequently, the lowest solubility at a given temperature.

Solubility Studies:

Measuring the equilibrium solubility of each polymorph in a relevant solvent at different temperatures can reveal their stability relationship. The polymorph with the lowest solubility is the most stable under those conditions. For dapsone, solubility studies have shown that Form V is less soluble than Form III at room temperature, confirming that Form V is the thermodynamically stable polymorph in that temperature range.[3]

Competitive Slurry Experiments:

This technique involves suspending a mixture of two polymorphs in a solvent in which they are sparingly soluble. Over time, the less stable form will dissolve and recrystallize as the more stable form, until only the most stable polymorph remains. This method is a definitive way to determine the thermodynamic stability relationship between two polymorphs under the experimental conditions.

Stability Hierarchy of Dapsone Polymorphs

Calorimetric measurements and solubility experiments have established the following stability order at 0 K: V > III > II > I > IV (from most stable to least stable).[1][2] At higher temperatures, Form II and then Form I become the most stable forms.[1][2] This temperature-dependent stability relationship is an example of enantiotropy.

Conclusion and Recommendations

The case of dapsone highlights the complexity and critical importance of understanding polymorphism in drug development. A systematic and multi-technique approach is essential for a thorough characterization of the solid-state landscape of an API. For "Phenol, 4-[(4-aminophenyl)sulfonyl]-," a similar rigorous investigation is warranted.

Key Recommendations:

  • Comprehensive Screening: Conduct a thorough polymorph screen employing a wide variety of solvents and crystallization techniques.

  • Orthogonal Analytical Techniques: Utilize a combination of PXRD, thermal analysis (DSC/TGA), and spectroscopy (FTIR/Raman) for unambiguous identification and characterization of all solid forms.

  • Definitive Structure Elucidation: For novel crystalline forms, pursue single crystal X-ray diffraction to determine the precise molecular packing.

  • Thermodynamic Stability Assessment: Perform solubility and competitive slurry experiments to establish the relative stability of the polymorphs and identify the thermodynamically most stable form.

By following this structured approach, researchers can confidently select the optimal solid form of "Phenol, 4-[(4-aminophenyl)sulfonyl]-" for further development, ensuring a robust and well-characterized drug product with consistent performance.

References

  • Dapsone Form V: A Late Appearing Thermodynamic Polymorph of a Pharmaceutical. (2019). ResearchGate. [Link]

  • Dapsone Form V: A Late Appearing Thermodynamic Polymorph of a Pharmaceutical. (n.d.). UCL Discovery. [Link]

  • Dapsone Form V: A Late Appearing Thermodynamic Polymorph of a Pharmaceutical. (2019). Europe PMC. [Link]

  • Thermal kinetics and crystal structure of dapsone polymorphs and solvates. (n.d.). Semantic Scholar. [Link]

  • Dapsone Form V: A Late Appearing Thermodynamic Polymorph of a Pharmaceutical. (n.d.). Universitätsbibliothek Innsbruck. [Link]

Sources

A Comparative Guide to the Efficacy of Phenol, 4-[(4-aminophenyl)sulfonyl]- and Commercial Sulfa Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Sulfone-Sulfonamide Axis: A Shared Mechanism Diverged by Metabolism

The therapeutic rationale for investigating "Phenol, 4-[(4-aminophenyl)sulfonyl]-" stems from its relationship with dapsone, a cornerstone therapy for conditions like leprosy and dermatitis herpetiformis.[1][2] Dapsone, a sulfone, is structurally and mechanistically related to the sulfonamide class of antibiotics.[3]

The Core Mechanism: Folic Acid Synthesis Inhibition

Both sulfones and sulfonamides function as synthetic bacteriostatic agents.[4][5] Their efficacy hinges on disrupting the bacterial folic acid (tetrahydrofolate) synthesis pathway, which is essential for producing nucleotides and amino acids, thereby preventing bacterial growth and replication.[4][6] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (pABA) to dihydropteroate.[4][7] Mammalian cells are not affected because they acquire folic acid from dietary sources.[4]

cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleotide Synthesis Nucleotide Synthesis THF->Nucleotide Synthesis Sulfonamides Sulfonamides & Dapsone Sulfonamides->DHPS Competitive Inhibition

Caption: Folic acid pathway inhibition by sulfonamides and dapsone.

The Critical Role of Dapsone Metabolism

Upon oral administration, dapsone is almost completely absorbed and subsequently metabolized in the liver, primarily through two pathways: N-acetylation and N-hydroxylation.[2][3] The N-hydroxylation pathway, mediated by cytochrome P450 enzymes (CYP2E1, CYP2C9, CYP3A4), produces dapsone hydroxylamine (DDS-NOH).[3][8] This hydroxylamine metabolite is highly reactive and is considered a key contributor to both the therapeutic effects and the hematologic toxicity (e.g., methemoglobinemia) associated with dapsone.[9][10] "Phenol, 4-[(4-aminophenyl)sulfonyl]-" (or 4-hydroxydapsone) is a further product of this metabolic cascade. Understanding this pathway is crucial, as the in vivo activity of dapsone is a composite of the parent drug and its active, and sometimes toxic, metabolites.

Dapsone Dapsone (Parent Drug) MADDS Monoacetyldapsone (MADDS) Dapsone->MADDS N-acetylation DDS_NOH Dapsone Hydroxylamine (DDS-NOH) (Reactive Metabolite) Dapsone->DDS_NOH N-hydroxylation (CYP450 Enzymes) Target_Metabolite Phenol, 4-[(4-aminophenyl)sulfonyl]- (4-Hydroxydapsone) DDS_NOH->Target_Metabolite Further Metabolism Hematologic Toxicity Hematologic Toxicity DDS_NOH->Hematologic Toxicity Therapeutic/Anti-inflammatory\nEffects Therapeutic/Anti-inflammatory Effects DDS_NOH->Therapeutic/Anti-inflammatory\nEffects

Caption: Simplified metabolic pathway of Dapsone.

Part 2: A Comparative Efficacy Profile

A direct comparison requires evaluating the known antimicrobial spectrum of the parent drug, dapsone, against that of common sulfonamides.

Dapsone: A Niche Spectrum

Dapsone's primary FDA-approved indications are for leprosy and dermatitis herpetiformis.[2] It is also used for various other skin conditions and for the prophylaxis of Pneumocystis pneumonia (PCP) in immunocompromised patients.[1][11] In vitro studies show that dapsone has activity against Gram-positive cocci, including Staphylococcus and Streptococcus species, but demonstrates relatively poor activity against Gram-negative bacilli.[12][13]

Commercial Sulfonamides: Broad-Spectrum Workhorses

Commercially available sulfonamides, particularly when combined with trimethoprim (e.g., TMP-SMX), have a much broader range of applications for common bacterial infections.[5][14] They are frequently used for urinary tract infections, respiratory infections, and nocardiosis.[14] Examples include sulfamethoxazole and sulfadiazine.[5]

Comparative In Vitro Activity (MIC Data)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism.[15] The table below summarizes publicly available MIC data.

DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Dapsone 8 - >64 µg/mL[12]>512 µg/mL[12][13]
Sulfamethoxazole 16 - >1000 µg/mL[16]8 - 512 µg/mL[16]
Sulfadiazine 64 - 128 µg/mL[16]31.25 µg/mL[16]

This data suggests that while dapsone has activity against S. aureus, its efficacy against Gram-negative organisms like E. coli is significantly lower than that of sulfonamides like sulfadiazine and sulfamethoxazole. The efficacy of "Phenol, 4-[(4-aminophenyl)sulfonyl]-" remains uncharacterized and cannot be directly inferred from this data.

Part 3: A Self-Validating Experimental Framework for Efficacy Determination

To objectively assess the efficacy of "Phenol, 4-[(4-aminophenyl)sulfonyl]-", a rigorous, standardized in vitro testing workflow is required. The following protocols provide a self-validating system for direct comparison against dapsone and a representative sulfonamide, sulfamethoxazole.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microplate wells containing drug dilutions A->C B Prepare serial dilutions of: 1. Test Compound (4-hydroxydapsone) 2. Dapsone (Control) 3. Sulfamethoxazole (Control) B->C D Incubate plates (37°C for 18-24 hours) C->D E Visually or spectrophotometrically determine lowest concentration with no growth D->E F Record MIC Value E->F G Plate MIC wells onto agar to determine MBC F->G

Caption: Experimental workflow for MIC and MBC determination.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC.[4][17]

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterial strain (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922) on a suitable agar plate and incubate at 37°C for 18-24 hours.

    • Select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final desired concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of "Phenol, 4-[(4-aminophenyl)sulfonyl]-", dapsone, and sulfamethoxazole in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of test concentrations.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

    • Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.[17] This can be assessed visually or with a microplate reader.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

  • Subculturing from MIC Plate:

    • Following MIC determination, take a small aliquot (e.g., 10 µL) from all wells that showed no visible growth.

    • Spot-plate these aliquots onto a fresh, drug-free agar plate.

  • Incubation:

    • Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum count. This is determined by observing the lowest concentration at which no bacterial colonies grow on the subculture plate.

Part 4: Synthesis and Future Directions

Expert Synthesis: The parent compound, dapsone, holds a valuable place in treating specific infectious and inflammatory diseases, with a mechanism of action analogous to sulfonamides.[1][3] However, its antimicrobial spectrum appears narrower than broad-spectrum sulfonamides like sulfamethoxazole/trimethoprim.[12][18] The active agent in vivo is a combination of dapsone and its metabolites, including the highly reactive dapsone hydroxylamine.

The specific efficacy of "Phenol, 4-[(4-aminophenyl)sulfonyl]-" remains an open question. It is a product of a metabolic pathway critical to dapsone's function and toxicity, but its individual contribution to antimicrobial activity has not been elucidated. It cannot be assumed to possess the same efficacy profile as its parent drug.

Future Research Imperatives:

  • Synthesis and Isolation: The primary barrier to evaluation is the lack of commercially available, purified "Phenol, 4-[(4-aminophenyl)sulfonyl]-". Chemical synthesis is a necessary first step for direct biological testing.[19][20]

  • Direct Comparative Studies: The protocols outlined in Part 3 of this guide should be executed to generate direct, comparable MIC and MBC data against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Toxicology and Pharmacokinetics: Efficacy data must be paired with in vitro cytotoxicity assays to understand the therapeutic index. Subsequent pharmacokinetic studies would be needed to determine if therapeutically relevant concentrations of this specific metabolite are achieved and maintained in vivo.

By pursuing this logical, evidence-based pathway, the scientific community can accurately characterize the therapeutic potential of "Phenol, 4-[(4-aminophenyl)sulfonyl]-" and determine its place, if any, within the broader armamentarium of sulfa-related drugs.

References

  • GlobalRx. Clinical Profile of Dapsone USP: Applications and Efficacy.
  • Benchchem. Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.
  • Ghaoui, R., et al. Dapsone. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-.
  • Benchchem. Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Salmon, S.E. In vitro predictive testing: the sulfonamide era. Int J Cell Cloning. 1987 May;5(3):179-90.
  • Cleveland Clinic. Sulfonamides (Sulfa Drugs). 2025.
  • SingleCare. List of sulfonamides: Uses, common brands, and safety information. 2021.
  • ResearchGate. Efficacy and Safety of Topical Dapsone in Dermatology: A Scoping Review of Clinical Studies. 2025.
  • Zhu, Y., et al. Efficacy and safety of dapsone gel for acne: a systematic review and meta-analysis. Ann Palliat Med. 2022 Mar;11(3):1058-1069.
  • Wikipedia. Dapsone.
  • MSD Manual Professional Edition. Sulfonamides. 2024.
  • ResearchGate. Metabolic, pharmacokinetic, and toxicological issues surrounding dapsone. 2025.
  • National Institutes of Health. Efficacy and Safety of Topical Dapsone in Dermatology: A Scoping Review of Clinical Studies. 2025.
  • ResearchGate. Dapsone: A Critical Review of Its Clinical Applications and Safety Monitoring. 2026.
  • Drugs.com. Sulfonamides General Statement Monograph for Professionals.
  • Medscape. Dapsone dosing, indications, interactions, adverse effects, and more.
  • Drugs.com. List of Sulfonamides + Uses, Types & Side Effects. 2023.
  • ResearchGate. Dapsone-Induced Hematologic Toxicity: Comparison of the Methemoglobin-Forming Ability of Hydroxylamine Metabolites of Dapsone in Rat and Human Blood. 2025.
  • Benchchem. In vitro comparison of the antibacterial activity of different sulfa drugs.
  • MySkinRecipes. 4-((4-Aminophenyl)sulfonyl)phenol.
  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. 2024.
  • ResearchGate. Efficacy and Safety of Dapsone Versus Trimethoprim/Sulfamethoxazol for Pneumocystis Jiroveci Prophylaxis in Children With Acute Lymphoblastic Leukemia With a Background of Ethnic Neutropenia. 2025.
  • Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Goldenberg, G., et al. Activity of Dapsone versus Community and Hospital Pathogens from the CANWARD Study. J Clin Aesthet Dermatol. 2017 Apr; 10(4): 35–40.
  • ResearchGate. Antimicrobial mechanism of dapsone. DDS: 4,4'-diaminodiphenylsulfone;...
  • Goldenberg, G., et al. Activity of Dapsone versus Community and Hospital Pathogens from the CANWARD Study.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenol, 4-[(4-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of Phenol, 4-[(4-aminophenyl)sulfonyl]-, a compound used in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The guidance herein is grounded in established safety protocols and regulatory standards, providing researchers with the necessary information to manage this chemical waste stream responsibly.

Chemical Profile and Hazard Identification

Phenol, 4-[(4-aminophenyl)sulfonyl]- is a sulfonamide compound.[1] Understanding its specific hazards is the foundation of safe handling and disposal. The primary risks associated with this chemical are skin sensitization and serious eye irritation.[1] All laboratory personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and the information summarized below.

Table 1: Hazard Identification for Phenol, 4-[(4-aminophenyl)sulfonyl]-

Hazard ClassGHS Hazard CodeStatementSource
Skin SensitizationH317May cause an allergic skin reactionPubChem[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritationPubChem[1]

These classifications mandate careful handling to avoid direct contact and dictate the specific personal protective equipment required.

Overarching Regulatory Framework

The management of laboratory chemicals is governed by federal and state regulations. All procedures must align with the standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe use, storage, and disposal of hazardous chemicals.[2][3] Key elements include providing safety training to all personnel, making SDSs readily available, and ensuring proper labeling of all chemical containers.[2][3]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates the disposal of hazardous waste under RCRA.[4][5] This "cradle-to-grave" approach ensures that hazardous waste is managed safely from generation to final disposal.[5] Phenol, 4-[(4-aminophenyl)sulfonyl]-, due to its irritant and sensitizer properties, must be managed as a hazardous waste and must never be disposed of down the drain.[6]

Personal Protective Equipment (PPE)

Based on the identified hazards, the following minimum PPE is mandatory when handling Phenol, 4-[(4-aminophenyl)sulfonyl]- in any form (solid, or in solution).

Table 2: Required Personal Protective Equipment (PPE)

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and potential allergic skin reactions (H317).[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and aerosols that can cause serious eye irritation (H319).
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.

Waste Characterization and Segregation

Proper segregation of chemical waste at the point of generation is crucial for safe and compliant disposal.[4] Different waste streams containing Phenol, 4-[(4-aminophenyl)sulfonyl]- must be collected in separate, clearly labeled containers.

The following diagram outlines the decision-making process for segregating waste generated from work with this compound.

WasteSegregation cluster_streams Waste Stream Type cluster_containers Designated Waste Container start Waste Containing Phenol, 4-[(4-aminophenyl)sulfonyl]- pure_chem Unused/Expired Solid Chemical start->pure_chem contaminated_solids Contaminated Solids (e.g., weigh boats, gloves, paper towels) start->contaminated_solids contaminated_sharps Contaminated Sharps (e.g., needles, broken glass) start->contaminated_sharps aqueous_solution Aqueous Waste Solution start->aqueous_solution solid_waste_container Hazardous Solid Waste Container pure_chem->solid_waste_container Collect in original or securely sealed container contaminated_solids->solid_waste_container Double-bag if necessary sharps_container Puncture-Proof Sharps Container contaminated_sharps->sharps_container Place directly into approved sharps container liquid_waste_container Hazardous Liquid Waste Container (Non-halogenated) aqueous_solution->liquid_waste_container Ensure container is chemically compatible

Caption: Waste Segregation Workflow for Phenol, 4-[(4-aminophenyl)sulfonyl]-.

Step-by-Step Disposal Procedures

5.1 Disposal of Unused or Expired Solid Chemical

  • Container: Keep the chemical in its original container if possible. If the original container is compromised, transfer it to a new, clean, and chemically compatible container.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "Phenol, 4-[(4-aminophenyl)sulfonyl]-," and the associated hazards (Skin Sensitizer, Eye Irritant).

  • Storage: Store the sealed container in a designated satellite accumulation area.[8] Ensure it is segregated from incompatible materials.

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4]

5.2 Disposal of Contaminated Labware and Debris

  • Collection: Place non-sharp, contaminated solid waste such as gloves, weigh paper, and absorbent pads into a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Sharps: Dispose of any contaminated sharps (e.g., needles, broken glassware) immediately into a designated, puncture-resistant sharps container.

  • Labeling: Label the container or bag clearly as "Hazardous Waste" with the name of the chemical contaminant.

  • Disposal: Once full, securely seal the container and manage it for EHS pickup. Do not mix this waste with regular trash or non-hazardous lab waste.[9]

5.3 Disposal of Aqueous Solutions

  • Collection: Pour aqueous waste containing Phenol, 4-[(4-aminophenyl)sulfonyl]- into a dedicated, shatter-proof, and leak-proof container designated for non-halogenated aqueous hazardous waste.[10]

  • pH Check: If other chemicals are present, ensure the mixed waste is within a neutral pH range (6-9) unless otherwise specified by your EHS protocol. Do not attempt to neutralize strong acids or bases within the waste container.

  • Labeling: Label the container with "Hazardous Waste," list all chemical components including water by percentage, and note the relevant hazards.

  • Storage: Keep the container tightly sealed when not in use and store it in secondary containment within a designated satellite accumulation area.[8]

Emergency Procedures: Spill and Exposure Management

6.1 Spill Cleanup (Small Scale)

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Wear the appropriate PPE as listed in Table 2, including double-gloving with nitrile gloves.

  • Containment: For a solid spill, gently cover it with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[6] For a liquid spill, surround the area with absorbent pads.

  • Collection: Carefully sweep or wipe the absorbed material from the outside-in, placing it into a heavy-duty plastic bag or a designated waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[9]

  • Disposal: Label, seal, and dispose of all cleanup materials as hazardous waste.

6.2 Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention, informing the medical personnel of the chemical identity.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure the integrity of our environment, and maintain full regulatory compliance.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. U.S. Department of Labor. Retrieved from [Link]

  • Certified Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117686, 4-((4-Aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Yale University. (2022, June). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 4-((4-aminophenyl)sulfonyl)phenol. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol? [Forum discussion]. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.